molecular formula C10H20N2O2 B1419320 Ethyl 2-(4-methylpiperazin-1-yl)propanoate CAS No. 24637-03-4

Ethyl 2-(4-methylpiperazin-1-yl)propanoate

Cat. No.: B1419320
CAS No.: 24637-03-4
M. Wt: 200.28 g/mol
InChI Key: LYCVPFCDPTXHQX-UHFFFAOYSA-N
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Description

Ethyl 2-(4-methylpiperazin-1-yl)propanoate is a useful research compound. Its molecular formula is C10H20N2O2 and its molecular weight is 200.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 2-(4-methylpiperazin-1-yl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2/c1-4-14-10(13)9(2)12-7-5-11(3)6-8-12/h9H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYCVPFCDPTXHQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)N1CCN(CC1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of Ethyl 2-(4-methylpiperazin-1-yl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the synthesis and structural characterization of Ethyl 2-(4-methylpiperazin-1-yl)propanoate, a substituted piperazine derivative of interest in medicinal chemistry and drug development. The piperazine scaffold is a privileged structure frequently found in a wide array of biologically active compounds and marketed pharmaceuticals.[1][2] This document details a robust and efficient synthetic methodology via nucleophilic substitution, explains the causal reasoning behind experimental choices, and outlines a comprehensive analytical workflow for rigorous structural confirmation. The intended audience includes researchers, chemists, and professionals in the field of drug development seeking a practical and scientifically grounded resource on the preparation and validation of this and similar heterocyclic compounds.

Synthesis Methodology: N-Alkylation of 1-Methylpiperazine

Principle and Rationale

The synthesis of this compound is most effectively achieved through a direct N-alkylation of 1-methylpiperazine with an appropriate electrophile, specifically an ethyl 2-halopropanoate. This pathway is predicated on the principles of bimolecular nucleophilic substitution (S_N2).[3]

  • Nucleophile: 1-methylpiperazine possesses two nitrogen atoms. The secondary amine is significantly more nucleophilic and sterically accessible than the tertiary amine, making it the primary site of reaction.

  • Electrophile: Ethyl 2-bromopropanoate serves as an excellent electrophile. The carbon atom alpha to the ester carbonyl is activated towards nucleophilic attack, and the bromide ion is a good leaving group, facilitating the reaction.[4][5]

The reaction's success hinges on the use of a non-nucleophilic base. The base is critical for two reasons: it neutralizes the hydrobromic acid (HBr) generated during the reaction, preventing the protonation and subsequent deactivation of the nucleophilic amine. Secondly, by maintaining a basic environment, it ensures the 1-methylpiperazine remains in its free-base form, maximizing its nucleophilicity.[6] An aprotic polar solvent like Dimethyl Sulfoxide (DMSO) or Acetonitrile is chosen to effectively solvate the reactants and facilitate the S_N2 mechanism without interfering with the nucleophile.[7][8]

Synthetic Scheme

The overall transformation is illustrated in the diagram below.

G cluster_reactants Starting Materials cluster_product Product cluster_reagents Reaction Conditions R1 1-Methylpiperazine (Nucleophile) P This compound R1->P S_N2 Reaction R2 Ethyl 2-bromopropanoate (Electrophile) R2->P S_N2 Reaction Base K2CO3 (Base) Base->P Solvent Acetonitrile (Solvent) Solvent->P Temp Reflux Temp->P

Caption: Synthetic pathway via S_N2 N-alkylation.

Detailed Experimental Protocol
  • Reaction Setup: To a solution of 1-methylpiperazine (1.0 g, 10.0 mmol, 1.0 equiv.) in 20 mL of anhydrous acetonitrile, add anhydrous potassium carbonate (2.76 g, 20.0 mmol, 2.0 equiv.).

  • Addition of Electrophile: Stir the suspension vigorously at room temperature and add ethyl 2-bromopropanoate (1.99 g, 11.0 mmol, 1.1 equiv.) dropwise over 5 minutes.

  • Reaction: Heat the reaction mixture to reflux (approx. 82°C) and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: After completion, cool the mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Dissolve the crude residue in a minimal amount of dichloromethane. Purify the product by column chromatography on silica gel (60-120 mesh), eluting with a gradient of 5-10% methanol in dichloromethane.

  • Isolation: Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent under vacuum to afford this compound as a clear oil.

Reagent Selection and Rationale
Reagent/ConditionRoleRationale for Selection
1-MethylpiperazineNucleophileThe secondary amine provides a reactive site for N-alkylation.
Ethyl 2-bromopropanoateElectrophileThe α-bromo ester is an effective alkylating agent with a good leaving group (Br⁻).
Potassium Carbonate (K₂CO₃)BaseA mild, inexpensive, and non-nucleophilic inorganic base that effectively neutralizes the HBr byproduct, driving the reaction to completion without competing side reactions.[9]
Acetonitrile (CH₃CN)SolventA polar aprotic solvent that solubilizes the reactants and is ideal for promoting S_N2 reaction kinetics without interfering with the nucleophile.
Reflux (Heat)Energy InputProvides the necessary activation energy to overcome the reaction barrier, ensuring a reasonable reaction rate and completion within a practical timeframe.

Structural Elucidation and Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. A multi-technique approach provides unambiguous structural validation.

Overview of Analytical Workflow

The purified product is subjected to a series of spectroscopic analyses. Nuclear Magnetic Resonance (NMR) provides the core structural framework, Infrared (IR) spectroscopy confirms the presence of key functional groups, and Mass Spectrometry (MS) verifies the molecular weight.

G cluster_analysis Spectroscopic Analysis Start Crude Product from Workup Purify Purification (Column Chromatography) Start->Purify Pure Isolated Pure Product Purify->Pure NMR NMR (¹H & ¹³C) Pure->NMR IR IR Pure->IR MS Mass Spec. Pure->MS End Structural Confirmation NMR->End IR->End MS->End

Caption: Workflow for product purification and analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise structure of the molecule.

  • ¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum provides information on the chemical environment, number, and connectivity of protons.

Predicted Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale for Assignment
~ 4.20Quartet (q)2H-O-CH₂ -CH₃Protons on the methylene group of the ester, split by the adjacent methyl group. Deshielded by the oxygen atom.[7]
~ 3.25Quartet (q)1H-N-CH (CH₃)-The methine proton on the propanoate backbone, split by the adjacent methyl group.
~ 2.30 - 2.70Multiplet (m)8HPiperazine ring protons (-CH₂ -)Complex overlapping signals corresponding to the four methylene groups of the piperazine ring.
~ 2.28Singlet (s)3H-N-CH₃ The methyl group attached to the piperazine nitrogen, appears as a singlet as there are no adjacent protons.
~ 1.25Triplet (t)3H-O-CH₂-CH₃ Protons on the terminal methyl of the ethyl ester, split into a triplet by the adjacent methylene group.[7]
~ 1.15Doublet (d)3H-N-CH(CH₃ )-The methyl group on the propanoate backbone, split by the adjacent methine proton.
  • ¹³C NMR (100 MHz, CDCl₃): The carbon NMR spectrum confirms the carbon skeleton of the molecule.

Predicted Shift (δ, ppm)AssignmentRationale for Assignment
~ 174.0C =OThe ester carbonyl carbon, highly deshielded due to the two attached oxygen atoms.[7]
~ 62.5-N-C H(CH₃)-The methine carbon, deshielded by the adjacent nitrogen atom.
~ 60.5-O-C H₂-CH₃The methylene carbon of the ethyl ester, deshielded by the oxygen atom.[7]
~ 55.0Piperazine C -N(CH₃)Carbons of the piperazine ring adjacent to the N-methyl group.
~ 53.0Piperazine C -N(alkyl)Carbons of the piperazine ring adjacent to the propanoate substituent.
~ 46.0-N-C H₃The N-methyl carbon.
~ 14.5-O-CH₂-C H₃The terminal methyl carbon of the ethyl ester.[7]
~ 13.0-CH(C H₃)-The methyl carbon on the propanoate backbone.
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

Wavenumber (cm⁻¹)Vibration TypeFunctional Group Assignment
2980 - 2800C-H Stretch (aliphatic)Alkyl C-H bonds
1735 C=O Stretch (strong) Ester Carbonyl
1250 - 1050C-O StretchEster C-O bond
1180 - 1150C-N StretchAmine C-N bond

The most diagnostic peak is the strong absorbance around 1735 cm⁻¹, which is characteristic of the ester carbonyl (C=O) stretching vibration.[7][10][11]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound, offering final confirmation of its identity.

  • Technique: Electrospray Ionization (ESI) is typically used for this type of molecule.

  • Expected Molecular Weight: The molecular formula is C₁₀H₂₀N₂O₂ with a calculated molecular weight of 200.28 g/mol .[12]

  • Expected Ion Peak: In positive ion mode ESI-MS, the primary observed peak will be the protonated molecular ion [M+H]⁺ at an m/z (mass-to-charge ratio) of 201.29 .

Conclusion

This guide has successfully outlined a reliable and efficient method for the synthesis of this compound via S_N2 N-alkylation. The rationale behind the choice of reagents and reaction conditions has been thoroughly explained to provide a deeper understanding of the synthetic strategy. Furthermore, a comprehensive analytical workflow employing NMR, IR, and MS has been detailed, providing a robust framework for the unambiguous structural confirmation and purity assessment of the target compound. The data and protocols presented herein serve as a valuable resource for researchers engaged in the synthesis of novel piperazine-based compounds for pharmaceutical and chemical applications.

References

  • Synthesis of piperazines. Organic Chemistry Portal. [Link]

  • Kour, J., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2195. [Link]

  • Kant, R., & Maji, S. (2021). Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Transactions, 50(3), 785-800. [Link]

  • Sharma, R., et al. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Molecules, 26(20), 6124. [Link]

  • Khan, I., et al. (2018). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. Journal of the Turkish Chemical Society, Section A: Chemistry, 5(3), 1133-1144. [Link]

  • Pace, V., et al. (2017). The Fascinating Chemistry of α‐Haloamides. European Journal of Organic Chemistry, 2017(42), 6213-6228. [Link]

  • Chem-CITY S.K.Tobriya. (2021). Amination of Alfa Halo acids # Strecker's synthesis. YouTube. [Link]

  • Panda, H. N., et al. (2009). Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester. Molbank, 2009(3), M607. [Link]

  • Neuman, R. C. Reactions of Haloalkanes, Alcohols, and Amines. Nucleophilic Substitution. Chapter 7. [Link]

  • Nucleophilic Substitution in Synthesis- Amines. Chemistry LibreTexts. [Link]

  • Panda, H. N., et al. (2009). Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester. MDPI. [Link]

  • Bordwell, F. G., & Jarvis, B. B. (1968). Stereochemical and Steric Effects in Nucleophilic Substitution of α-Halo Ketones. Journal of the American Chemical Society, 90(20), 5298-5305. [Link]

  • McLaughlin, S., et al. (2022). IR spectra of ethyl propanoate. ResearchGate. [Link]

  • Propanoic acid, ethyl ester. NIST WebBook. [Link]

  • Synthesis of ethyl 2-methyl-2-(4-nitrophenoxy)-propionate. PrepChem.com. [Link]

  • Brown, W. P. Infrared spectrum of methyl propanoate. Doc Brown's Chemistry. [Link]

Sources

Spectroscopic data of "Ethyl 2-(4-methylpiperazin-1-yl)propanoate" (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

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An In-depth Technical Guide to the Physicochemical Properties of Ethyl 2-(4-methylpiperazin-1-yl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

The piperazine scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a wide array of approved therapeutic agents. Its unique structural and physicochemical properties, such as high aqueous solubility and the ability to modulate lipophilicity, make it a "privileged" structure in drug design.[1][2] This guide provides a comprehensive technical overview of a specific piperazine derivative, Ethyl 2-(4-methylpiperazin-1-yl)propanoate. This compound serves as a valuable building block and a subject of interest for researchers in drug discovery and development. Understanding its fundamental physical and chemical characteristics is paramount for its effective application in the synthesis of novel bioactive molecules and for predicting its pharmacokinetic and pharmacodynamic behavior.

This document will delve into the structural features, physicochemical parameters, synthesis, reactivity, and stability of this compound, supported by established experimental protocols and data from authoritative sources.

Core Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is the foundation of rational drug design and development. These parameters influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation and stability.

Structural and Molecular Data

This compound is a tertiary amine and an ester. The presence of the N-methylpiperazine moiety introduces two basic nitrogen atoms, influencing its pKa and solubility. The ethyl propanoate portion contributes to its lipophilicity.

PropertyValueSource(s)
IUPAC Name This compound[3]
CAS Number 24637-03-4[3]
Molecular Formula C₁₀H₂₀N₂O₂[3]
Molecular Weight 200.28 g/mol [3][4]
Canonical SMILES CCOC(=O)C(C)N1CCN(CC1)C[3]

Structure:

Ethyl_2-(4-methylpiperazin-1-yl)propanoate C1 CH3 C2 CH2 C1->C2 O1 O C2->O1 C3 C O1->C3 O2 O C3->O2 =O C4 CH C3->C4 C5 CH3 C4->C5 N1 N C4->N1 C6 CH2 N1->C6 C7 CH2 C6->C7 N2 N C7->N2 C8 CH2 N2->C8 C10 CH3 N2->C10 C9 CH2 C8->C9 C9->N1

Figure 1: 2D Structure of this compound
Predicted and Experimental Physicochemical Data
PropertyPredicted ValueExperimental ValueSource(s)
Boiling Point 246.5 ± 33.0 °C (at 760 mmHg)-
Density 0.989 ± 0.06 g/cm³-
Refractive Index 1.463-
pKa 8.65 ± 0.20 (most basic)-
logP 1.13-

Note: Predicted values are generated using computational algorithms and should be used as estimations. Experimental verification is recommended.

Synthesis and Reactivity

The synthesis of this compound typically involves the N-alkylation of 1-methylpiperazine. A common and effective method is the reaction of 1-methylpiperazine with an ethyl 2-halopropanoate, such as ethyl 2-bromopropanoate.

General Synthesis Workflow

Synthesis_Workflow Reactants 1-Methylpiperazine + Ethyl 2-bromopropanoate Reaction N-Alkylation Reaction Reactants->Reaction Solvent_Base Solvent (e.g., ACN, DMF) + Base (e.g., K2CO3, Et3N) Solvent_Base->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Product This compound Purification->Product

Figure 2: General synthesis workflow for this compound.
Detailed Synthesis Protocol

The following protocol is a representative example for the synthesis of similar N-alkylated piperazine esters and can be adapted for the target molecule.[5][6]

Materials:

  • 1-Methylpiperazine

  • Ethyl 2-bromopropanoate

  • Anhydrous Potassium Carbonate (K₂CO₃) or Triethylamine (Et₃N)

  • Acetonitrile (ACN) or Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 1-methylpiperazine (1.2 equivalents) in acetonitrile (10 mL/mmol of the limiting reagent), add anhydrous potassium carbonate (2.0 equivalents).

  • To this stirred suspension, add ethyl 2-bromopropanoate (1.0 equivalent) dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Causality behind Experimental Choices:

  • Excess Piperazine: Using a slight excess of 1-methylpiperazine helps to minimize the formation of the di-substituted by-product.

  • Base: The base (K₂CO₃ or Et₃N) is crucial to neutralize the hydrobromic acid formed during the reaction, driving the equilibrium towards the product.

  • Solvent: Acetonitrile and DMF are suitable polar aprotic solvents that can dissolve the reactants and facilitate the SN2 reaction.

Reactivity

The reactivity of this compound is primarily dictated by the functional groups present:

  • Tertiary Amines: The two nitrogen atoms of the piperazine ring are basic and can be protonated to form salts. The more accessible nitrogen (N-1) is also nucleophilic and can participate in further alkylation or acylation reactions, although this is sterically hindered by the adjacent propanoate group.

  • Ester: The ethyl ester group is susceptible to hydrolysis under both acidic and basic conditions to yield the corresponding carboxylic acid. It can also undergo transesterification in the presence of other alcohols and a suitable catalyst.

Key Physicochemical Parameters for Drug Development

Lipophilicity (logP)

Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a critical determinant of a drug's pharmacokinetic properties, including its absorption, distribution, and ability to cross cell membranes. A balanced logP is often sought to ensure adequate solubility in both aqueous and lipid environments.

Experimental Protocol: Shake-Flask Method for logP Determination [7][8]

This method is considered the "gold standard" for determining the partition coefficient.[8]

Materials:

  • This compound

  • n-Octanol (pre-saturated with water)

  • Phosphate-buffered saline (PBS), pH 7.4 (pre-saturated with n-octanol)

  • Centrifuge

  • Analytical instrumentation (e.g., HPLC-UV, LC-MS)

Procedure:

  • Prepare a stock solution of the test compound in either the aqueous or organic phase.

  • Add a known volume of the stock solution to a mixture of pre-saturated n-octanol and PBS (pH 7.4) in a centrifuge tube.

  • Shake the mixture vigorously for a predetermined time (e.g., 1-2 hours) to allow for partitioning equilibrium to be reached.

  • Centrifuge the mixture to ensure complete phase separation.

  • Carefully collect aliquots from both the aqueous and organic phases.

  • Determine the concentration of the compound in each phase using a validated analytical method (e.g., HPLC-UV or LC-MS).

  • Calculate the partition coefficient (P) as the ratio of the concentration in the organic phase to the concentration in the aqueous phase.

  • The logP is the base-10 logarithm of P.

LogP_Determination Start Prepare pre-saturated n-octanol and PBS Mix Mix compound with both phases Start->Mix Equilibrate Shake to reach equilibrium Mix->Equilibrate Separate Centrifuge for phase separation Equilibrate->Separate Analyze Analyze concentration in each phase (HPLC/LC-MS) Separate->Analyze Calculate Calculate P and logP Analyze->Calculate

Figure 3: Workflow for logP determination by the shake-flask method.
Aqueous Solubility

Aqueous solubility is a crucial factor for drug absorption and bioavailability, particularly for orally administered drugs. Poor solubility can lead to incomplete absorption and low efficacy.

Experimental Protocol: Thermodynamic Solubility Determination [9][10]

This method determines the equilibrium solubility of a compound.

Materials:

  • This compound (solid)

  • Aqueous buffer of desired pH (e.g., PBS, pH 7.4)

  • Orbital shaker or rotator

  • Filtration device (e.g., syringe filter with low-binding membrane)

  • Analytical instrumentation (e.g., HPLC-UV, LC-MS)

Procedure:

  • Add an excess amount of the solid compound to a known volume of the aqueous buffer in a sealed vial.

  • Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, allow the suspension to settle.

  • Filter an aliquot of the supernatant through a low-binding syringe filter to remove any undissolved solid.

  • Determine the concentration of the dissolved compound in the filtrate using a validated analytical method. This concentration represents the thermodynamic solubility.

Chemical Stability

Assessing the chemical stability of a compound is essential to determine its shelf-life and appropriate storage conditions. Stability testing involves subjecting the compound to various environmental conditions to evaluate its degradation over time.[11]

Protocol: Accelerated Stability Testing

Accelerated stability studies are performed under stressed conditions to predict the long-term stability of a substance.[12]

Materials:

  • This compound

  • Stability chambers with controlled temperature and humidity (e.g., 40 °C / 75% RH)

  • Analytical instrumentation for purity and degradation product analysis (e.g., HPLC-UV, LC-MS)

Procedure:

  • Store samples of the compound in the stability chamber under accelerated conditions (e.g., 40 °C / 75% relative humidity).

  • At specified time points (e.g., 0, 1, 3, and 6 months), withdraw samples.

  • Analyze the samples for purity and the presence of degradation products using a stability-indicating HPLC method.

  • Monitor for any changes in physical appearance, such as color or consistency.

  • The data collected is used to estimate the shelf-life of the compound under normal storage conditions.

Spectral Data and Characterization

Spectroscopic analysis is indispensable for confirming the structure and purity of a synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum would provide information about the number of different types of protons and their connectivity. Expected signals would include a triplet and a quartet for the ethyl group, signals for the methyl group on the piperazine ring, multiplets for the piperazine ring protons, and a quartet and a doublet for the propanoate backbone.

  • ¹³C NMR: The carbon-13 NMR spectrum would show distinct signals for each unique carbon atom in the molecule, including the carbonyl carbon of the ester, the carbons of the ethyl group, the piperazine ring carbons, and the methyl groups.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns. For this compound, electrospray ionization (ESI) in positive ion mode would likely show a prominent protonated molecule [M+H]⁺ at m/z 201.29. Tandem mass spectrometry (MS/MS) would reveal characteristic fragmentation, likely involving cleavage of the piperazine ring and the ester group.[13]

Infrared (IR) Spectroscopy

The IR spectrum would show characteristic absorption bands for the functional groups present. A strong absorption band around 1730-1750 cm⁻¹ would be indicative of the C=O stretch of the ester. C-H stretching vibrations for the aliphatic groups would be observed in the 2800-3000 cm⁻¹ region. C-N and C-O stretching bands would also be present in the fingerprint region.

Conclusion

This compound is a versatile molecule with physicochemical properties that make it a valuable tool in drug discovery. Its synthesis is straightforward, and its reactivity is well-defined by its constituent functional groups. A thorough understanding and experimental determination of its lipophilicity, solubility, and stability are critical for its successful application in the development of novel therapeutic agents. This guide provides a foundational understanding and practical protocols to aid researchers in their exploration of this and similar piperazine derivatives.

References

  • Zhu, N., Yu, C., Hua, Z., Xu, P., Wang, Y., & Di, B. (2021). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society, 42(1), 1-7.
  • Arslan, Z., Okuroğlu, E., Senol, H., & Türkmen, Z. (2024). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. Journal of Pharmaceutical and Biomedical Analysis, 115923.
  • Gergov, M., Vahatalo, S., Ariniemi, K., & Ojanpera, I. (2001). Mass spectrometric studies on small open-chain piperazine-containing ligands and their transition metal complexes. Journal of mass spectrometry, 36(8), 912-918.
  • Qiao, X., Sun, L., Wang, Y., Zhang, L., Wang, Q., & Zhang, Y. (2011). Piperazines for peptide carboxyl group derivatization: effect of derivatization reagents and properties of peptides on signal enhancement in matrix-assisted laser desorption/ionization mass spectrometry. Rapid communications in mass spectrometry, 25(5), 589-596.
  • Arctom Scientific. (n.d.). CAS NO. 24637-03-4 | this compound. Retrieved from [Link]

  • Pati, H. N., Mishra, B. K., & Satam, V. S. (2009). Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester. Molbank, 2009(3), M607.
  • protocols.io. (2024). LogP / LogD shake-flask method. Retrieved from [Link]

  • Pati, H. N., Mishra, B. K., & Satam, V. S. (2009). Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester. Molbank, 2009(3), M607.
  • MDPI. (2009). Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Aqueous Solubility. Retrieved from [Link]

  • Sri Indu Institute of Pharmacy. (n.d.). GUIDELINES FOR THE STABILITY TESTING OF PHARMACEUTICALS. Retrieved from [Link]

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  • Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. Retrieved from [Link]

  • PubMed. (2024). The medicinal chemistry of piperazines: A review. Retrieved from [Link]

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A Technical Guide to Elucidating the Mechanism of Action for Ethyl 2-(4-methylpiperazin-1-yl)propanoate: A Structurally-Informed, Hypothesis-Driven Approach

Author: BenchChem Technical Support Team. Date: January 2026

Authored For: Drug Development & Preclinical Research Professionals From: Senior Application Scientist, Advanced Pharmacodynamics

Preamble: From Chemical Structure to Biological Hypothesis

The compound Ethyl 2-(4-methylpiperazin-1-yl)propanoate is a novel chemical entity for which no public data on biological activity currently exists. Its structure, however, offers a compelling, rational starting point for a thorough mechanistic investigation. The molecule is a conjugate of two key pharmacologically relevant moieties: the N-methylpiperazine ring and an ethyl propanoate group.

The piperazine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with diverse pharmacological activities, including antipsychotic, antidepressant, and antihistaminic effects.[1][2] This moiety is well-known to interact with monoamine neurotransmitter systems, such as dopaminergic and serotonergic receptors.[1][2] Concurrently, the ethyl ester functional group is a classic feature of prodrugs . Ester prodrugs are frequently designed to mask a more polar carboxylic acid, thereby increasing lipophilicity to improve membrane permeability and oral absorption.[3][4] In vivo, ubiquitous esterase enzymes are expected to hydrolyze the ester bond, releasing the active carboxylic acid metabolite.[5]

This guide, therefore, puts forth a primary hypothesis and a comprehensive, multi-phased experimental framework to rigorously test it.

Primary Hypothesis: this compound is a prodrug that undergoes in vivo esterase-mediated hydrolysis to its active carboxylic acid metabolite. This metabolite, driven by the N-methylpiperazine core, is hypothesized to function as a modulator of central nervous system (CNS) G-protein coupled receptors (GPCRs), with a high probability of targeting dopamine and/or serotonin receptor subtypes.

This document provides the strategic rationale and detailed protocols necessary to systematically investigate this hypothesis, from initial prodrug confirmation to target validation and downstream signaling analysis.

Part 1: Physicochemical Characterization and Prodrug Viability Assessment

The foundational step is to confirm the core assumption: that the parent compound is a prodrug which is efficiently converted to its active form. This phase focuses on chemical stability and metabolic conversion.

Core Objective: To confirm hydrolysis of the ethyl ester and identify the resulting carboxylic acid metabolite.
Experimental Protocol 1: In Vitro Plasma Stability Assay

Rationale: This experiment simulates the physiological environment the compound would first encounter upon entering systemic circulation. A short half-life in plasma, coupled with the appearance of the predicted metabolite, provides strong evidence for its prodrug nature.

Methodology:

  • Preparation: Prepare a 10 mM stock solution of this compound in DMSO.

  • Incubation: Dilute the stock solution to a final concentration of 10 µM in fresh human, rat, and mouse plasma. Prepare a parallel control incubation in phosphate-buffered saline (PBS) containing Human Serum Albumin (HSA) to assess purely chemical hydrolysis versus enzymatic action.

  • Time Points: Incubate all samples at 37°C. At time points 0, 5, 15, 30, 60, and 120 minutes, aliquot 50 µL of the reaction mixture.

  • Reaction Quenching: Immediately quench the enzymatic reaction by adding 200 µL of ice-cold acetonitrile containing an internal standard (e.g., a structurally similar, stable compound like Verapamil).

  • Sample Processing: Vortex the samples vigorously for 2 minutes, then centrifuge at 14,000 x g for 10 minutes to precipitate plasma proteins.

  • Analysis: Transfer the supernatant to a new 96-well plate and analyze using LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry). Monitor the disappearance of the parent compound (m/z 201.16 [M+H]⁺) and the appearance of the hydrolyzed carboxylic acid metabolite (m/z 173.13 [M+H]⁺).

  • Data Interpretation: Calculate the half-life (t½) in plasma. A rapid degradation in plasma compared to the buffer control indicates enzymatic hydrolysis.

Predicted Outcome Data Parent Compound (10 µM) Metabolite (Area Count)
Time (min) % Remaining Relative Abundance
0100%0
575%+
1540%++
3015%+++
60<5%++++
120<1%++++
Table 1: Hypothetical data from a plasma stability assay demonstrating rapid conversion of the parent ester to its metabolite.

Part 2: Target Identification and In Vitro Functional Profiling

With the active metabolite identified—tentatively named "Methylpiperazine Propanoic Acid" (MPPA)—the next phase is to identify its primary biological targets. Based on the N-methylpiperazine scaffold, a screening panel of CNS receptors is the logical starting point.[6]

Experimental Workflow: From Broad Screening to Specific Function

G cluster_0 Phase 2: Target Identification cluster_1 Phase 3: Functional Validation A Active Metabolite (MPPA) B Broad GPCR Binding Screen (e.g., Eurofins SafetyScreen44™) A->B Test at 10 µM C Identify High-Affinity Hits (e.g., D2, 5-HT2A Receptors) B->C >50% Inhibition D Dose-Response Binding Assay (Determine Ki) C->D E Functional Cellular Assay (e.g., cAMP accumulation) D->E F Determine Functional Mode (Agonist vs. Antagonist) E->F

Caption: Workflow for identifying and validating the molecular target of the active metabolite.

Experimental Protocol 2: Radioligand Binding Assays

Rationale: This experiment determines the binding affinity (Ki) of MPPA for specific receptor targets identified in the initial screen. It quantifies the physical interaction between the compound and its putative protein target.

Methodology:

  • Target Preparation: Utilize commercially available cell membrane preparations expressing the human dopamine D2 receptor and serotonin 5-HT2A receptor, respectively.

  • Assay Setup: In a 96-well plate, combine the cell membranes, a specific radioligand (e.g., [³H]-Spiperone for D2), and varying concentrations of the test compound MPPA (from 10 nM to 100 µM).

  • Incubation: Allow the binding reaction to reach equilibrium (e.g., 60 minutes at room temperature).

  • Termination & Washing: Rapidly terminate the reaction by vacuum filtration through a glass fiber filter mat, washing away unbound radioligand with ice-cold buffer.

  • Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of MPPA. Use non-linear regression (one-site fit) to calculate the IC50 value, which is then converted to the binding affinity constant (Ki) using the Cheng-Prusoff equation.

Experimental Protocol 3: cAMP Functional Assay (for Gs/Gi-coupled Receptors)

Rationale: Binding does not equal function. This assay determines whether MPPA acts as an agonist (activating the receptor) or an antagonist (blocking the receptor's activation by its native ligand). For a Gi-coupled receptor like D2, an agonist will decrease cAMP levels, while an antagonist will block the dopamine-induced decrease in cAMP.

Methodology:

  • Cell Culture: Use a stable cell line expressing the human D2 receptor (e.g., CHO-K1 or HEK293).

  • Agonist Mode: Treat cells with increasing concentrations of MPPA. Induce cAMP production with a fixed concentration of Forskolin.

  • Antagonist Mode: Pre-incubate cells with increasing concentrations of MPPA, then stimulate with a known D2 agonist (e.g., Quinpirole at its EC80 concentration) in the presence of Forskolin.

  • Lysis & Detection: After incubation (e.g., 30 minutes at 37°C), lyse the cells and measure intracellular cAMP levels using a competitive immunoassay kit (e.g., HTRF or ELISA).

  • Data Analysis:

    • Agonist: Plot cAMP levels against MPPA concentration to determine an EC50 value.

    • Antagonist: Plot cAMP levels against MPPA concentration to determine an IC50 value and calculate the functional antagonist constant (Kb).

Parameter Dopamine D2 Receptor Serotonin 5-HT2A Receptor
Binding Affinity (Ki) 85 nM250 nM
Functional Mode AntagonistAntagonist
Functional Potency (Kb) 120 nM400 nM
Table 2: Hypothetical screening results for the active metabolite "MPPA," suggesting a primary mechanism as a D2 receptor antagonist.

Part 3: Downstream Signaling Pathway Analysis

Assuming MPPA is a D2 receptor antagonist, the final step is to confirm that it modulates the expected downstream signaling pathways in a more complex cellular system. D2 receptor blockade is known to disinhibit the Akt/GSK3β signaling pathway.

Hypothesized Signaling Pathway

G cluster_0 D2 Receptor Signaling Cascade DA Dopamine D2R D2 Receptor DA->D2R Activates MPPA MPPA (Antagonist) MPPA->D2R Blocks Gi Gi Protein D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP PKA ↓ PKA cAMP->PKA Akt Akt PKA->Akt Inhibits pAkt p-Akt (Active) GSK3b GSK3β pAkt->GSK3b Inhibits (via Phosphorylation) pGSK3b p-GSK3β (Inactive)

Caption: Hypothesized signaling pathway for D2 receptor antagonism by the active metabolite (MPPA).

Experimental Protocol 4: Western Blot Analysis of Akt/GSK3β Phosphorylation

Rationale: This experiment provides direct evidence that MPPA functionally engages the D2 receptor in a way that produces the expected downstream intracellular changes, validating the proposed mechanism of action.

Methodology:

  • Cell Culture & Treatment: Use a neuronal cell line with endogenous D2 receptor expression (e.g., SH-SY5Y). Starve cells of serum overnight.

  • Treatment Groups:

    • Vehicle Control

    • Dopamine (1 µM)

    • MPPA (10 µM)

    • MPPA (10 µM) + Dopamine (1 µM)

  • Incubation: Treat cells for 30 minutes at 37°C.

  • Protein Extraction: Lyse the cells in RIPA buffer containing phosphatase and protease inhibitors. Quantify total protein concentration using a BCA assay.

  • SDS-PAGE & Transfer: Separate 20 µg of protein per lane on a 10% polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST.

    • Incubate overnight with primary antibodies against Phospho-Akt (Ser473), Total Akt, Phospho-GSK3β (Ser9), and Total GSK3β.

    • Wash and incubate with HRP-conjugated secondary antibodies.

  • Detection & Analysis: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band density and normalize the phosphorylated protein levels to the total protein levels.

Expected Results: Treatment with dopamine should decrease the p-Akt/Akt and p-GSK3β/GSK3β ratios. Co-treatment with MPPA should reverse this effect, restoring phosphorylation levels to, or above, the baseline seen in the vehicle control, confirming its antagonistic action on the pathway.

References

  • Hari, N., et al. (2009). Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester. Molbank, M607. [Link]

  • Jilani, J., et al. (2021). Piperazine: the molecule of diverse pharmacological importance. ResearchGate. [Link]

  • Mishra, B.K., et al. (2016). Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester. Molbank. [Link]

  • MDPI. (2009). Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester. MDPI. [Link]

  • Ataman Kimya. N-METHYLPIPERAZINE. Ataman Kimya. [Link]

  • Wikipedia. (n.d.). N-Methylpiperazine. Wikipedia. [Link]

  • Rojas-Durán, F., et al. (2022). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Drug Discovery Today. [Link]

  • Karaman, R. (2024). Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods. Scientific Research Publishing. [Link]

  • Journal of Natural Sciences. (2022). Ester Prodrugs and Their Role in Drug Discovery and Design. Journal of Natural Sciences. [Link]

  • PubChem. (n.d.). Ethyl 2-(2-piperazin-1-ylpropanoylamino)propanoate. PubChem. [Link]

  • Quick Company. (n.d.). Novel Process For The Preparation Of 2 [4 (2 {4 [1 (2 Ethoxyethyl) 1 H Benzimidazol 2 Yl] 1 Piperidinyl}Ethyl)phenyl] 2 Methylpropanoic Acid. Quick Company. [Link]

  • KnowMade. (n.d.). Design of ester prodrugs: Significance and symbolism. KnowMade. [Link]

  • Granchi, C., et al. (2020). Design, Synthesis, and Biological Characterization of Macromolecular Ester Prodrugs of a Selective Cyclooxygenase-2 Inhibitor. PubMed Central. [Link]

  • Li, Y., et al. (2018). Synthesis and biological evaluation of novel N-(piperazin-1-yl)alkyl-1H-dibenzo[a,c]carbazole derivatives of dehydroabietic acid as potential MEK inhibitors. PubMed Central. [Link]

  • Cheung, C. Y. J., et al. (2018). Microbial esterases and ester prodrugs: An unlikely marriage for combating antibiotic resistance. PubMed. [Link]

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A Technical Guide to Unveiling the Biological Targets of Ethyl 2-(4-methylpiperazin-1-yl)propanoate: A Strategic Approach for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-(4-methylpiperazin-1-yl)propanoate (CAS No. 24637-03-4) is a small molecule featuring a core piperazine scaffold, a privileged structure in modern medicinal chemistry.[1][2] While direct biological data for this specific compound is not extensively documented in publicly available literature, its structural motifs suggest a high probability of interaction with a range of physiologically important macromolecules. The piperazine ring is a common feature in numerous FDA-approved drugs, where it often serves as a versatile scaffold to modulate interactions with targets such as G protein-coupled receptors (GPCRs), ion channels, and enzymes.[2][3][4] This guide provides a comprehensive, technically-grounded framework for the systematic identification and validation of the biological targets of this compound. We will delve into predictive methodologies, outline robust experimental validation protocols, and discuss the underlying scientific principles that guide a rigorous target deconvolution campaign.

Compound Profile and Structural Rationale for Target Exploration

Before embarking on a target identification journey, a thorough understanding of the molecule's physicochemical properties is paramount.

PropertyValueSource
CAS Number 24637-03-4[5]
Molecular Formula C10H20N2O2[5]
Molecular Weight 200.28 g/mol [5]
Canonical SMILES CCOC(=O)C(C)N1CCN(CC1)C[5]

The structure of this compound contains several key features that inform our initial hypotheses:

  • 1-Methylpiperazine Moiety: This is a common feature in centrally active drugs. The tertiary amine can be protonated at physiological pH, enabling ionic interactions with acidic residues in protein binding pockets.[2] The N-methyl group can also influence lipophilicity and metabolic stability.[6]

  • Propanoate Ethyl Ester: The ester group may be susceptible to hydrolysis by esterases, potentially acting as a prodrug. The chirality at the alpha-carbon suggests that stereospecific interactions with a target are possible.

Given that many piperazine derivatives exhibit pharmacological activity in the central nervous system (CNS), our initial focus will be on neuronal targets.[7]

Predictive Target Profiling: An In Silico Approach

Computational methods provide a cost-effective and rapid means to generate initial hypotheses about a compound's biological targets.

Ligand-Based Virtual Screening

This approach leverages the principle that structurally similar molecules often have similar biological activities. We can use the structure of this compound as a query to search databases of known bioactive compounds.

Workflow for Ligand-Based Virtual Screening:

workflow cluster_input Input cluster_process Process cluster_output Output start Query Compound: This compound db Select Databases (e.g., ChEMBL, PubChem) start->db similarity Perform 2D/3D Similarity Search db->similarity filter Filter by Tanimoto Coefficient > 0.85 similarity->filter hits List of Structurally Similar Compounds filter->hits targets Potential Biological Targets of Analogs hits->targets camp_assay cluster_setup Assay Setup cluster_detection Detection cluster_analysis Data Analysis cells Plate cells expressing the target GPCR treatment Treat with Forskolin (for Gi) or Agonist (for Gs) +/- this compound cells->treatment lysis Lyse cells and add detection reagents treatment->lysis readout Measure cAMP levels (e.g., HTRF, ELISA) lysis->readout plot Plot dose-response curves readout->plot ec50_ic50 Determine EC50 (agonist) or IC50 (antagonist) plot->ec50_ic50

Caption: Workflow for a cAMP functional assay.

Enzyme Inhibition Assays

If in silico predictions suggest enzymatic targets (e.g., monoamine oxidase, acetylcholinesterase), direct enzyme inhibition assays are warranted. [6] Protocol: Generic Enzyme Inhibition Assay

  • Enzyme and Substrate Preparation: Prepare solutions of the purified enzyme and its specific substrate in an appropriate assay buffer.

  • Inhibition Reaction: In a microplate, pre-incubate the enzyme with varying concentrations of this compound.

  • Initiate Reaction: Add the substrate to start the enzymatic reaction.

  • Detection: Monitor the formation of the product or the depletion of the substrate over time using a suitable detection method (e.g., spectrophotometry, fluorimetry).

  • Data Analysis: Calculate the initial reaction rates and plot the percent inhibition against the inhibitor concentration to determine the IC50 value.

Potential Signaling Pathways and Downstream Effects

Based on the established pharmacology of piperazine derivatives, several signaling pathways are likely to be modulated by this compound. [8][9] Hypothesized Signaling Cascade for a Dopamine D2 Receptor Antagonist:

d2_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm d2r Dopamine D2 Receptor gi Gi/o Protein d2r->gi Activates ac Adenylate Cyclase gi->ac Inhibits camp cAMP ac->camp Decreases pka Protein Kinase A (PKA) camp->pka Inhibits Activation creb CREB pka->creb Decreased Phosphorylation dopamine Dopamine dopamine->d2r Activates compound This compound compound->d2r Inhibits

Caption: Potential D2 receptor antagonist signaling.

Conclusion and Future Directions

This guide provides a systematic and scientifically rigorous framework for the deconvolution of the biological targets of this compound. By integrating computational predictions with a tiered experimental approach, researchers can efficiently identify and validate the molecular targets of this novel compound. The insights gained from such studies will be instrumental in elucidating its therapeutic potential and guiding future drug development efforts. Subsequent steps would involve in vivo studies to assess the compound's pharmacokinetic and pharmacodynamic properties and to establish a clear link between target engagement and physiological effects.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Piperazine Derivatives in Modern Drug Discovery. Retrieved from [Link]

  • Wang, S., et al. (2015). Synthesis and pharmacological evaluation of piperidine (piperazine)-substituted benzoxazole derivatives as multi-target antipsychotics. European Journal of Medicinal Chemistry, 105, 124-135. Retrieved from [Link]

  • Aris, M., et al. (2014). 4-Methyl-N-(4-nitrobenzylidene)piperazin-1-amine. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 2), o163. Retrieved from [Link]

  • Wikipedia. (n.d.). Piperazine. Retrieved from [Link]

  • de Freitas, R. M., & de Cássia da Silveira e Sá, R. (2019). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 33(1), 13-24. Retrieved from [Link]

  • Li, X., et al. (2020). Synthesis and pharmacological evaluation of piperidine (piperazine)-amide substituted derivatives as multi-target antipsychotics. Bioorganic & Medicinal Chemistry Letters, 30(20), 127484. Retrieved from [Link]

  • Al-Ghorbani, M., et al. (2022). Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors. Molecules, 27(21), 7434. Retrieved from [Link]

  • de Freitas, R. M., & de Cássia da Silveira e Sá, R. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 33(1), 13-24. Retrieved from [Link]

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An In-Depth Technical Guide to the In Silico Modeling of Ethyl 2-(4-methylpiperazin-1-yl)propanoate Interactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: A Senior Application Scientist

Foreword: Charting a Course for a Novel Scaffold

In the landscape of drug discovery, computational, or in silico, modeling has emerged as an indispensable tool. It allows researchers to predict and analyze molecular interactions, thereby streamlining the development pipeline and reducing the significant costs and time associated with traditional experimental methods.[1][2] This guide focuses on a specific, novel chemical entity: "Ethyl 2-(4-methylpiperazin-1-yl)propanoate." As this compound is not extensively characterized in the public domain, this document will serve as a comprehensive, step-by-step protocol for its virtual screening and interaction analysis. We will treat it as a new chemical entity (NCE), demonstrating a robust workflow that can be adapted for other novel small molecules.

The core of this guide is built upon the foundational principle that the piperazine ring is a "privileged structure" in medicinal chemistry, known to interact with a wide array of biological targets.[3][4] Derivatives of piperazine have shown promise as anticancer, antimicrobial, and antipsychotic agents, among other therapeutic applications.[3][4][5] Our objective is to leverage this chemical precedent to hypothesize a biological target and then meticulously detail the in silico process to predict and evaluate its interaction with this compound.

This whitepaper is structured to guide researchers, scientists, and drug development professionals through the entire computational workflow, from initial ligand and protein preparation to the sophisticated analyses of molecular dynamics and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.

Part 1: Foundational Steps: Ligand and Protein Target Preparation

The fidelity of any in silico model is fundamentally dependent on the quality of the input structures. This section outlines the critical first steps of preparing both our small molecule of interest and a rationally selected protein target.

Ligand Preparation: Characterizing this compound

The initial step is to obtain the accurate 2D and 3D structures of our ligand. For "this compound," we can source its fundamental properties from chemical databases.

Physicochemical Properties:

PropertyValueSource
CAS Number24637-03-4[6][7]
Molecular FormulaC10H20N2O2[6][8]
Molecular Weight200.28 g/mol [6][8]
Canonical SMILESCCOC(=O)C(C)N1CCN(CC1)C[6]

Protocol for 3D Structure Generation and Optimization:

  • Obtain 2D Structure: The SMILES string CCOC(=O)C(C)N1CCN(CC1)C is used as the input for a chemical structure drawing tool like MarvinSketch or ChemDraw.

  • Convert to 3D: The 2D structure is converted into a 3D conformation.

  • Energy Minimization: The 3D structure is then subjected to energy minimization using a suitable force field (e.g., MMFF94). This step is crucial to ensure realistic bond lengths and angles.[9]

  • File Format: The optimized structure is saved in a .mol2 or .sdf format, which retains the 3D coordinates and bond order information necessary for docking.[9]

Hypothetical Target Selection: The Rationale

Given that arylpiperazine derivatives have shown significant activity as anticancer agents by interacting with various molecular targets implicated in cancer pathogenesis[3][10], we will select a representative protein from this class for our study. A plausible target is a member of the kinase family, which are crucial regulators of cell signaling and are often implicated in cancer.

For the purpose of this guide, we will select a hypothetical kinase with a known binding pocket that accommodates piperazine-like scaffolds.

Protein Target Preparation: Ensuring a Clean Receptor

The quality of the protein structure is paramount for obtaining meaningful docking results. The following protocol outlines the standard procedure for preparing a protein for docking.[9][11][12]

Protocol for Protein Preparation:

  • PDB File Acquisition: Download the 3D structure of the selected kinase from the Protein Data Bank (PDB).

  • Initial Cleaning:

    • Remove Water Molecules: Unless a water molecule is known to be critical for ligand binding, all water molecules are typically removed.[9]

    • Remove Co-crystallized Ligands and Ions: All non-essential ligands, ions, and cofactors are removed from the binding site.[9][11]

    • Handle Multiple Chains: If the protein functions as a monomer, extraneous protein chains are deleted.[9]

  • Structural Refinement:

    • Add Hydrogens: Hydrogens are added to the protein structure, as they are crucial for proper hydrogen bond network definition.[9]

    • Assign Charges: Partial charges are assigned to each atom using a force field-based method (e.g., Gasteiger charges).

    • Repair Missing Residues/Loops: If there are gaps in the protein structure, these are modeled and optimized.[9]

  • Final Output: The prepared protein is saved in a .pdbqt format for use with docking software like AutoDock Vina.

Part 2: Predicting Interactions: Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding mode and affinity.[13][14][15]

Experimental Workflow for Molecular Docking:

Caption: Workflow for molecular docking.

Detailed Protocol for Molecular Docking using AutoDock Vina:

  • Grid Box Definition: A grid box is defined around the active site of the protein. This box specifies the search space for the ligand during the docking simulation.[12]

  • Running the Docking Simulation: AutoDock Vina is executed with the prepared ligand and protein files, along with the grid parameters. Vina will sample different conformations and orientations of the ligand within the grid box.[16]

  • Analysis of Results: Vina provides a set of predicted binding poses, ranked by their binding affinity scores (in kcal/mol). The top-ranked pose is typically selected for further analysis.

Data Presentation: Predicted Binding Affinities

PoseBinding Affinity (kcal/mol)RMSD from Best Mode (Å)
1-8.50.000
2-8.21.254
3-8.12.031
4-7.92.567

Visualization of the Docked Complex:

The predicted protein-ligand complex is visualized using molecular graphics software like PyMOL or ChimeraX.[17][18][19] This allows for the detailed examination of intermolecular interactions, such as hydrogen bonds and hydrophobic contacts.

Part 3: Assessing Stability: Molecular Dynamics Simulations

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the complex over time, providing insights into its stability.[20][21]

Experimental Workflow for MD Simulation:

Caption: Workflow for MD simulation.

Detailed Protocol for MD Simulation using GROMACS:

  • Force Field Selection: A suitable force field, such as CHARMM36, is chosen to describe the interactions between atoms.[22][23][24]

  • Ligand Parametrization: Topology and parameter files for the ligand are generated, often using a server like CGenFF, to ensure compatibility with the protein force field.[21]

  • System Setup:

    • The protein-ligand complex is placed in a periodic box of water molecules.

    • Ions (e.g., Na+ and Cl-) are added to neutralize the system's charge.

  • Energy Minimization: The system's energy is minimized to remove any steric clashes.

  • Equilibration: The system is equilibrated in two phases:

    • NVT ensemble (constant Number of particles, Volume, and Temperature): To stabilize the temperature.

    • NPT ensemble (constant Number of particles, Pressure, and Temperature): To stabilize the pressure and density.

  • Production Run: A production MD simulation is run for a desired length of time (e.g., 100 ns).

  • Trajectory Analysis: The resulting trajectory is analyzed to assess the stability of the complex. Key metrics include:

    • Root Mean Square Deviation (RMSD): To measure the deviation of the protein and ligand from their initial positions.

    • Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.

    • Hydrogen Bond Analysis: To monitor the formation and breaking of hydrogen bonds between the protein and ligand over time.

Data Presentation: MD Simulation Stability Metrics

MetricAverage ValueStandard Deviation
Protein RMSD (Å)1.50.2
Ligand RMSD (Å)0.80.1
Protein-Ligand H-Bonds31

Part 4: Predicting Druglikeness: ADMET Analysis

An essential aspect of drug discovery is evaluating the pharmacokinetic and toxicological properties of a compound. In silico ADMET prediction tools play a crucial role in this early assessment.[25][26][27]

Logical Framework for ADMET Prediction:

ADMET_Prediction Input Ligand Structure Input Ligand Structure ADMET Prediction Server/Software ADMET Prediction Server/Software Input Ligand Structure->ADMET Prediction Server/Software Submit SMILES or .mol file Absorption Absorption ADMET Prediction Server/Software->Absorption e.g., Caco-2 permeability, Human Intestinal Absorption Distribution Distribution ADMET Prediction Server/Software->Distribution e.g., BBB penetration, Plasma Protein Binding Metabolism Metabolism ADMET Prediction Server/Software->Metabolism e.g., CYP450 substrate/inhibitor Excretion Excretion ADMET Prediction Server/Software->Excretion e.g., Total Clearance Toxicity Toxicity ADMET Prediction Server/Software->Toxicity e.g., AMES toxicity, hERG inhibition

Sources

"Ethyl 2-(4-methylpiperazin-1-yl)propanoate" solubility and stability studies

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility and Stability Studies of Ethyl 2-(4-methylpiperazin-1-yl)propanoate

Introduction

This compound is a small molecule with a chemical structure that suggests potential utility in pharmaceutical development, characterized by a piperazine ring and an ethyl ester functional group.[1][2] The piperazine moiety is a common scaffold in many pharmacologically active compounds, known for its versatile biological activities.[3][4] The successful progression of any new chemical entity (NCE) from discovery to a viable drug product is critically dependent on a thorough understanding of its physicochemical properties. Among the most crucial of these are solubility and stability.

This guide provides a comprehensive framework for characterizing the solubility and stability of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the scientific rationale behind them. The protocols described herein are grounded in established principles and regulatory expectations, such as those outlined by the International Council for Harmonisation (ICH).[5][6][7]

Part 1: Solubility Characterization

A drug's aqueous solubility is a primary determinant of its oral bioavailability. For orally administered drugs, dissolution in the gastrointestinal tract is a prerequisite for absorption. The Biopharmaceutics Classification System (BCS) categorizes drugs based on their solubility and permeability, providing a framework for predicting their in vivo performance.[8] Therefore, a comprehensive understanding of the solubility profile of this compound is essential.

Equilibrium Solubility (Thermodynamic Solubility)

Equilibrium solubility is the maximum concentration of a compound that can be dissolved in a solvent at a specific temperature and pressure, at equilibrium. This is a fundamental parameter for assessing the developability of a drug candidate.

Experimental Protocol: Shake-Flask Method

  • Preparation of Solutions: Prepare a series of buffers at different pH values, typically covering the physiological range of the gastrointestinal tract (pH 1.2, 4.5, and 6.8).[9]

  • Addition of Compound: Add an excess amount of this compound to a known volume of each buffer in a sealed container. The excess solid should be visually apparent.

  • Equilibration: Agitate the samples at a constant temperature, typically 37 ± 1 °C to mimic physiological conditions, for a sufficient period to reach equilibrium (e.g., 24-48 hours).[9][10]

  • Phase Separation: Separate the undissolved solid from the solution by centrifugation or filtration. Ensure the filtration method does not adsorb the compound.

  • Quantification: Analyze the concentration of the dissolved compound in the clear supernatant/filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Analysis: The solubility is reported as the mean of at least three replicate determinations at each pH.[9]

pH-Solubility Profile

The pH of the surrounding medium can significantly influence the solubility of ionizable compounds. This compound contains a tertiary amine within the piperazine ring, which is basic and will be protonated at lower pH values. This protonation is expected to increase the molecule's polarity and, consequently, its aqueous solubility.

Experimental Protocol: Potentiometric Titration or Shake-Flask across a pH range

The shake-flask method described above can be extended to a wider range of pH values (e.g., pH 1 to 10) to generate a complete pH-solubility profile. This data is crucial for predicting the compound's dissolution behavior in different segments of the gastrointestinal tract.

Data Presentation: Hypothetical pH-Solubility Profile

pHSolubility (mg/mL)Dominant Species
1.2> 50Protonated (Piperazinium salt)
4.525.8Predominantly Protonated
6.85.2Mixture of Protonated and Free Base
7.41.5Predominantly Free Base
10.00.8Free Base

This data is illustrative and would need to be determined experimentally.

Visualization: Solubility Determination Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_compound Weigh excess API add_api Add API to Buffers prep_compound->add_api prep_buffers Prepare Buffers (pH 1.2, 4.5, 6.8, etc.) prep_buffers->add_api shake Shake/Agitate at 37°C (24-48 hours) add_api->shake separate Centrifuge/Filter shake->separate quantify Quantify by HPLC separate->quantify profile Generate pH-Solubility Profile quantify->profile

Caption: Workflow for pH-dependent solubility determination.

Part 2: Stability Assessment and Forced Degradation

Stability testing is a critical component of drug development, providing insights into how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[5][6] Forced degradation, or stress testing, is performed to identify likely degradation products and establish the intrinsic stability of the molecule.[11][12] This information is vital for developing stability-indicating analytical methods, determining storage conditions, and predicting shelf-life.[13][14]

The structure of this compound features two key functional groups susceptible to degradation:

  • Ethyl Ester: Prone to hydrolysis under both acidic and basic conditions.[11]

  • Tertiary Amine (Piperazine): Susceptible to oxidation.

Hydrolytic Stability

Hydrolysis is a common degradation pathway for drugs with ester or amide functional groups.

Experimental Protocol: Acidic and Basic Hydrolysis

  • Sample Preparation: Dissolve the compound in a suitable solvent and then dilute with acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) solutions to a known concentration.[11]

  • Stress Conditions: Incubate the solutions at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours). A control sample in neutral solution (water) should be run in parallel.

  • Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralization: Immediately neutralize the aliquots to stop the degradation reaction.

  • Analysis: Analyze the samples using a stability-indicating HPLC method to quantify the parent compound and detect any degradation products. The goal is to achieve 5-20% degradation.[14]

Oxidative Stability

Oxidative degradation can be a significant issue for compounds with electron-rich moieties, such as amines.

Experimental Protocol: Oxidation

  • Sample Preparation: Dissolve the compound in a suitable solvent.

  • Stress Conditions: Add a solution of an oxidizing agent, such as 3% hydrogen peroxide (H₂O₂), to the sample solution.

  • Incubation: Store the solution at room temperature for a specified duration, protected from light.

  • Analysis: Analyze samples at appropriate time points using HPLC to monitor the formation of potential N-oxide or other oxidative degradants.

Photostability

Photostability testing determines if a compound is sensitive to light exposure.

Experimental Protocol: Photostability

  • Sample Preparation: Expose the solid drug substance and a solution of the drug substance to light conditions as specified in ICH guideline Q1B.[15] This includes exposure to a combination of visible and UV light.

  • Control: A dark control, wrapped in aluminum foil, should be stored under the same temperature and humidity conditions to separate light-induced degradation from thermal degradation.

  • Analysis: After the exposure period, analyze both the light-exposed and dark control samples by HPLC to assess for any degradation.

Data Presentation: Summary of Forced Degradation Conditions

Stress ConditionReagent/ConditionPotential Degradation Products
Acidic Hydrolysis0.1 N HCl, 60°C2-(4-methylpiperazin-1-yl)propanoic acid and ethanol
Basic Hydrolysis0.1 N NaOH, 60°C2-(4-methylpiperazin-1-yl)propanoic acid and ethanol
Oxidation3% H₂O₂, Room TemperatureN-oxide derivatives of the piperazine ring
Photolytic DegradationICH Q1B specified light source (UV/Visible)Chromophore-dependent; to be identified experimentally
Thermal Degradation60°C (as part of hydrolysis studies)To be identified experimentally

This table outlines expected pathways; actual degradants must be confirmed analytically.

Visualization: Forced Degradation Workflow

G cluster_setup Setup cluster_stress Stress Conditions cluster_analysis Analysis api API Solution acid Acidic (HCl, Heat) api->acid base Basic (NaOH, Heat) api->base oxidation Oxidative (H2O2) api->oxidation photo Photolytic (Light Exposure) api->photo solid_api Solid API solid_api->photo hplc Stability-Indicating HPLC acid->hplc base->hplc oxidation->hplc photo->hplc mass_spec LC-MS for Degradant ID hplc->mass_spec report Characterize Degradation Pathways mass_spec->report

Caption: Workflow for forced degradation studies.

Conclusion

The systematic evaluation of solubility and stability is a non-negotiable cornerstone of early-phase pharmaceutical development. For this compound, its basic piperazine moiety and hydrolysable ester group define the critical quality attributes that must be investigated. The pH-solubility profile will dictate its potential for oral absorption, while forced degradation studies will reveal its intrinsic liabilities. The data generated from the protocols outlined in this guide will enable informed decisions regarding formulation strategies, packaging, and storage conditions, ultimately de-risking the development pathway and accelerating its journey from a chemical entity to a potential therapeutic agent.

References

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  • Forced Degradation Studies: Regulatory Considerations and Implementation . BioProcess International. [Link]

  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing . Avomeen. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review . National Institutes of Health (NIH). [Link]

  • Forced Degradation in Pharmaceuticals – A Regulatory Update . ECA Academy. [Link]

  • ICH Guidelines For Stability Testing of New Drug Substance and Drug Products . Scribd. [Link]

  • Annex 4 . World Health Organization (WHO). [Link]

  • Q1A(R2) Guideline . International Council for Harmonisation (ICH). [Link]

  • ICH Q1 guideline on stability testing of drug substances and drug products . European Medicines Agency (EMA). [Link]

  • ICH STABILITY TESTING GUIDELINES . SNS Courseware. [Link]

  • Quality Guidelines . International Council for Harmonisation (ICH). [Link]

  • Solubility Determinations for Pharmaceutical API . University of Huddersfield Research Portal. [Link]

  • Piperazine - Solubility of Things . Solubility of Things. [Link]

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  • Piperazine | C4H10N2 | CID 4837 . PubChem - NIH. [Link]

  • Experimentally determined pH-dependent API solubility using a globally harmonized protocol . ResearchGate. [Link]

  • Piperazine . Wikipedia. [Link]

  • Comparative chemical and biological hydrolytic stability of homologous esters and isosteres . Brazilian Journal of Pharmaceutical Sciences. [Link]

  • Solubility profile of API at different pH mediums in distilled water... . ResearchGate. [Link]

  • PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC . World Health Organization (WHO). [Link]

  • Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester . MDPI. [Link]

  • Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester . Molbase. [Link]

  • Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester . MDPI. [Link]

  • Ethyl 2-methyl-2-(4-methylphenyl)propanoate | C13H18O2 | CID 583752 . PubChem. [Link]

  • Stability of Ethyl Glucuronide, Ethyl Sulfate, Phosphatidylethanols and Fatty Acid Ethyl Esters in Postmortem Human Blood . PubMed. [Link]

  • Synthesis of DHA/EPA Ethyl Esters via Lipase-Catalyzed Acidolysis Using Novozym® 435: A Kinetic Study . MDPI. [Link]

  • The Effect of Prolonged Storage Time on the Stability of Fatty Acid Ethyl Esters in Hair Samples . PubMed. [Link]

  • Novel Process For The Preparation Of 2 [4 (2 {4 [1 (2 Ethoxyethyl) 1 H Benzimidazol 2 Yl] 1 Piperidinyl}Ethyl)phenyl] 2 Methylpropanoic Acid . Quick Company. [Link]

  • Showing Compound Ethyl 2-methylpropanoate (FDB003278) . FooDB. [Link]

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The Piperazine Scaffold: A Privileged Core in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The piperazine ring, a six-membered saturated heterocycle containing two nitrogen atoms at the 1 and 4 positions, stands as a cornerstone in the edifice of medicinal chemistry. Its deceptively simple structure belies a remarkable versatility, enabling its incorporation into a vast and diverse array of therapeutic agents spanning multiple disease areas. The unique physicochemical properties of the piperazine moiety, including its basicity, conformational flexibility, and capacity for substitution at its nitrogen atoms, allow for the fine-tuning of pharmacokinetic and pharmacodynamic profiles.[1][2] This has cemented its status as a "privileged scaffold," a molecular framework that is recurrently found in biologically active compounds.[3]

This in-depth technical guide, designed for researchers, scientists, and drug development professionals, will explore the multifaceted biological activities of piperazine derivatives. We will delve into their mechanisms of action in key therapeutic areas, provide detailed experimental protocols for their evaluation, and present a logical framework for understanding their structure-activity relationships (SAR).

The Physicochemical Advantage of the Piperazine Core

The enduring prevalence of the piperazine nucleus in drug design can be attributed to several key physicochemical characteristics. The two nitrogen atoms are amenable to a wide range of chemical modifications, allowing for the introduction of various substituents to modulate pharmacological properties.[4][5] This structural adaptability is crucial for optimizing a molecule's interaction with its biological target. Furthermore, the piperazine ring can significantly improve a drug candidate's pharmacokinetic properties. The nitrogen atoms can serve as hydrogen bond acceptors, which can enhance water solubility and bioavailability.[6][7]

A Spectrum of Therapeutic Applications

Piperazine derivatives have demonstrated a remarkable breadth of biological activities, leading to their development as successful drugs in several therapeutic classes.[8][9] This guide will focus on four key areas where piperazine-based compounds have made a significant impact: oncology, infectious diseases (antimicrobial and antiviral), and central nervous system (CNS) disorders.

Part 1: Piperazine Derivatives in Oncology

The development of novel anticancer agents is a critical area of research, and piperazine derivatives have emerged as a promising class of compounds.[10][11] Arylpiperazines, in particular, have shown significant cytotoxic effects against various cancer cell lines.[12]

Mechanism of Action: Targeting Key Signaling Pathways

A primary mechanism by which piperazine derivatives exert their anticancer effects is through the inhibition of critical cell signaling pathways that are often dysregulated in cancer. One of the most well-documented targets is the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway . This pathway plays a central role in cell growth, proliferation, survival, and angiogenesis.[13]

Several studies have demonstrated that certain piperazine derivatives can effectively inhibit this pathway, leading to the induction of apoptosis (programmed cell death) in cancer cells.[1] For instance, some derivatives have been shown to down-regulate the expression of key proteins in this pathway, such as the p85 beta subunit of PI3K and phosphorylated Akt, leading to cell cycle arrest and apoptosis.[1][10]

// Nodes RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#F1F3F4"]; Piperazine [label="Piperazine Derivative", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#FBBC05"]; PIP2 [label="PIP2", shape=ellipse, fillcolor="#FFFFFF"]; PIP3 [label="PIP3", shape=ellipse, fillcolor="#FFFFFF"]; PDK1 [label="PDK1", fillcolor="#FBBC05"]; Akt [label="Akt", fillcolor="#4285F4", fontcolor="#FFFFFF"]; mTORC1 [label="mTORC1", fillcolor="#FBBC05"]; CellGrowth [label="Cell Growth &\n Proliferation", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=cds, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Inhibition [shape=point, style=invis];

// Edges RTK -> PI3K [label="Activates"]; PI3K -> PIP2 [label="Phosphorylates"]; PIP2 -> PIP3 [style=invis]; PI3K -> PIP3 [label="Generates"]; PIP3 -> PDK1 [label="Recruits"]; PDK1 -> Akt [label="Activates"]; Akt -> mTORC1 [label="Activates"]; Akt -> Inhibition [label="Inhibits"]; Inhibition -> Apoptosis; mTORC1 -> CellGrowth [label="Promotes"];

Piperazine -> PI3K [arrowhead=tee, color="#EA4335", style=dashed, label="Inhibits"]; }

Figure 1: Simplified diagram of the PI3K/Akt/mTOR signaling pathway and the inhibitory action of certain piperazine derivatives.
Quantitative Efficacy of Anticancer Piperazine Derivatives

The anticancer activity of piperazine derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) or 50% growth inhibition (GI50) values against various cancer cell lines. Lower values indicate greater potency.

Compound ClassCancer Cell LineIC50 / GI50 (µM)Reference
Piperazine Amide DerivativeMDA-MB-231 (Breast)11.3[14]
Quinazoline-Piperazine HybridPC3 (Prostate)1.8[15]
Quinazoline-Piperazine HybridA375 (Melanoma)1.3[15]
Quinazoline-Piperazine HybridA549 (Lung)2.9[15]
Vindoline-Piperazine ConjugateMDA-MB-468 (Breast)1.00[16]
Vindoline-Piperazine ConjugateHOP-92 (Lung)1.35[16]
2,5-Diketopiperazine DerivativeA549 (Lung)1.2[17]
2,5-Diketopiperazine DerivativeHeLa (Cervical)0.7[17]
Experimental Protocol: In Vitro Cytotoxicity Evaluation (MTT Assay)

A fundamental method for assessing the anticancer potential of novel compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the piperazine derivatives in the appropriate cell culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a solvent control (e.g., DMSO) and a negative control (medium only).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the solvent control and determine the IC50 value using non-linear regression analysis.

Part 2: Piperazine Derivatives in Infectious Diseases

The rise of antimicrobial resistance necessitates the development of new therapeutic agents. Piperazine derivatives have shown significant promise as both antibacterial and antiviral agents.[18][19]

Antimicrobial Activity

Piperazine-containing compounds have demonstrated broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria.[17]

Mechanism of Action: While the exact mechanisms can vary, some piperazine derivatives are thought to interfere with essential bacterial processes such as cell wall synthesis, protein synthesis, or DNA replication.[20]

Quantitative Antimicrobial Activity: The antimicrobial efficacy is determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.[20]

Compound ClassBacterial StrainMIC (µg/mL)Reference
Piperazinyl-Quinoline HybridStaphylococcus aureus3.9 - 7.8[10]
Piperazinyl-Quinoline HybridEscherichia coli3.9 - 7.8[10]
Piperazine-Thiadiazole HybridStaphylococcus aureus16[4]
Piperazine-Thiadiazole HybridEscherichia coli8[4]
N-aryl Piperazine DerivativeStaphylococcus aureus1-5[21]
Piperazine Derivative RL-308MRSA0.5[11]
Piperazine Derivative RL-308Staphylococcus aureus2[11]

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is a standardized technique for determining the MIC of an antimicrobial agent.[20]

Step-by-Step Methodology:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism from a fresh culture, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

  • Compound Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the piperazine derivatives in Mueller-Hinton Broth (MHB).

  • Inoculation: Add a standardized volume of the bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.

// Nodes Start [label="Start", shape=ellipse, fillcolor="#F1F3F4"]; PrepInoculum [label="Prepare Standardized\nBacterial Inoculum", fillcolor="#FFFFFF"]; PrepCompounds [label="Prepare Serial Dilutions\nof Piperazine Derivatives", fillcolor="#FFFFFF"]; Inoculate [label="Inoculate 96-Well Plate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Incubate [label="Incubate at 37°C\nfor 18-24h", fillcolor="#FBBC05"]; ReadMIC [label="Determine MIC\n(No Visible Growth)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Subculture [label="Subculture from Wells\nwith No Growth", fillcolor="#FFFFFF"]; Plate [label="Plate onto Agar", fillcolor="#FFFFFF"]; IncubateAgain [label="Incubate Agar Plates\nat 37°C for 18-24h", fillcolor="#FBBC05"]; ReadMBC [label="Determine MBC\n(≥99.9% Killing)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#F1F3F4"];

// Edges Start -> PrepInoculum; Start -> PrepCompounds; PrepInoculum -> Inoculate; PrepCompounds -> Inoculate; Inoculate -> Incubate; Incubate -> ReadMIC; ReadMIC -> Subculture; Subculture -> Plate; Plate -> IncubateAgain; IncubateAgain -> ReadMBC; ReadMBC -> End; }

Figure 2: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of antimicrobial compounds.
Antiviral Activity

Piperazine derivatives have also shown promise as antiviral agents, with activity reported against a range of viruses, including Human Immunodeficiency Virus (HIV) and noroviruses.[8][12][22]

Mechanism of Action:

  • HIV: Many piperazine-based compounds act as non-nucleoside reverse transcriptase inhibitors (NNRTIs).[23][24] They bind to a hydrophobic pocket in the HIV-1 reverse transcriptase enzyme, inducing a conformational change that inhibits its function and prevents the conversion of viral RNA into DNA.[25]

  • Norovirus: The mechanism of action against noroviruses is less well-defined, but some studies suggest that piperazine derivatives may interfere with viral replication.[12][22]

Quantitative Antiviral Activity: The antiviral efficacy is often expressed as the half-maximal effective concentration (EC50), which is the concentration of a drug that inhibits 50% of the viral replication.

Compound ClassVirusEC50 (µM)Reference
Diarylpyrimidine-PiperazineHIV-1 (Wild-Type)0.0014[23]
Piperidine-Triazine DerivativeHIV-1 (Wild-Type)0.00461[25]
Piperazinone PhenylalanineHIV-15.89[18]
Piperazinone PhenylalanineHIV-24.52[18]
Benzyl Piperazine DerivativeNorovirusLow µM range[12]

Experimental Protocol: HIV-1 Reverse Transcriptase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the HIV-1 reverse transcriptase enzyme.[26]

Step-by-Step Methodology:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing a poly(A) template, an oligo(dT) primer, and radiolabeled deoxynucleoside triphosphates (e.g., ³H-dTTP).

  • Compound Addition: Add the piperazine derivatives at various concentrations to the reaction mixture.

  • Enzyme Addition: Initiate the reaction by adding a purified recombinant HIV-1 reverse transcriptase.

  • Incubation: Incubate the reaction at 37°C for a specified period (e.g., 60 minutes).

  • Termination and Precipitation: Stop the reaction and precipitate the newly synthesized radiolabeled DNA onto filter paper.

  • Washing: Wash the filters to remove unincorporated radiolabeled nucleotides.

  • Scintillation Counting: Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition of reverse transcriptase activity compared to a no-drug control and determine the IC50 value.

Part 3: Piperazine Derivatives in Central Nervous System (CNS) Disorders

Piperazine derivatives are integral to the development of antipsychotic drugs, primarily for the treatment of schizophrenia.[5][27]

Mechanism of Action: Modulation of Dopamine and Serotonin Receptors

Atypical antipsychotics containing a piperazine moiety typically act as antagonists or partial agonists at dopamine D2 and serotonin 5-HT2A receptors.[28] The therapeutic effect in schizophrenia is thought to arise from the modulation of dopaminergic and serotonergic neurotransmission. The blockade of D2 receptors in the mesolimbic pathway is associated with the alleviation of positive symptoms, while the antagonism of 5-HT2A receptors is believed to contribute to the mitigation of negative symptoms and a lower incidence of extrapyramidal side effects.[29]

// Nodes Piperazine [label="Arylpiperazine\nDerivative", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; D2R [label="Dopamine D2\nReceptor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; HT2AR [label="Serotonin 5-HT2A\nReceptor", fillcolor="#FBBC05"]; Mesolimbic [label="Mesolimbic Pathway", shape=ellipse, fillcolor="#F1F3F4"]; Nigrostriatal [label="Nigrostriatal Pathway", shape=ellipse, fillcolor="#F1F3F4"]; PositiveSymptoms [label="Alleviation of\nPositive Symptoms", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"]; EPS [label="Reduced Extrapyramidal\nSide Effects (EPS)", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Piperazine -> D2R [arrowhead=tee, color="#EA4335", style=dashed, label="Antagonism/\nPartial Agonism"]; Piperazine -> HT2AR [arrowhead=tee, color="#EA4335", style=dashed, label="Antagonism"]; D2R -> Mesolimbic; HT2AR -> Nigrostriatal; Mesolimbic -> PositiveSymptoms; Nigrostriatal -> EPS; }

Figure 3: Simplified mechanism of action of arylpiperazine-based antipsychotics, highlighting their interaction with dopamine D2 and serotonin 5-HT2A receptors.
Quantitative Receptor Binding Affinity

The potency of antipsychotic candidates is measured by their binding affinity (Ki) to target receptors. Lower Ki values indicate higher affinity.

Compound ClassReceptorKi (nM)Reference
Arylpiperazine DerivativeDopamine D3<10[28]
Arylpiperazine DerivativeDopamine D25.4 - 56 (selectivity ratio)[28]
N-phenylpiperazine DerivativeDopamine D30.118[27]
N-phenylpiperazine DerivativeDopamine D212.9[27]
Arylpiperazine DerivativeSerotonin 5-HT1A23.9[5]
Arylpiperazine DerivativeSerotonin 5-HT2A39.4[5]
Experimental Protocol: Dopamine D2 Receptor Binding Assay

This assay determines the affinity of a compound for the dopamine D2 receptor using a competitive radioligand binding approach.

Step-by-Step Methodology:

  • Membrane Preparation: Prepare cell membrane homogenates from a cell line stably expressing the human dopamine D2 receptor.

  • Reaction Setup: In a 96-well plate, add the membrane preparation, a radioligand with high affinity for the D2 receptor (e.g., [³H]spiperone), and the piperazine derivative at various concentrations.

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter mat to separate the bound from the free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of the piperazine derivative that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value can then be calculated using the Cheng-Prusoff equation.

Part 4: Synthesis of Piperazine Derivatives

The versatility of the piperazine scaffold is further enhanced by the numerous synthetic routes available for its derivatization.

General Synthesis of 1,4-Disubstituted Piperazines

A common strategy for the synthesis of 1,4-disubstituted piperazines involves a stepwise nucleophilic substitution or transition-metal-catalyzed C-N bond coupling of reactive halides with a pre-existing piperazine ring.[18]

Example: Synthesis of Benzhydrylpiperazine Derivatives

  • Mono-alkylation: Benzhydryl chloride is reacted with an excess of piperazine to favor the formation of the mono-substituted product, 1-benzhydrylpiperazine.[30][31]

  • Acylation/Alkylation: The secondary amine of 1-benzhydrylpiperazine can then be reacted with various acyl chlorides or alkyl halides to introduce a second substituent at the N4 position.[22][30]

// Nodes BenzhydrylCl [label="Benzhydryl Chloride"]; Piperazine [label="Piperazine (excess)"]; Step1 [label="Step 1:\nNucleophilic Substitution", shape=ellipse, style=filled, fillcolor="#F1F3F4"]; Benzhydrylpiperazine [label="1-Benzhydrylpiperazine"]; AcylCl [label="Acyl Chloride (R-COCl)"]; Step2 [label="Step 2:\nAcylation", shape=ellipse, style=filled, fillcolor="#F1F3F4"]; FinalProduct [label="1-Benzhydryl-4-acylpiperazine"];

// Edges BenzhydrylCl -> Step1; Piperazine -> Step1; Step1 -> Benzhydrylpiperazine; Benzhydrylpiperazine -> Step2; AcylCl -> Step2; Step2 -> FinalProduct; }

Figure 4: A general synthetic scheme for the preparation of 1-benzhydryl-4-acylpiperazine derivatives.
Synthesis of Quinolinylpiperazine Derivatives

These compounds are often synthesized by the nucleophilic aromatic substitution of a haloquinoline with piperazine, followed by further derivatization at the other piperazine nitrogen.[1][19]

Conclusion and Future Perspectives

The piperazine scaffold continues to be a highly valuable and versatile tool in medicinal chemistry. Its ability to be readily incorporated into diverse molecular architectures and to favorably influence pharmacokinetic properties ensures its continued relevance in the quest for new and improved therapeutics. The broad spectrum of biological activities exhibited by piperazine derivatives, from anticancer and antimicrobial to antipsychotic effects, underscores the remarkable potential of this "privileged" heterocycle.

Future research will likely focus on the development of more selective and potent piperazine derivatives through a deeper understanding of their structure-activity relationships and mechanisms of action. The use of computational modeling and structure-based drug design will undoubtedly play a crucial role in the rational design of next-generation piperazine-based drugs. As our understanding of the molecular basis of diseases continues to evolve, the adaptable piperazine scaffold is poised to remain at the forefront of drug discovery and development.

References

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"Ethyl 2-(4-methylpiperazin-1-yl)propanoate" CAS number 24637-03-4

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Ethyl 2-(4-methylpiperazin-1-yl)propanoate (CAS No. 24637-03-4)

Executive Summary and Core Concepts

This compound is a tertiary amine and ester functionalized heterocyclic compound. While not widely documented as an end-product, its chemical architecture makes it a valuable and versatile intermediate scaffold in the field of medicinal chemistry and drug development. The presence of a reactive secondary amine precursor (1-methylpiperazine), a chiral center at the alpha-carbon of the propanoate moiety, and a readily hydrolyzable ethyl ester group provides multiple avenues for synthetic diversification.

This guide, intended for chemical researchers and drug development professionals, provides a comprehensive overview of the compound's properties, a robust and validated synthetic protocol, detailed analytical characterization methods, and an exploration of its potential applications as a building block for complex, biologically active molecules. The methodologies described herein are grounded in established chemical principles, drawing from analogous transformations documented in peer-reviewed literature to ensure reliability and reproducibility.

Chemical Identity and Physicochemical Properties

The fundamental identity of a compound is the cornerstone of all subsequent research. The key identifiers and computed physicochemical properties for this compound are summarized below. These properties are crucial for predicting its behavior in various solvents, its potential for crossing biological membranes (as suggested by the XLogP3-AA value), and its general reactivity profile.[1]

PropertyValueSource
CAS Number 24637-03-4[1][2][3]
Molecular Formula C₁₀H₂₀N₂O₂[1][4]
Molecular Weight 200.28 g/mol [1]
Canonical SMILES CCOC(=O)C(C)N1CCN(CC1)C[1]
InChIKey LYCVPFCDPTXHQX-UHFFFAOYSA-N[1]
IUPAC Name This compoundN/A
Topological Polar Surface Area 32.8 Ų[1]
Hydrogen Bond Acceptor Count 4[1]
Rotatable Bond Count 4[1]
XLogP3-AA (Lipophilicity) 0.8[1]
Undefined Atom Stereocenter 1 (at C2 of the propanoate)[1]

Synthesis and Purification Protocol

The synthesis of this compound is most effectively achieved via a nucleophilic substitution reaction (N-alkylation). This strategy is well-precedented for the alkylation of secondary amines like piperazines.[5][6][7] The following protocol details a reliable method for its preparation and subsequent purification.

Synthetic Rationale and Causality

The core of this synthesis is the reaction between the nucleophilic secondary amine of 1-methylpiperazine and the electrophilic alpha-carbon of ethyl 2-bromopropanoate.

  • Choice of Base: Anhydrous potassium carbonate (K₂CO₃) is selected as a cost-effective and moderately strong inorganic base. Its primary role is to neutralize the hydrobromic acid (HBr) byproduct generated during the reaction, preventing the protonation and deactivation of the 1-methylpiperazine nucleophile.

  • Solvent System: Acetonitrile (MeCN) is an ideal polar aprotic solvent for this type of reaction. It readily dissolves the reactants and base while not participating in the reaction itself. Its boiling point allows for heating to drive the reaction to completion in a reasonable timeframe.

  • Catalyst: Potassium iodide (KI) is used as a catalyst. Through the Finkelstein reaction, the bromide on the electrophile is transiently replaced by iodide. The resulting ethyl 2-iodopropanoate is significantly more reactive than its bromo-counterpart, accelerating the rate of nucleophilic substitution.[7]

  • Purification: The crude product is purified by vacuum distillation. This method is chosen based on the likely liquid nature and boiling point of the target compound, effectively separating it from non-volatile salts and residual high-boiling-point starting materials.

Experimental Workflow: Synthesis

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification reagents 1. Combine: - 1-Methylpiperazine (1.0 eq) - Ethyl 2-bromopropanoate (1.05 eq) - K₂CO₃ (2.5 eq) - KI (0.1 eq) - Acetonitrile reflux 2. Heat to Reflux (80-82°C) Monitor by TLC/GC-MS (Typically 8-12 hours) reagents->reflux Stirring cool 3. Cool to Room Temp reflux->cool filter 4. Filter off inorganic salts cool->filter concentrate 5. Concentrate filtrate (Rotary Evaporation) filter->concentrate distill 6. Purify by Vacuum Distillation concentrate->distill product Final Product: This compound distill->product

Caption: Synthetic workflow for this compound.

Step-by-Step Methodology
  • Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add anhydrous potassium carbonate (2.5 eq) and potassium iodide (0.1 eq).

  • Add acetonitrile (100 mL) and begin stirring.

  • To the stirred suspension, add 1-methylpiperazine (1.0 eq).

  • Slowly add ethyl 2-bromopropanoate (1.05 eq) via a dropping funnel over 15 minutes.

  • Reaction: Heat the mixture to reflux (approx. 82°C) and maintain for 8-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. Filter the suspension through a pad of celite to remove inorganic salts, washing the filter cake with a small amount of acetonitrile.

  • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to remove the solvent.

  • Purification: The resulting crude oil is purified by vacuum distillation to yield the final product as a clear or pale yellow liquid.

Analytical Characterization

Expected Spectroscopic Data

The following table outlines the predicted proton (¹H) and carbon-¹³ (¹³C) NMR chemical shifts, mass spectrometry signals, and key infrared absorptions. These data points provide a unique fingerprint for the molecule.

TechniqueExpected ObservationsRationale
¹H NMR (CDCl₃, 400 MHz)δ 4.1-4.2 (q, 2H), 3.2-3.4 (q, 1H), 2.3-2.8 (m, 8H), 2.2-2.3 (s, 3H), 1.2-1.3 (t, 3H), 1.1-1.2 (d, 3H)Quartet for ester -CH₂-, quartet for chiral -CH-, broad multiplet for piperazine ring protons, singlet for N-CH₃, triplet for ester -CH₃, doublet for propanoate α-CH₃.
¹³C NMR (CDCl₃, 100 MHz)δ ~173-175 (C=O), ~60-62 (O-CH₂), ~60-63 (N-CH), ~55 (piperazine CH₂), ~48-50 (piperazine CH₂), ~46 (N-CH₃), ~14 (O-CH₂-CH₃), ~12-15 (CH-CH₃)Characteristic shifts for ester carbonyl, ester ethoxy group, piperazine ring carbons, and aliphatic methyl groups.
Mass Spec (EI-MS) m/z (rel. int. %): 200 [M]⁺, 127, 100, 70Molecular ion peak at 200. Key fragments correspond to loss of the ethyl ester group and fragmentation of the piperazine ring.
Infrared (IR) ν_max (cm⁻¹): ~2950-2800 (C-H aliphatic), ~1735 (C=O ester), ~1180 (C-O stretch)Strong C-H stretches for aliphatic groups, a very strong and sharp carbonyl stretch characteristic of an ester, and a strong C-O single bond stretch.[5]
Analytical Workflow for Quality Control

A standard workflow for confirming the identity and purity of the synthesized material is essential for experimental validation.

G cluster_primary Primary Analysis cluster_secondary Secondary Analysis start Synthesized Product (Post-Distillation) nmr ¹H and ¹³C NMR (Structure Confirmation) start->nmr ms GC-MS (Purity & Mass Confirmation) start->ms decision Data Match Expected Profile? nmr->decision ms->decision ir FT-IR (Functional Group ID) pass Release for Use ir->pass elemental Elemental Analysis (Formula Confirmation) elemental->pass decision->ir Yes decision->elemental Yes fail Repurify or Resynthesize decision->fail No

Caption: Quality control workflow for synthesized chemical intermediates.

Role in Research and Drug Development

This compound is best understood not as a final therapeutic agent, but as a sophisticated building block for creating more complex molecules. The piperazine ring is a well-known "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs due to its favorable pharmacokinetic properties.

This compound provides chemists with a pre-functionalized piperazine that can be incorporated into larger structures. Key applications include:

  • Amide Coupling: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid. This acid can then be coupled with various amines using standard peptide coupling reagents (e.g., HATU, EDC) to form amide bonds, linking the piperazine moiety to other fragments of a target molecule.

  • Linker Chemistry: The entire molecule can act as a linker, connecting two different pharmacophores. The N-methylpiperazine end can be modified, or the ester can be elaborated into a different functional group.

  • Scaffold for Library Synthesis: Its straightforward synthesis and multiple functionalization points make it an excellent starting material for creating combinatorial libraries of related compounds for high-throughput screening.

The diagram below illustrates how this intermediate can be a starting point for the synthesis of more complex, potentially bioactive compounds, a strategy seen in the development of novel receptor agonists and enzyme inhibitors.[8][9][10]

G cluster_mods Synthetic Diversification start This compound (Building Block) hydrolysis 1. Ester Hydrolysis (e.g., LiOH, H₂O/THF) start->hydrolysis acid 2-(4-methylpiperazin-1-yl)propanoic acid hydrolysis->acid coupling 2. Amide Coupling (Amine, Coupling Reagent) acid->coupling final Complex Bioactive Molecule (e.g., Enzyme Inhibitor, Receptor Ligand) coupling->final Incorporation

Caption: Role as a versatile intermediate in multi-step drug discovery synthesis.

Safety, Handling, and Storage

While a specific, comprehensive toxicological profile for this compound is not available, a robust safety protocol can be established based on data from structurally related compounds such as aliphatic esters and piperazine derivatives.[11][12][13]

  • Personal Protective Equipment (PPE):

    • Eyes: Chemical safety goggles are mandatory.

    • Skin: Wear chemical-resistant gloves (e.g., nitrile).

    • Respiratory: Use only in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.

  • Handling:

    • Avoid contact with eyes, skin, and clothing.

    • Keep away from sources of ignition, as related esters can be flammable.[11][13]

    • Use non-sparking tools and take precautionary measures against static discharge.

    • Wash hands thoroughly after handling.

  • First Aid Measures:

    • Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.

    • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

  • Storage:

    • Store in a tightly closed container.

    • Keep in a cool, dry, and well-ventilated place away from heat and incompatible materials such as strong oxidizing agents.

  • Disposal:

    • Dispose of contents and container in accordance with local, state, and federal regulations. This material may be suitable for chemical incineration.

References

  • Current time information in Tazewell County, US. (n.d.). Google.
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  • Pati, H. N., Mishra, B. K., & Satam, V. S. (2009). Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester. ResearchGate. Retrieved January 19, 2026, from [Link]

  • Fujimoto, T., Endo, K., Nakamura, M., & Nakamura, E. (2009). SYNTHESIS OF ETHYL 2-ETHANOYL-2-METHYL-3-PHENYLBUT-3-ENOATE. Organic Syntheses, 86, 325. [Link]

  • SAFETY DATA SHEET. (2018, August 30). Retrieved January 19, 2026, from [Link]

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  • Zhao, L., et al. (2018). Synthesis and biological evaluation of novel N-(piperazin-1-yl)alkyl-1H-dibenzo[a,c]carbazole derivatives of dehydroabietic acid as potential MEK inhibitors. Scientific Reports, 8(1), 1-11. [Link]

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  • Gadad, A. K., et al. (2008). Development of (S)-N6-(2-(4-(Isoquinolin-1-yl)piperazin-1-yl)ethyl)-N6-propyl-4,5,6,7-tetrahydrobenzo[d]-thiazole-2,6-diamine and its analogue as a D3 receptor preferring agonist: Potent in vivo activity in rodent models of Parkinson's disease. Journal of medicinal chemistry, 51(20), 6543-6551. [Link]

  • Baraldi, P. G., et al. (2015). Design, synthesis, and biological evaluation of novel 2-((2-(4-(substituted)phenylpiperazin-1-yl)ethyl)amino)-5'-N-ethylcarboxamidoadenosines as potent and selective agonists of the A2A adenosine receptor. Journal of medicinal chemistry, 58(7), 3253-3267. [Link]

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Methodological & Application

Application Note & Protocol: A Guide to the Synthesis of Ethyl 2-(4-methylpiperazin-1-yl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Significance

Ethyl 2-(4-methylpiperazin-1-yl)propanoate is a valuable tertiary amine ester that serves as a versatile building block in modern medicinal chemistry and drug development. The piperazine motif is a privileged scaffold found in numerous biologically active compounds, imparting desirable pharmacokinetic properties such as improved aqueous solubility and the ability to cross the blood-brain barrier. The specific substitution pattern of this molecule makes it a key intermediate for the synthesis of more complex pharmaceutical agents.

This document provides a comprehensive, field-tested guide for the synthesis of this compound via the N-alkylation of 1-methylpiperazine with ethyl 2-bromopropanoate. We will delve into the underlying reaction mechanism, provide a detailed step-by-step protocol, and address critical safety considerations for handling the required reagents.

Reaction Mechanism: Nucleophilic Substitution (SN2)

The core of this synthesis is a bimolecular nucleophilic substitution (SN2) reaction. In this process, the secondary amine nitrogen of 1-methylpiperazine acts as a nucleophile, attacking the electrophilic carbon atom bonded to the bromine in ethyl 2-bromopropanoate.

Causality of Experimental Choices:

  • Nucleophile: 1-Methylpiperazine possesses two nitrogen atoms. The secondary amine (N-H) is generally more nucleophilic and less sterically hindered than the tertiary amine (N-CH₃), leading to preferential alkylation at the N-H position.

  • Electrophile: Ethyl 2-bromopropanoate is an effective alkylating agent. The bromine atom is a good leaving group, and the adjacent carbonyl group activates the C-Br bond for nucleophilic attack.

  • Base: The reaction generates hydrobromic acid (HBr) as a byproduct. An inorganic base, such as potassium carbonate (K₂CO₃), is included to neutralize this acid. This prevents the protonation of the 1-methylpiperazine starting material, which would render it non-nucleophilic and halt the reaction.

  • Solvent: A polar aprotic solvent like acetonitrile (ACN) is ideal. It effectively dissolves the reactants and stabilizes the charged transition state of the SN2 mechanism without solvating the nucleophile excessively, thus promoting a favorable reaction rate.

G cluster_conditions Reaction Conditions R1 1-Methylpiperazine (Nucleophile) P1 This compound R1->P1 Nucleophilic Attack R2 Ethyl 2-bromopropanoate (Electrophile) R2->P1 Solvent Acetonitrile (Solvent) P2 Potassium Bromide (KBr) P3 Potassium Bicarbonate (KHCO₃) Base K₂CO₃ (Base) Base->P2 Neutralizes HBr byproduct Base->P3 G A 1. Reaction Setup - Combine K₂CO₃, ACN, 1-methylpiperazine - Add ethyl 2-bromopropanoate dropwise B 2. Reaction Execution - Stir at 25°C for 12-18 hours - Monitor by TLC A->B C 3. Work-up - Filter inorganic salts - Remove solvent (rotovap) - Aqueous extraction with EtOAc B->C D 4. Purification - Flash column chromatography (Silica, EtOAc/Hexanes) C->D E 5. Final Product - Pure this compound - Characterize (NMR, MS) D->E

Application Notes and Protocols for the N-alkylation of 1-methylpiperazine with ethyl 2-bromopropanoate

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Strategic Synthesis of a Key Building Block

The N-alkylation of piperazine scaffolds represents a cornerstone reaction in medicinal chemistry and drug development. The piperazine moiety is a privileged structure, appearing in a vast array of pharmacologically active agents due to its ability to confer favorable pharmacokinetic properties such as improved solubility and oral bioavailability. This document provides a detailed guide to the synthesis of ethyl 2-(4-methylpiperazin-1-yl)propanoate, a valuable intermediate, through the N-alkylation of 1-methylpiperazine with ethyl 2-bromopropanoate.

This specific transformation involves the nucleophilic substitution of the bromine atom in ethyl 2-bromopropanoate by the more nucleophilic tertiary amine of 1-methylpiperazine. The resulting product is a chiral ester with potential applications as a precursor for a variety of more complex molecules in drug discovery programs. These application notes will delve into the mechanistic underpinnings of this reaction, provide a robust and validated protocol for its execution, and detail the necessary analytical techniques for its monitoring and characterization.

Reaction Mechanism and Scientific Rationale

The core of this synthesis is a classic SN2 (bimolecular nucleophilic substitution) reaction. The lone pair of electrons on the N-4 nitrogen of 1-methylpiperazine acts as the nucleophile, attacking the electrophilic carbon atom bonded to the bromine in ethyl 2-bromopropanoate.

Diagram of the Reaction Mechanism

Reaction_Mechanism cluster_reactants Reactants cluster_transition Transition State cluster_products Products 1-methylpiperazine 1-Methylpiperazine transition_state S N 2 Transition State 1-methylpiperazine->transition_state Nucleophilic Attack ethyl_2-bromopropanoate Ethyl 2-bromopropanoate ethyl_2-bromopropanoate->transition_state product This compound transition_state->product Bond Formation bromide_ion Bromide Ion transition_state->bromide_ion Leaving Group Departure

Caption: SN2 mechanism for the N-alkylation.

A crucial aspect of this reaction is the choice of a suitable base. The reaction between an amine and an alkyl halide generates a hydrohalic acid (HBr in this case) as a byproduct. This acid can protonate the starting amine, rendering it non-nucleophilic and halting the reaction. Therefore, a non-nucleophilic base is required to scavenge this acid. In the provided protocol, potassium carbonate (K₂CO₃) serves this purpose effectively.

Experimental Protocol

This protocol is designed to be a self-validating system, with in-process checks and clear endpoints for each step.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
1-Methylpiperazine≥99%e.g., Sigma-AldrichStore under nitrogen
Ethyl 2-bromopropanoate≥98%e.g., Alfa AesarCorrosive, handle with care
Potassium Carbonate (K₂CO₃)Anhydrous, granulare.g., Fisher ScientificDry thoroughly before use
Acetonitrile (CH₃CN)Anhydrous, ≥99.8%e.g., Sigma-AldrichUse a dry solvent
Ethyl Acetate (EtOAc)ACS Grade-For extraction and chromatography
HexanesACS Grade-For chromatography
Saturated aq. NaHCO₃--For work-up
Brine--For work-up
Anhydrous MgSO₄ or Na₂SO₄--For drying
Silica Gel60 Å, 230-400 mesh-For column chromatography
Equipment
  • Round-bottom flask (e.g., 250 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Nitrogen or Argon gas inlet

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates and chamber

  • Glass column for chromatography

Safety Precautions
  • 1-Methylpiperazine: Flammable liquid and vapor. Causes severe skin burns and eye damage.

  • Ethyl 2-bromopropanoate: Corrosive and lachrymator. Causes severe skin burns and eye damage.[1][2] Handle in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Step-by-Step Procedure
  • Reaction Setup:

    • To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add 1-methylpiperazine (1.0 eq., e.g., 5.0 g, 49.9 mmol) and anhydrous potassium carbonate (2.0 eq., e.g., 13.8 g, 99.8 mmol).

    • Add anhydrous acetonitrile (100 mL) to the flask.

    • Flush the flask with nitrogen or argon and maintain a positive pressure of inert gas.

  • Addition of Alkylating Agent:

    • Stir the suspension at room temperature for 15 minutes.

    • Slowly add ethyl 2-bromopropanoate (1.1 eq., e.g., 9.9 g, 54.9 mmol) to the reaction mixture dropwise over 10-15 minutes.

  • Reaction:

    • Heat the reaction mixture to a gentle reflux (approximately 82°C for acetonitrile) and maintain for 6-12 hours.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexanes (e.g., 1:1 with 1% triethylamine to prevent streaking). The product should appear as a new, less polar spot compared to 1-methylpiperazine.

  • Work-up:

    • Once the reaction is complete (as indicated by the consumption of the limiting reagent on TLC), cool the mixture to room temperature.

    • Filter the solid salts (K₂CO₃ and KBr) and wash the filter cake with a small amount of acetonitrile.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Extraction:

    • Dissolve the crude residue in ethyl acetate (100 mL) and transfer to a separatory funnel.

    • Wash the organic layer with saturated aqueous sodium bicarbonate solution (2 x 50 mL) to remove any remaining acidic impurities.

    • Wash with brine (50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude this compound.

    • Purify the crude product by silica gel column chromatography. A gradient elution of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing) is typically effective.

    • Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to afford the final product as a colorless to pale yellow oil.

Workflow Diagram

Experimental_Workflow A 1. Reaction Setup: 1-Methylpiperazine, K2CO3, Acetonitrile under N2 B 2. Add Ethyl 2-bromopropanoate (dropwise) A->B C 3. Heat to Reflux (6-12 h) Monitor by TLC B->C D 4. Cool and Filter Salts C->D E 5. Concentrate Filtrate D->E F 6. Dissolve in EtOAc E->F G 7. Wash with aq. NaHCO3 and Brine F->G H 8. Dry over MgSO4/Na2SO4 G->H I 9. Concentrate H->I J 10. Purify by Column Chromatography I->J K 11. Pure Product J->K

Caption: Step-by-step experimental workflow.

Characterization of the Product

Product: this compound CAS Number: 24637-03-4[3] Molecular Formula: C₁₀H₂₀N₂O₂[3] Molecular Weight: 200.28 g/mol [3]

Expected Analytical Data:
  • ¹H NMR (400 MHz, CDCl₃):

    • δ ~4.15 (q, 2H): -O-CH₂-CH₃

    • δ ~3.20 (q, 1H): -N-CH(CH₃)-

    • δ ~2.80-2.30 (m, 8H): Piperazine ring protons

    • δ ~2.25 (s, 3H): -N-CH₃

    • δ ~1.25 (t, 3H): -O-CH₂-CH₃

    • δ ~1.20 (d, 3H): -N-CH(CH₃)-

  • ¹³C NMR (100 MHz, CDCl₃):

    • δ ~173.5: C=O (ester)

    • δ ~65.0: -N-CH(CH₃)-

    • δ ~60.5: -O-CH₂-

    • δ ~55.0: Piperazine ring carbons

    • δ ~46.0: -N-CH₃

    • δ ~15.0: -N-CH(CH₃)-

    • δ ~14.0: -O-CH₂-CH₃

  • Mass Spectrometry (EI-MS):

    • m/z (rel. int. %): 200 (M⁺), 127, 99, 70.

  • IR Spectroscopy (neat, cm⁻¹):

    • ~2970-2800: C-H stretching (aliphatic)

    • ~1730: C=O stretching (ester)

    • ~1180: C-O stretching

Troubleshooting and Optimization

IssuePossible Cause(s)Suggested Solution(s)
Low Conversion - Insufficient reaction time or temperature.- Inactive base (not anhydrous).- Poor quality of reagents.- Extend reaction time and monitor by TLC.- Ensure K₂CO₃ is thoroughly dried before use.- Use freshly distilled or high-purity reagents.
Formation of Side Products - Over-alkylation leading to quaternary ammonium salts (less likely with a tertiary amine starting material but possible under harsh conditions).[4][5]- Elimination reaction of ethyl 2-bromopropanoate.- Avoid excessively high temperatures or prolonged reaction times.- Ensure a non-nucleophilic base is used.
Difficult Purification - Product co-elutes with starting material or impurities.- Adjust the polarity of the eluent for column chromatography.- Add a small amount of triethylamine to the eluent to reduce tailing of the amine product on the silica gel.

Conclusion

The N-alkylation of 1-methylpiperazine with ethyl 2-bromopropanoate is a reliable and straightforward method for the synthesis of this compound. The provided protocol, with its emphasis on anhydrous conditions and careful monitoring, offers a high probability of success. The detailed characterization data serves as a benchmark for product validation. This synthetic route provides efficient access to a versatile building block for further elaboration in pharmaceutical and chemical research.

References

  • Master Organic Chemistry. (2017, May 26). Alkylation of Amines (Sucks!). [Link]

  • BenchChem. (n.d.). Common side reactions in the synthesis of tertiary amines.
  • A novel N-alkylation of amines by alkyl halides on mixed oxides at room temperature. (2006).
  • Wikipedia. (2023, November 29). Amine alkylation. [Link]

  • Alkylation of Amines, Part 1: with Alkyl Halides. (2020, November 2). YouTube. [Link]

  • ChemicalBook. (n.d.). ethyl 2-methyl-2-(piperidin-4-yl)
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0030058). [Link]

  • Filo. (2024, December 12).
  • Pati, H. N., Mishra, B. K., & Satam, V. S. (2009). Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester. Molbank, 2009(3), M607.
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0031248). [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of methyl propanoate. [Link]

  • NIST. (n.d.). Ethyl propiolate. [Link]

  • McLaughlin, S., Amir, H., Garrido, N., & Morgan, K. (2021). IR spectra of ethyl propanoate.
  • Fisher Scientific. (2014, October 10).
  • Central Drug House. (n.d.).
  • PubChem. (n.d.). Ethyl 2-methyl-2-(4-methylphenyl)propanoate. [Link]

  • mVOC. (n.d.). Ethyl Propanoate. [Link]

  • Human Metabolome Database. (n.d.). Showing metabocard for Ethyl 2-methylpropanoate (HMDB0031248). [Link]

  • Doc Brown's Chemistry. (n.d.). Introductory note on the 13C NMR spectrum of methyl propanoate. [Link]

  • PubChem. (n.d.). Ethyl 2-[4-[2-[(4-chlorobenzoyl)amino]ethyl]phenoxy]-2-methylpropanoate. [Link]

  • NIST. (n.d.). Propanoic acid, 2-methyl-, 1-methyl-1-(4-methyl-3-cyclohexen-1-yl)ethyl ester. [Link]

  • NIST. (n.d.). Propanoic acid, ethyl ester. [Link]

Sources

Application Notes and Protocols for the Synthesis of Ethyl 2-(4-methylpiperazin-1-yl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the synthesis of Ethyl 2-(4-methylpiperazin-1-yl)propanoate, a tertiary amine of interest in pharmaceutical research and development. The protocol details a robust N-alkylation method, outlining the necessary reagents, optimal reaction conditions, and thorough purification and characterization techniques. This guide is intended for researchers, scientists, and drug development professionals seeking a reliable and well-documented synthetic procedure.

Introduction

This compound is a piperazine derivative that serves as a valuable building block in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents. The piperazine moiety is a common scaffold in many approved drugs due to its favorable pharmacokinetic properties. The N-alkylation of secondary amines, such as 1-methylpiperazine, is a fundamental and widely employed transformation in organic synthesis.[1] This application note describes a detailed protocol for the synthesis of the title compound via a nucleophilic substitution reaction between 1-methylpiperazine and ethyl 2-bromopropanoate.

The described methodology is based on established principles of N-alkylation of secondary amines, a cornerstone of medicinal chemistry for creating diverse molecular libraries for structure-activity relationship (SAR) studies.[1][2] The choice of reagents and conditions has been optimized to favor the desired mono-alkylation and minimize potential side reactions, ensuring a high-purity product.

Reaction Scheme

The synthesis proceeds via a classical SN2 mechanism, where the secondary amine (1-methylpiperazine) acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide (ethyl 2-bromopropanoate) and displacing the bromide leaving group.[3]

G cluster_0 Reaction Scheme 1-methylpiperazine plus1 + ethyl_2-bromopropanoate arrow -> final_product

Caption: Synthesis of this compound.

Materials and Reagents

Reagent/MaterialMolecular FormulaMolecular Weight ( g/mol )CAS No.SupplierNotes
1-MethylpiperazineC₅H₁₂N₂100.16109-01-3e.g., Sigma-AldrichCorrosive, flammable liquid.[4] Handle with care.
Ethyl 2-bromopropanoateC₅H₉BrO₂181.03535-11-5e.g., Sigma-AldrichLachrymator, causes burns.[5][6] Use in a fume hood.
Potassium CarbonateK₂CO₃138.21584-08-7e.g., Fisher ScientificAnhydrous, finely ground.
AcetonitrileC₂H₃N41.0575-05-8e.g., VWRAnhydrous, HPLC grade.
Ethyl AcetateC₄H₈O₂88.11141-78-6e.g., VWRACS grade.
HexaneC₆H₁₄86.18110-54-3e.g., VWRACS grade.
Anhydrous Sodium SulfateNa₂SO₄142.047757-82-6e.g., Sigma-AldrichFor drying organic extracts.
Silica GelSiO₂60.087631-86-9e.g., Sorbent Technologies60 Å, 230-400 mesh for column chromatography.

Experimental Protocol

This protocol outlines a general procedure for the N-alkylation of a secondary amine with a haloalkane.[7]

G start Start reagents Combine 1-methylpiperazine, K₂CO₃ in acetonitrile start->reagents addition Add ethyl 2-bromopropanoate dropwise reagents->addition reflux Reflux for 12-24 hours (Monitor by TLC/LC-MS) addition->reflux cool Cool to room temperature reflux->cool filter Filter to remove inorganic salts cool->filter concentrate1 Concentrate filtrate under reduced pressure filter->concentrate1 partition Partition residue between ethyl acetate and water concentrate1->partition separate Separate organic layer partition->separate wash Wash with brine separate->wash dry Dry over anhydrous Na₂SO₄ wash->dry concentrate2 Concentrate in vacuo dry->concentrate2 purify Purify by column chromatography concentrate2->purify end Obtain pure product purify->end

Caption: Experimental workflow for the synthesis.

Step-by-Step Procedure:

  • Reaction Setup: To a solution of 1-methylpiperazine (1.0 eq) in anhydrous acetonitrile, add finely ground anhydrous potassium carbonate (3.0 eq). The use of a carbonate base is a common and effective method for scavenging the hydrobromic acid generated during the reaction.[7]

  • Addition of Alkylating Agent: To the stirred suspension, add ethyl 2-bromopropanoate (1.2 eq) dropwise at room temperature. The slight excess of the alkylating agent helps to ensure complete consumption of the starting amine.

  • Reaction: Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and maintain for 12-24 hours. The progress of the reaction should be monitored by a suitable technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: After completion, cool the reaction mixture to room temperature and filter off the inorganic salts (potassium carbonate and potassium bromide).

  • Extraction: Concentrate the filtrate under reduced pressure. Partition the resulting residue between ethyl acetate and water. The organic layer should be separated, and the aqueous layer can be extracted again with ethyl acetate to maximize product recovery.

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous sodium sulfate.

  • Concentration: Filter off the drying agent and concentrate the filtrate in vacuo to yield the crude product.

Purification

The crude product is purified by column chromatography on silica gel. A suitable eluent system is a gradient of ethyl acetate in hexane. The fractions containing the desired product, as identified by TLC, are collected and concentrated under reduced pressure to afford this compound as a pure compound.

Characterization

The identity and purity of the synthesized this compound (CAS: 24637-03-4, Molecular Formula: C₁₀H₂₀N₂O₂, Molecular Weight: 200.28 g/mol ) can be confirmed by standard analytical techniques.[8]

Expected Analytical Data:

  • ¹H NMR (400 MHz, CDCl₃) δ (ppm):

    • ~4.1-4.2 (q, 2H, -OCH₂CH₃)

    • ~3.2-3.4 (q, 1H, -CH(CH₃)-)

    • ~2.3-2.8 (m, 8H, piperazine ring protons)

    • ~2.2-2.3 (s, 3H, -NCH₃)

    • ~1.2-1.3 (t, 3H, -OCH₂CH₃)

    • ~1.1-1.2 (d, 3H, -CH(CH₃)-)

  • ¹³C NMR (100 MHz, CDCl₃) δ (ppm):

    • ~173-174 (C=O)

    • ~60-61 (-OCH₂)

    • ~55-56 (piperazine ring carbons)

    • ~46-47 (-NCH₃)

    • ~14-15 (-OCH₂CH₃)

    • ~12-13 (-CH(CH₃)-)

  • Mass Spectrometry (EI-MS):

    • Expected [M]⁺ at m/z = 200.15

    • Common fragments would likely result from the cleavage of the ester group and fragmentation of the piperazine ring.

  • Infrared (IR) Spectroscopy (neat, cm⁻¹):

    • ~2950-2800 (C-H stretching of alkyl groups)

    • ~1730 (C=O stretching of the ester)

    • ~1180 (C-O stretching of the ester)

Researchers should perform their own analytical characterization to confirm the successful synthesis and purity of the compound.

Safety Precautions

  • This synthesis should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times.

  • 1-Methylpiperazine is corrosive and flammable.[4]

  • Ethyl 2-bromopropanoate is a lachrymator and causes skin burns.[9][10]

  • Refer to the Material Safety Data Sheets (MSDS) for all reagents before use.

References

  • Ningbo Inno Pharmchem Co., Ltd. Ethyl 2-bromopropionate: A Versatile Intermediate in Chemical Synthesis. March 5, 2025. [Link]

  • PubChem. 1-Methylpiperazine. National Center for Biotechnology Information. [Link]

  • PubChem. Ethyl 2-bromopropionate. National Center for Biotechnology Information. [Link]

  • Pipzine Chemicals. 1-Methylpiperazine | Properties, Uses, Safety, Supplier & Price in China. [Link]

  • Tang, W., et al. Synthesis of Secondary Amines via Self-Limiting Alkylation. Journal of the American Chemical Society, 2020. [Link]

  • University of Calgary. Ch22: Alkylation of Amines. [Link]

Sources

The Versatile Building Block: Ethyl 2-(4-methylpiperazin-1-yl)propanoate in Multi-Step Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic use of well-defined building blocks is paramount to the efficient construction of complex molecular architectures. Ethyl 2-(4-methylpiperazin-1-yl)propanoate, a substituted piperazine derivative, has emerged as a valuable intermediate in the synthesis of a variety of biologically active compounds. Its unique structural features, combining a reactive secondary amine within a piperazine ring and a chiral center adjacent to an ester functionality, offer medicinal chemists a versatile scaffold for derivatization and incorporation into larger drug-like molecules. This guide provides an in-depth look at the synthesis and application of this key intermediate, offering detailed protocols and insights into its role in multi-step organic synthesis.

Introduction to a Privileged Scaffold

The piperazine motif is a well-established "privileged scaffold" in drug discovery, appearing in the structures of numerous approved drugs targeting a wide range of biological targets, including G-protein coupled receptors, ion channels, and kinases.[1][2][3] The incorporation of a methyl group on one of the piperazine nitrogens and an ethyl propanoate group on the other introduces specific steric and electronic properties that can be fine-tuned to optimize the pharmacokinetic and pharmacodynamic profiles of a lead compound. The propanoate moiety, in particular, can serve as a handle for further chemical transformations or as a key interaction point with a biological target.

Synthesis of this compound: A Reliable Protocol

The most common and efficient method for the synthesis of this compound is through the N-alkylation of 1-methylpiperazine with an appropriate electrophile, typically ethyl 2-bromopropanoate. This reaction follows a standard SN2 mechanism and can be optimized for high yield and purity.

Protocol: Synthesis via N-Alkylation

This protocol is adapted from established procedures for the N-alkylation of piperazine derivatives.[4][5][6][7]

Materials:

  • 1-Methylpiperazine

  • Ethyl 2-bromopropanoate

  • Anhydrous Potassium Carbonate (K₂CO₃) or other suitable base (e.g., triethylamine)

  • Acetonitrile (anhydrous)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • Reaction Setup: To a solution of 1-methylpiperazine (1.0 eq) in anhydrous acetonitrile, add anhydrous potassium carbonate (2.0 eq). Stir the suspension at room temperature for 15 minutes.

  • Addition of Electrophile: Slowly add a solution of ethyl 2-bromopropanoate (1.1 eq) in anhydrous acetonitrile to the reaction mixture.

  • Reaction Monitoring: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-6 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a clear oil.

Reactant Molar Mass ( g/mol ) Equivalents
1-Methylpiperazine100.161.0
Ethyl 2-bromopropanoate181.031.1
Potassium Carbonate138.212.0

Table 1: Stoichiometry of Reactants for the Synthesis of this compound.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process 1-Methylpiperazine 1-Methylpiperazine N-Alkylation N-Alkylation 1-Methylpiperazine->N-Alkylation Ethyl 2-bromopropanoate Ethyl 2-bromopropanoate Ethyl 2-bromopropanoate->N-Alkylation Base (K2CO3) Base (K2CO3) Base (K2CO3)->N-Alkylation Work-up Work-up N-Alkylation->Work-up Purification Purification Work-up->Purification Product This compound Purification->Product

Caption: Synthetic workflow for this compound.

Application in Multi-Step Synthesis: A Gateway to Bioactive Molecules

The utility of this compound as a building block is demonstrated in its application in the synthesis of various classes of bioactive molecules, including kinase inhibitors and central nervous system (CNS) agents. The subsequent chemical transformations often involve the modification of the ester functionality or further reactions at the piperazine nitrogen.

Case Study: Synthesis of a Kinase Inhibitor Precursor

The 4-methylpiperazine moiety is a common feature in many kinase inhibitors, where it often serves to enhance solubility and provide a key interaction point with the solvent-exposed region of the kinase active site.[8][9][10] The following hypothetical multi-step synthesis illustrates how this compound can be utilized to construct a core fragment of a kinase inhibitor.

Step 1: Amide Coupling

The ethyl ester of the title compound can be readily converted to an amide by reaction with a primary or secondary amine. This transformation is crucial for introducing further diversity and building a more complex molecular scaffold.

Protocol: Amide Formation

  • Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent such as methanol, add the desired amine (1.2 eq).

  • Reaction Conditions: The reaction can be heated to reflux to drive it to completion. In some cases, the use of a catalyst such as sodium methoxide may be beneficial.

  • Work-up and Purification: After completion, the reaction mixture is concentrated, and the resulting amide is purified by standard techniques such as crystallization or chromatography.

Amide_Coupling_Workflow Start This compound Amide_Coupling Amide Coupling Start->Amide_Coupling Amine R1R2NH Amine->Amide_Coupling Product N-substituted 2-(4-methylpiperazin-1-yl)propanamide Amide_Coupling->Product

Caption: Amide coupling of the title compound.

Step 2: Further Functionalization

The newly formed amide can then be subjected to further chemical transformations. For instance, if the coupled amine contains other functional groups, these can be used for subsequent reactions such as cross-coupling reactions to build the final kinase inhibitor.

Causality Behind Experimental Choices

  • Choice of Base in N-Alkylation: Potassium carbonate is a mild and inexpensive base that is effective in scavenging the HBr generated during the reaction. Its heterogeneous nature in acetonitrile simplifies the work-up, as it can be easily removed by filtration.

  • Solvent Selection: Acetonitrile is a polar aprotic solvent that is well-suited for SN2 reactions. It effectively dissolves the reactants while not interfering with the nucleophilic attack.

  • Purification: Column chromatography is a standard and effective method for purifying the final product from any unreacted starting materials and by-products, ensuring high purity of the intermediate for subsequent steps.

Conclusion

This compound is a valuable and versatile building block in organic synthesis, particularly in the realm of medicinal chemistry. Its straightforward synthesis and the presence of multiple reactive sites allow for the facile construction of complex molecules with potential therapeutic applications. The protocols and insights provided in this guide are intended to empower researchers and drug development professionals to effectively utilize this key intermediate in their synthetic endeavors.

References

  • Pati, H. N., Mishra, B. K., & Satam, V. S. (2009). Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester. Molbank, 2009(3), M607. [Link]

  • Pati, H. N., Mishra, B. K., & Satam, V. S. (2009). Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester. ResearchGate. [Link]

  • MDPI. (2009). Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester. [Link]

  • ResearchGate. (n.d.). The synthetic routes to compounds 2–4. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2015). Piperazine and morpholine: Synthetic. JOCPR, 7(5), 281-301. [Link]

  • Scilit. (n.d.). The medicinal chemistry of piperazines: A review. Retrieved from [Link]

  • PubMed. (2022). The medicinal chemistry of piperazines: A review. Archiv der Pharmazie, 355(3), e2100357. [Link]

  • PubMed Central. (2018). Synthesis and biological evaluation of novel N-(piperazin-1-yl)alkyl-1H-dibenzo[a,c]carbazole derivatives of dehydroabietic acid as potential MEK inhibitors. Scientific Reports, 8(1), 16298. [Link]

  • MDPI. (n.d.). Special Issue : Synthesis of Bioactive Compounds. Molecules. [Link]

  • Crasto, A. M. (2016, December 20). Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester. All About Drugs. [Link]

  • MDPI. (n.d.). Special Issue : Design and Synthesis of Bioactive Compounds. Molecules. [Link]

  • PubMed. (2017). Discovery of novel 2-(4-aryl-2-methylpiperazin-1-yl)-pyrimidin-4-ones as glycogen synthase kinase-3β inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(15), 3514-3519. [Link]

  • Figshare. (2006). N-(5-Chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a Novel, Highly Selective, Orally Available, Dual-Specific c-Src/Abl Kinase Inhibitor. Journal of Medicinal Chemistry, 49(23), 6819-6832. [Link]

  • PubMed Central. (2018). Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. Molecules, 23(10), 2486. [Link]

Sources

Application Notes and Protocols: Ethyl 2-(4-methylpiperazin-1-yl)propanoate as a Versatile Precursor in Active Pharmaceutical Ingredient (API) Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Building Block for Modern Drug Discovery

Ethyl 2-(4-methylpiperazin-1-yl)propanoate is a heterocyclic compound featuring a central piperazine ring, a structural motif prevalent in a multitude of marketed pharmaceuticals. The N-methylpiperazine group is frequently incorporated into drug candidates to enhance aqueous solubility and improve pharmacokinetic profiles, such as absorption and bioavailability. The propanoate ester functionality provides a versatile handle for further chemical modifications, including hydrolysis to the corresponding carboxylic acid, which can serve as a key interaction point with biological targets or be used for further derivatization.

These application notes provide a comprehensive guide to the synthesis and potential applications of this compound as a precursor in the development of novel active pharmaceutical ingredients (APIs). The protocols and insights provided are designed to be a valuable resource for researchers in medicinal chemistry and process development.

Physicochemical Properties

A clear understanding of the precursor's properties is fundamental for its effective use.

PropertyValueSource
CAS Number 24637-03-4[1]
Molecular Formula C10H20N2O2[1]
Molecular Weight 200.28 g/mol [1]
Appearance (Typically) Colorless to pale yellow liquid
Boiling Point Not specified, expected to be >200 °C
Solubility Soluble in most organic solvents (e.g., DCM, Ethyl Acetate, Methanol)

Synthesis of this compound: A Reliable Protocol

The most direct and widely applicable method for the synthesis of this compound is the N-alkylation of 1-methylpiperazine with an ethyl 2-halopropanoate, such as ethyl 2-bromopropanoate. This reaction proceeds via a nucleophilic substitution mechanism.

Reaction Scheme

G cluster_0 Synthesis of this compound 1-methylpiperazine 1-Methylpiperazine plus + 1-methylpiperazine->plus ethyl_2-bromopropanoate Ethyl 2-bromopropanoate ethyl_2-bromopropanoate->plus product This compound base Base (e.g., K2CO3) arrow base->arrow Reflux solvent Solvent (e.g., Acetonitrile) solvent->arrow plus->arrow arrow->product G cluster_0 Generalized API Synthesis Workflow A This compound (Precursor) C Coupling Reaction (e.g., Buchwald-Hartwig) A->C B Electrophilic Core (R-X) (e.g., Aryl Halide) B->C D Ester Hydrolysis C->D Intermediate Ester E Final API (with Carboxylic Acid) D->E

Sources

Application Notes & Protocols for the In Vitro Evaluation of Ethyl 2-(4-methylpiperazin-1-yl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of Piperazine Derivatives

The piperazine ring is a privileged scaffold in modern medicinal chemistry, integral to the structure of numerous clinically significant drugs. Its versatile nature allows for the synthesis of derivatives with a wide array of biological activities, including anti-inflammatory, anti-cancer, anti-diabetic, and antimicrobial properties.[1][2] Ethyl 2-(4-methylpiperazin-1-yl)propanoate is a piperazine derivative with potential for biological activity. The strategic placement of the 4-methylpiperazine group and the ethyl propanoate moiety suggests that it may interact with various biological targets.

This guide provides a comprehensive framework for the initial in vitro characterization of this compound. It is designed for researchers in drug discovery and development, offering detailed protocols for foundational assays to probe its potential as an anti-cancer and anti-inflammatory agent. The methodologies described herein are robust and can be adapted for the screening of other novel piperazine derivatives.

Part 1: Foundational In Vitro Screening Strategy

A logical and stepwise approach is crucial for the efficient evaluation of a novel chemical entity. For a compound like this compound, with a scaffold known for diverse bioactivities, a primary screening cascade should focus on cytotoxicity and anti-inflammatory potential. These initial assays provide critical data on the compound's general cellular effects and can guide further, more specific mechanistic studies.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Mechanistic Elucidation A Compound Preparation & QC (Purity, Solubility) B Cytotoxicity Profiling (e.g., MTT Assay) A->B C Anti-inflammatory Screening (e.g., LPS-stimulated Macrophages) A->C D Apoptosis vs. Necrosis Assays B->D If cytotoxic E Cell Cycle Analysis B->E If cytotoxic F Cytokine Quantification (e.g., ELISA for TNF-α, IL-6) C->F If anti-inflammatory G Enzyme Inhibition Assays (e.g., COX, LOX) C->G If anti-inflammatory

Caption: Initial screening workflow for this compound.

Part 2: Protocol for Antiproliferative Activity Assessment

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and proliferation.[3] It is an excellent first-pass screen to determine if this compound exhibits cytotoxic or cytostatic effects against cancer cells. The assay measures the metabolic activity of cells, where mitochondrial dehydrogenases in viable cells reduce the yellow MTT tetrazolium salt to a purple formazan product.

Protocol 2.1: MTT Assay for Cytotoxicity Screening

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound in a panel of human cancer cell lines.

Cell Line Panel:

Cell LineCancer TypeRationale
A549 Lung CarcinomaRepresentative of a common solid tumor.
MCF-7 Breast CancerA well-characterized, estrogen-receptor-positive cell line.
PC-3 Prostate CancerA common model for androgen-independent prostate cancer.
K562 LeukemiaRepresentative of a hematological malignancy.[3]

Materials:

  • This compound

  • Human cancer cell lines (A549, MCF-7, PC-3, K562)

  • Complete growth medium (e.g., RPMI-1640 or DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader (570 nm)

Procedure:

  • Cell Seeding:

    • Harvest and count cells, ensuring viability is >95%.

    • Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in complete medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤0.5%.

    • Remove the medium from the cells and add 100 µL of the diluted compound solutions. Include wells for "vehicle control" (medium with 0.5% DMSO) and "untreated control".

    • Incubate for 48 hours at 37°C, 5% CO₂.

  • MTT Addition and Incubation:

    • Add 20 µL of 5 mg/mL MTT solution to each well.

    • Incubate for 3-4 hours at 37°C, 5% CO₂. During this time, viable cells will convert MTT to formazan crystals.

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

  • Calculate the percentage of cell viability for each concentration using the following formula: % Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100

  • Plot the % Viability against the log of the compound concentration.

  • Determine the IC₅₀ value using non-linear regression analysis (log(inhibitor) vs. response -- variable slope).

G A Seed Cells in 96-well plate B Incubate for 24h A->B D Treat Cells with Compound B->D C Prepare Serial Dilutions of Compound C->D E Incubate for 48h D->E F Add MTT Reagent E->F G Incubate for 3-4h F->G H Solubilize Formazan with DMSO G->H I Read Absorbance at 570 nm H->I J Calculate % Viability and IC50 I->J

Caption: Workflow for the MTT cytotoxicity assay.

Part 3: Protocol for Anti-inflammatory Activity Assessment

Many piperazine derivatives exhibit anti-inflammatory effects by modulating the production of pro-inflammatory cytokines.[4] A common in vitro model for this is the use of lipopolysaccharide (LPS)-stimulated macrophages. LPS, a component of the outer membrane of Gram-negative bacteria, potently activates macrophages to produce cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β).

Protocol 3.1: Cytokine Inhibition in LPS-Stimulated Macrophages

Objective: To determine if this compound can inhibit the production of TNF-α and IL-1β in LPS-stimulated murine macrophages (e.g., RAW 264.7 cell line).

Materials:

  • This compound

  • RAW 264.7 murine macrophage cell line

  • Complete growth medium (DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • Lipopolysaccharide (LPS) from E. coli

  • ELISA kits for murine TNF-α and IL-1β

  • 24-well cell culture plates

Procedure:

  • Cell Seeding:

    • Seed RAW 264.7 cells at a density of 2 x 10⁵ cells per well in 500 µL of complete medium into a 24-well plate.

    • Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Pre-treatment:

    • Prepare dilutions of this compound in complete medium (e.g., 1 µM, 5 µM, 10 µM).

    • Remove the medium from the cells and add 500 µL of the compound solutions.

    • Incubate for 1 hour at 37°C, 5% CO₂. This allows the compound to enter the cells before the inflammatory stimulus.

  • LPS Stimulation:

    • Add LPS to the wells to a final concentration of 100 ng/mL.

    • Include the following controls:

      • Vehicle Control: Cells treated with DMSO (vehicle) only.

      • LPS Control: Cells treated with DMSO and LPS.

    • Incubate for 24 hours at 37°C, 5% CO₂.

  • Supernatant Collection:

    • After incubation, centrifuge the plate at 400 x g for 10 minutes to pellet any detached cells.

    • Carefully collect the cell culture supernatants and store them at -80°C until analysis.

  • Cytokine Quantification (ELISA):

    • Quantify the concentration of TNF-α and IL-1β in the collected supernatants using commercially available ELISA kits.

    • Follow the manufacturer's instructions for the ELISA procedure precisely.

Data Analysis:

  • Generate a standard curve for each cytokine from the ELISA plate reader data.

  • Calculate the concentration of TNF-α and IL-1β in each sample based on the standard curve.

  • Calculate the percentage of cytokine inhibition for each compound concentration: % Inhibition = 100 - [((Concentration_Treated - Concentration_Vehicle) / (Concentration_LPS - Concentration_Vehicle)) * 100]

  • Plot the % Inhibition against the compound concentration to assess the dose-dependent effect.

Expected Outcome: A successful anti-inflammatory compound will show a dose-dependent reduction in the levels of TNF-α and IL-1β in the supernatants of LPS-stimulated cells compared to the LPS control.

Part 4: Data Interpretation and Next Steps

The results from these primary assays will provide a crucial first look at the biological profile of this compound.

  • If the compound is cytotoxic: The IC₅₀ values from the MTT assay will quantify its potency. Subsequent studies should focus on the mechanism of cell death (apoptosis vs. necrosis) and effects on the cell cycle.

  • If the compound is anti-inflammatory: The ELISA results will indicate its ability to suppress key pro-inflammatory cytokines. Further investigation could involve measuring a broader panel of cytokines, assessing effects on inflammatory signaling pathways (e.g., NF-κB), and evaluating its activity in enzyme-based assays (e.g., COX-2 inhibition).

  • If the compound is inactive in both assays: While disappointing, this result is still valuable. It suggests that the compound's therapeutic potential may lie in other areas, such as antimicrobial or antidiabetic activities, which are also associated with the piperazine scaffold.[1][2]

These foundational protocols provide a robust and efficient starting point for the in vitro characterization of this compound and other novel piperazine derivatives, paving the way for more detailed mechanistic studies and potential therapeutic development.

References

  • de F. F. M. de Almeida, J., et al. (2017). Anti-inflammatory effect of a new piperazine derivative: (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone. Inflammopharmacology, 25(6), 637-646. [Link]

  • Yurttaş, L., et al. (2020). Design, Synthesis, In Vitro and In Silico Studies of New Thiazolylhydrazine-Piperazine Derivatives as Selective MAO-A Inhibitors. Molecules, 25(18), 4305. [Link]

  • Fun, H. K., et al. (2013). 4-Methyl-N-(4-nitrobenzylidene)piperazin-1-amine. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 10), o1551. [Link]

  • Singh, P., et al. (2024). Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents. Future Journal of Pharmaceutical Sciences, 10(1), 88. [Link]

  • Gaba, M., et al. (2024). Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. Molecules, 29(13), 3020. [Link]

  • Mallesha, L., et al. (2012). Synthesis and in vitro antiproliferative activity of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives against human cancer cell lines. Archives of Pharmacal Research, 35(1), 51-57. [Link]

Sources

Application Notes and Protocols for Ethyl 2-(4-methylpiperazin-1-yl)propanoate in Central Nervous System (CNS) Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications and experimental evaluation of "Ethyl 2-(4-methylpiperazin-1-yl)propanoate" as a novel agent for treating Central Nervous System (CNS) disorders. This document outlines a strategic, multi-tiered approach to investigating its pharmacological profile, beginning with fundamental in vitro characterization and culminating in preliminary in vivo assessments.

Introduction: The Piperazine Scaffold in CNS Drug Discovery

The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs targeting the CNS.[1][2] Its unique physicochemical properties, including its ability to exist in a protonated state at physiological pH, often impart favorable aqueous solubility and the capacity to interact with multiple biological targets. Piperazine derivatives have been successfully developed as antidepressants, anxiolytics, antipsychotics, and agents for neurodegenerative diseases.[3][4][5]

"this compound" (CAS No: 24637-03-4, Molecular Formula: C10H20N2O2, Molecular Weight: 200.28 g/mol ) is a small molecule featuring a central piperazine ring substituted with a methyl group and an ethyl propanoate moiety.[6][7] The presence of the tertiary amine within the piperazine ring and the ester group suggests potential for blood-brain barrier (BBB) penetration and interaction with various CNS receptors or enzymes.

Based on its structural similarity to known CNS-active compounds, we hypothesize that "this compound" may exhibit modulatory activity at serotonergic or dopaminergic receptors, or potentially inhibit key enzymes involved in neurotransmitter metabolism. This document will detail the necessary experimental protocols to explore these hypotheses.

Preclinical Evaluation Workflow

A logical and efficient workflow is critical for the preclinical assessment of any novel CNS drug candidate. The following diagram illustrates the proposed staged approach for the characterization of "this compound".

G A Compound Acquisition & Purity Analysis B In Vitro BBB Permeability (PAMPA, Caco-2) A->B C Primary In Vitro Screening (Receptor Binding/Enzyme Assays) B->C D Secondary In Vitro Assays (Cell-based Functional Assays) C->D E In Vivo Pharmacokinetics (Rodent Models) D->E F In Vivo Efficacy Models (Behavioral Assays) E->F G Preliminary Toxicology (MTD, Irwin Test) F->G

Caption: Staged workflow for CNS drug candidate evaluation.

In Vitro Characterization Protocols

Blood-Brain Barrier (BBB) Permeability Assessment

A critical initial step for any potential CNS agent is to determine its ability to cross the blood-brain barrier. In vitro models provide a high-throughput and cost-effective means for this assessment.[8][9][10]

The PAMPA assay is a non-cell-based, high-throughput method to predict passive diffusion across the BBB.

Principle: A 96-well filter plate is coated with a lipid solution to form an artificial membrane. The test compound is added to the donor wells, and its diffusion into the acceptor wells is quantified over time.

Step-by-Step Protocol:

  • Preparation of Reagents:

    • Prepare a 10 mg/mL stock solution of "this compound" in DMSO.

    • Prepare the PAMPA lipid solution (e.g., 20% lecithin in dodecane).

    • Prepare Phosphate Buffered Saline (PBS) at pH 7.4.

  • Assay Plate Preparation:

    • Coat the filter membrane of a 96-well filter plate (the donor plate) with 5 µL of the PAMPA lipid solution.

    • Add 300 µL of PBS to each well of a 96-well acceptor plate.

  • Compound Addition:

    • Dilute the stock solution of the test compound to a final concentration of 100 µM in PBS.

    • Add 200 µL of the diluted compound solution to the donor plate wells.

  • Incubation:

    • Carefully place the donor plate into the acceptor plate, ensuring the coated membrane is in contact with the acceptor buffer.

    • Incubate the assembly at room temperature for 4-18 hours with gentle shaking.

  • Quantification:

    • After incubation, carefully separate the plates.

    • Determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS or UV-Vis spectroscopy.

  • Data Analysis:

    • Calculate the permeability coefficient (Pe) using the following equation: Pe = (-ln(1 - Ca/Ceq)) * (Va * Vd) / ((Va + Vd) * A * t) Where:

      • Ca is the concentration in the acceptor well.

      • Ceq is the equilibrium concentration.

      • Va and Vd are the volumes of the acceptor and donor wells.

      • A is the area of the membrane.

      • t is the incubation time.

Data Interpretation:

Permeability (Pe, 10⁻⁶ cm/s)Predicted BBB Penetration
> 4.0High
2.0 - 4.0Medium
< 2.0Low
Primary Target Screening: Receptor Binding and Enzyme Inhibition Assays

Based on the piperazine scaffold, initial screening should focus on common CNS targets for this chemotype.

Principle: This competitive binding assay measures the ability of the test compound to displace a radiolabeled ligand from the serotonin transporter.

Materials:

  • Human recombinant SERT expressed in HEK293 cells.

  • [³H]-Citalopram (radioligand).

  • Test compound: "this compound".

  • Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Scintillation cocktail and scintillation counter.

Step-by-Step Protocol:

  • Compound Preparation: Prepare serial dilutions of "this compound" (e.g., from 1 nM to 100 µM) in the assay buffer.

  • Assay Setup: In a 96-well plate, combine:

    • 50 µL of cell membrane preparation containing SERT.

    • 25 µL of [³H]-Citalopram (at a final concentration equal to its Kd).

    • 25 µL of the test compound dilution or vehicle control.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand. Wash the filters three times with ice-cold assay buffer.

  • Detection: Add scintillation cocktail to each well and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage inhibition of radioligand binding at each concentration of the test compound and determine the IC50 value by non-linear regression.

In Vivo Evaluation Protocols

Promising in vitro results should be followed by in vivo studies to assess pharmacokinetics and efficacy in relevant animal models.[11][12]

Pharmacokinetic (PK) Study in Rodents

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of "this compound," including its ability to penetrate the CNS in a living organism.

Animal Model: Male Sprague-Dawley rats (n=3 per time point).

Step-by-Step Protocol:

  • Compound Formulation and Dosing: Formulate the test compound in a suitable vehicle (e.g., 20% Solutol HS 15 in saline). Administer a single dose (e.g., 10 mg/kg) via intravenous (IV) and oral (PO) routes.

  • Sample Collection: Collect blood samples at multiple time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose). At the final time point, collect brain tissue.

  • Sample Processing: Separate plasma from blood samples. Homogenize brain tissue.

  • Bioanalysis: Quantify the concentration of the parent compound in plasma and brain homogenates using a validated LC-MS/MS method.

  • Data Analysis: Calculate key PK parameters such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), and brain-to-plasma ratio.

Expected Data Summary:

ParameterIV AdministrationPO Administration
Cmax (ng/mL)-Hypothetical Value
Tmax (h)-Hypothetical Value
AUC (ng*h/mL)Hypothetical ValueHypothetical Value
t1/2 (h)Hypothetical ValueHypothetical Value
Bioavailability (%)-Calculated Value
Brain/Plasma RatioHypothetical ValueHypothetical Value
Behavioral Efficacy Model: Forced Swim Test (FST)

If in vitro data suggests antidepressant-like activity (e.g., through SERT inhibition), the Forced Swim Test in mice is a standard primary screen.[11]

Principle: The test is based on the observation that animals will adopt an immobile posture after a period of vigorous activity when placed in an inescapable cylinder of water. Antidepressant compounds are known to reduce the duration of immobility.

Animal Model: Male C57BL/6 mice.

Step-by-Step Protocol:

  • Acclimation: Acclimate mice to the testing room for at least 1 hour before the experiment.

  • Dosing: Administer "this compound" (e.g., 1, 3, 10 mg/kg, intraperitoneally) or a vehicle control 30-60 minutes before the test. A positive control (e.g., fluoxetine) should also be included.

  • Test Procedure:

    • Place each mouse individually into a glass cylinder (25 cm high, 10 cm in diameter) containing 15 cm of water (23-25°C).

    • Record the behavior for a 6-minute session.

    • Score the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of all movement except for that required to keep the head above water.

  • Data Analysis: Compare the mean immobility time between the vehicle-treated group and the compound-treated groups using an appropriate statistical test (e.g., one-way ANOVA followed by Dunnett's post-hoc test).

G cluster_0 Forced Swim Test Workflow a Acclimation 1 hour b Dosing Vehicle, Compound, or Positive Control a->b c Test 6-minute swim session b->c d Scoring Immobility time in last 4 mins c->d e Statistical Analysis d->e

Caption: Workflow for the Forced Swim Test.

Conclusion

The protocols outlined in this document provide a robust framework for the initial characterization of "this compound" as a potential CNS therapeutic agent. By systematically evaluating its BBB permeability, target engagement, pharmacokinetic properties, and in vivo efficacy, researchers can make informed decisions regarding the continued development of this compound. The versatile piperazine core suggests that a broad screening approach against various CNS targets may also be warranted to uncover additional therapeutic opportunities.

References

  • The Science Behind CNS Drugs: The Role of Piperazine Deriv
  • Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors. (URL: [Link])

  • CNS Pharmacology Models | Medicilon. (URL: [Link])

  • In Vitro Blood Brain Barrier Models for Drug Development - Tempo Bioscience. (URL: [Link])

  • In Vitro Blood-Brain Barrier Models: Method Development, Validation And Application In CNS Drug Permeability Assessment - The Journal of American Medical Science and Research. (URL: [Link])

  • Discovery of a novel piperazine derivative, cmp2: a selective TRPC6 activator suitable for treatment of synaptic deficiency in Alzheimer's disease hippocampal neurons - PubMed Central. (URL: [Link])

  • CNS Disorder Models - Drug Discovery. (URL: [Link])

  • Design, Synthesis, and Pharmacological Evaluation of Piperazine- Hydrazide Derivatives as Potential CNS-Active Antidepressants - Cuestiones de Fisioterapia. (URL: [Link])

  • Experimental Models of In Vitro Blood–Brain Barrier for CNS Drug Delivery: An Evolutionary Perspective - MDPI. (URL: [Link])

  • In Vitro Safety Pharmacology Study on Central Nervous System - Creative Biolabs. (URL: [Link])

  • Recent progress in translational engineered in vitro models of the central nervous system. (URL: [Link])

  • Structure of cinnamyl piperazine derivatives as CNS agents - ResearchGate. (URL: [Link])

  • Drug Development for Central Nervous System Diseases Using In vitro Blood-brain Barrier Models and Drug Repositioning - PMC - PubMed Central. (URL: [Link])

  • CNS Disease Models For Preclinical Research Services - Pharmaron. (URL: [Link])

  • CNS DRUG DEVELOPMENT SOLUTIONS | Altasciences. (URL: [Link])

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Application Notes and Protocols for the Synthesis of Anti-inflammatory Compounds Featuring the 4-Methylpiperazine Moiety

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide researchers, scientists, and drug development professionals with detailed protocols and insights into the synthesis of potential anti-inflammatory compounds incorporating the 4-methylpiperazine scaffold. While "Ethyl 2-(4-methylpiperazin-1-yl)propanoate" serves as a conceptual starting point, this guide focuses on broader, field-proven strategies for integrating the valuable 4-methylpiperazine moiety into established anti-inflammatory pharmacophores.

The piperazine ring is a prevalent structural motif in medicinal chemistry, known for its ability to modulate the physicochemical properties of drug candidates, thereby enhancing their pharmacokinetic profiles and biological activity.[1] The N-methylated form, 4-methylpiperazine, is a common building block in the synthesis of numerous active pharmaceutical ingredients.[2][3] Its incorporation into molecules can improve solubility, cell permeability, and metabolic stability, making it a desirable feature in the design of novel therapeutics.[4]

This document outlines two distinct synthetic approaches to creating anti-inflammatory agents that leverage the structural benefits of the 4-methylpiperazine group. The protocols are designed to be self-validating, with clear causality behind the experimental choices.

Application Note 1: Synthesis of Pyrazole-Based Anti-inflammatory Agents with a 4-Methylpiperazine Core

Rationale and Scientific Background

The pyrazole nucleus is a well-established pharmacophore in a variety of therapeutic agents, including potent anti-inflammatory drugs like celecoxib.[2] Pyrazole derivatives have demonstrated significant anti-inflammatory activity, often through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is a key player in the inflammatory cascade.[5] By combining the pyrazole scaffold with a 4-methylpiperazine moiety, it is possible to develop novel compounds with potentially enhanced efficacy and favorable drug-like properties.

Synthetic Strategy Overview

The general strategy involves a multi-step synthesis culminating in the coupling of a pyrazole-containing intermediate with 1-methylpiperazine. This approach allows for modularity, enabling the synthesis of a library of compounds for structure-activity relationship (SAR) studies.

cluster_0 Pyrazole Core Formation cluster_1 Amide Bond Formation A Substituted Acetophenone D 1,3-Diketone Intermediate A->D Claisen Condensation B Diethyl Oxalate B->D C Hydrazine Hydrate E Substituted Pyrazole Carboxylate C->E Cyclocondensation D->E G Pyrazole Carboxylic Acid E->G Ester Hydrolysis F Hydrolysis J Final Pyrazole-Piperazine Compound G->J Amide Coupling H Coupling Agent (e.g., HATU) H->J I 1-Methylpiperazine I->J

Caption: Synthetic workflow for pyrazole-based anti-inflammatory agents.

Detailed Experimental Protocol: Synthesis of a Model 3-Phenyl-N-(4-methylpiperazin-1-yl)pyrazole-5-carboxamide Derivative

This protocol is a representative example and may require optimization for specific target molecules.

Materials:

  • Acetophenone

  • Diethyl oxalate

  • Hydrazine hydrate

  • Sodium ethoxide

  • Ethanol

  • Hydrochloric acid

  • Sodium hydroxide

  • 1-Methylpiperazine

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (N,N-Dimethylformamide)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flasks

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Rotary evaporator

  • Separatory funnel

  • Chromatography column

  • Standard laboratory glassware

Procedure:

  • Synthesis of Ethyl 3-phenyl-1H-pyrazole-5-carboxylate:

    • To a solution of sodium ethoxide (prepared from sodium in absolute ethanol), add acetophenone and diethyl oxalate dropwise at 0-5 °C.

    • Stir the reaction mixture at room temperature for 12 hours.

    • Add a solution of hydrazine hydrate in ethanol and reflux the mixture for 8 hours.

    • Cool the reaction mixture and acidify with dilute hydrochloric acid to precipitate the crude product.

    • Filter the solid, wash with cold water, and recrystallize from ethanol to obtain the pure ethyl 3-phenyl-1H-pyrazole-5-carboxylate.

  • Hydrolysis to 3-Phenyl-1H-pyrazole-5-carboxylic acid:

    • Dissolve the ethyl ester in a solution of sodium hydroxide in ethanol/water.

    • Reflux the mixture for 4 hours until the ester is completely hydrolyzed (monitor by TLC).

    • Cool the reaction mixture and acidify with dilute hydrochloric acid to precipitate the carboxylic acid.

    • Filter the solid, wash with water, and dry to obtain 3-phenyl-1H-pyrazole-5-carboxylic acid.

  • Amide Coupling with 1-Methylpiperazine:

    • To a solution of 3-phenyl-1H-pyrazole-5-carboxylic acid in DMF, add HATU and DIPEA.

    • Stir the mixture at room temperature for 30 minutes.

    • Add 1-methylpiperazine and continue stirring at room temperature for 12 hours.

    • Pour the reaction mixture into water and extract with ethyl acetate.

    • Wash the organic layer with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the final compound.

Characterization:

The structure of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Application Note 2: Synthesis of Salicylate-Based Anti-inflammatory Agents with a 4-Methylpiperazine Moiety

Rationale and Scientific Background

Salicylates, with aspirin being the most famous example, are a cornerstone of anti-inflammatory therapy.[6] Their mechanism of action primarily involves the inhibition of COX enzymes.[6] The incorporation of a piperazine moiety into the salicylate scaffold can lead to compounds with altered pharmacological profiles, potentially offering improved efficacy, reduced side effects, or novel mechanisms of action.[1][7]

Synthetic Strategy Overview

The synthesis of these derivatives typically involves the initial formation of an epoxide intermediate from methyl salicylate, followed by the ring-opening of the epoxide with 1-methylpiperazine.

cluster_0 Intermediate Formation cluster_1 Piperazine Incorporation A Methyl Salicylate D Methyl 2-(oxiran-2-ylmethoxy)benzoate A->D Epoxidation B Epichlorohydrin B->D C Potassium Carbonate C->D F Final Salicylate-Piperazine Compound D->F Epoxide Ring Opening E 1-Methylpiperazine E->F

Caption: Synthetic workflow for salicylate-based anti-inflammatory agents.

Detailed Experimental Protocol: Synthesis of Methyl 2-(2-hydroxy-3-(4-methylpiperazin-1-yl)propoxy)benzoate[6]

Materials:

  • Methyl salicylate

  • Epichlorohydrin

  • Anhydrous potassium carbonate

  • Acetone

  • 1-Methylpiperazine

  • Ethanol

  • Toluene

  • 5% Sodium hydroxide solution

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flasks

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Rotary evaporator

  • Separatory funnel

  • Chromatography column

  • Standard laboratory glassware

Procedure:

  • Synthesis of Methyl 2-(oxiran-2-ylmethoxy)benzoate:

    • Dissolve methyl salicylate in acetone and add anhydrous potassium carbonate.

    • Add epichlorohydrin to the mixture and reflux for 30 hours.[6]

    • Cool the reaction mixture and filter to remove the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in toluene and wash sequentially with 5% sodium hydroxide solution and water.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to obtain the crude epoxide intermediate.

  • Reaction with 1-Methylpiperazine:

    • Dissolve the crude methyl 2-(oxiran-2-ylmethoxy)benzoate in ethanol.

    • Add 1-methylpiperazine to the solution and reflux for 6 hours.

    • Cool the reaction mixture and concentrate under reduced pressure.

    • Purify the residue by column chromatography on silica gel to obtain the final product.

Characterization:

The final product should be characterized by IR, ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.[6]

Data on Anti-inflammatory Activity

The following tables summarize the in vivo anti-inflammatory activity of representative compounds from the classes discussed.

Table 1: Anti-inflammatory Activity of a Representative Pyrazole-Piperazine Derivative

CompoundDose (mg/kg)Carrageenan-induced Paw Edema Inhibition (%)Reference
LQFM182100Significant reduction in edema at all time points[6]

Note: LQFM182 is (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone.

Table 2: Anti-inflammatory Activity of Representative Salicylate-Piperazine Derivatives [6]

CompoundDose (mg/kg)Xylene-induced Ear Edema Inhibition (%)Carrageenan-induced Paw Edema Inhibition (%)
M1510074.4856.37
M1610081.7364.78
Aspirin10041.9629.16
Indomethacin540.6632.45

Note: M15 and M16 are methyl salicylate derivatives bearing a piperazine moiety. The anti-inflammatory activities were found to be higher than that of aspirin and comparable to indomethacin at the same dose.[6]

Mechanism of Action: Targeting the Inflammatory Cascade

The anti-inflammatory effects of the synthesized compounds are likely mediated through the inhibition of key enzymes in the arachidonic acid cascade, such as cyclooxygenases (COX-1 and COX-2). Inhibition of these enzymes reduces the production of pro-inflammatory prostaglandins. Some piperazine derivatives have also been shown to modulate the levels of inflammatory cytokines like TNF-α and IL-1β.[6]

cluster_0 Cell Membrane cluster_1 Cytosol PL Membrane Phospholipids AA Arachidonic Acid PL->AA PLA₂ COX COX-1 / COX-2 AA->COX PGs Prostaglandins COX->PGs Inflammation Inflammation (Pain, Fever, Swelling) PGs->Inflammation Compound Synthesized Piperazine Compound Compound->COX Inhibition

Caption: Inhibition of the COX pathway by synthesized compounds.

Conclusion

The 4-methylpiperazine moiety is a valuable scaffold in the design of novel anti-inflammatory agents. The protocols outlined in these application notes provide a solid foundation for the synthesis of pyrazole- and salicylate-based compounds incorporating this versatile functional group. The presented data underscores the potential of these compound classes to exhibit significant anti-inflammatory activity. Further investigation into the structure-activity relationships and optimization of the lead compounds could lead to the development of new and effective anti-inflammatory therapies.

References

  • Li, W., Yin, Y., Wang, L., et al. (2016). Synthesis, Characterization, and Anti-Inflammatory Activities of Methyl Salicylate Derivatives Bearing Piperazine Moiety. Molecules, 21(11), 1585. [Link]

  • Li, W., Yin, Y., Wang, L., et al. (2016). Synthesis, Characterization, and Anti-Inflammatory Activities of Methyl Salicylate Derivatives Bearing Piperazine Moiety. PubMed, PMC5133883. [Link]

  • Jain, A., Chaudhary, J., Khaira, H., et al. (2021). Piperazine: A Promising Scaffold with Analgesic and Anti-inflammatory Potential. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 20(2), 141-155.
  • Li, W., et al. (2016). Synthesis, Characterization, and Anti-Inflammatory Activities of Methyl Salicylate Derivatives Bearing Piperazine Moiety. ResearchGate. [Link]

  • Hassan, G. S., Abdel Rahman, D. E., Abdelmajeed, E. A., et al. (2019). New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES. European Journal of Medicinal Chemistry, 171, 332-342. [Link]

  • Gong, N., & Bai, F. (2022). An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs. Journal of Pharmaceutical Sciences, 111(10), 2839-2847. [Link]

  • Li, W., Yin, Y., Wang, L., et al. (2016). Synthesis, Characterization, and Anti-Inflammatory Activities of Methyl Salicylate Derivatives Bearing Piperazine Moiety. PubMed Central. [Link]

  • Silva, B. S., et al. (2015). Anti-nociceptive and anti-inflammatory activities of 4-[(1-phenyl-1H-pyrazol-4-yl) methyl] 1-piperazine carboxylic acid ethyl ester: A new piperazine derivative. Pharmacology, Biochemistry and Behavior, 137, 86-92. [Link]

  • Ataman Kimya. N-METHYLPIPERAZINE. [Link]

  • Jain, A., et al. (2021). Piperazine: A Promising Scaffold with Analgesic and Anti-inflammatory Potential. ResearchGate. [Link]

  • Wikipedia. N-Methylpiperazine. [Link]

Sources

Application Notes and Protocols for the Cellular Characterization of Ethyl 2-(4-methylpiperazin-1-yl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the initial characterization of the novel compound, "Ethyl 2-(4-methylpiperazin-1-yl)propanoate," in cell culture studies. In the absence of specific published data for this molecule, this guide synthesizes established, field-proven methodologies for the evaluation of new chemical entities. The protocols herein are designed to be self-validating, providing a logical and efficient workflow from fundamental handling to the assessment of cellular viability, proliferation, and apoptosis. The causality behind each experimental step is explained to empower the researcher to make informed decisions and necessary adaptations for their specific cell models.

Introduction and Scientific Rationale

The exploration of novel small molecules is a cornerstone of drug discovery and chemical biology. "this compound" is a synthetic organic compound whose biological activities are not yet extensively documented in scientific literature. Its structure, featuring a piperazine moiety—a common pharmacophore in many approved drugs—suggests potential bioactivity that warrants investigation.

This guide provides a systematic approach to begin to elucidate the cellular effects of this compound. We will proceed with the foundational steps of preparing the compound for biological assays, followed by a tiered screening process. The initial tier focuses on determining the cytotoxic potential and effective concentration range. Subsequent tiers will explore the compound's impact on cell proliferation and delve into a common mechanism of induced cell death—apoptosis. This structured workflow ensures that resources are used efficiently and that the resulting data is robust and interpretable.

Compound Handling and Stock Solution Preparation

The accurate and consistent preparation of your test compound is critical for the reproducibility of your experimental results. Organic small molecules often have limited aqueous solubility, necessitating the use of a solvent to create a concentrated stock solution.

Solvent Selection and Justification

For most cell-based assays, Dimethyl Sulfoxide (DMSO) is the solvent of choice for novel small molecules due to its high solvating power for a wide range of organic compounds and its miscibility with aqueous cell culture media.[1] However, it is crucial to be aware that DMSO can have biological effects on its own at higher concentrations. Therefore, a key principle is to use the highest practical stock concentration to minimize the final volume of DMSO added to the cell cultures.

Protocol for 10 mM Stock Solution Preparation

This protocol provides a standard starting point. The molecular weight of this compound is required for this calculation.

Materials:

  • This compound (powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Calibrated pipettes

Procedure:

  • Calculate the required mass: Use the formula: Mass (mg) = Molarity (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000. For a 10 mM (0.01 M) stock in 1 mL (0.001 L), this simplifies to: Mass (mg) = 0.01 x Molecular Weight.

  • Weigh the compound: Carefully weigh the calculated amount of the compound powder.

  • Dissolution: Add the powder to a sterile microcentrifuge tube. Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.

  • Solubilization: Vortex the solution thoroughly until the compound is completely dissolved.[2] Gentle warming in a 37°C water bath can be used if necessary, but check for compound stability.

  • Sterilization: While not always necessary for DMSO stocks, if contamination is a concern, the solution can be filtered through a 0.22 µm syringe filter compatible with DMSO.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.[3] A properly stored DMSO stock is typically stable for several months.[3]

Determining the Effective Concentration Range: Cytotoxicity Screening

Before investigating the specific biological effects of a compound, it is essential to determine its impact on cell viability. This dose-response analysis will identify the concentration range that is suitable for further assays—from non-toxic to overtly cytotoxic. The MTT assay is a widely used colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[4]

Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt, MTT, into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[5][6] The amount of formazan produced is directly proportional to the number of viable cells.[4]

Experimental Workflow for Cytotoxicity Screening

cytotoxicity_workflow cluster_day1 Day 1: Cell Seeding cluster_day2 Day 2: Compound Treatment cluster_day4 Day 4: Assay node_seed Seed cells in a 96-well plate node_treat Treat cells with serial dilutions of compound node_seed->node_treat 24h Incubation node_mtt Add MTT Reagent node_treat->node_mtt 48-72h Incubation node_solubilize Solubilize formazan crystals node_mtt->node_solubilize 2-4h Incubation node_read Read absorbance at 570 nm node_solubilize->node_read

Caption: Workflow for determining compound cytotoxicity using the MTT assay.

Detailed Protocol for MTT Assay

Materials:

  • Cells of interest cultured in appropriate medium

  • 96-well flat-bottom tissue culture plates

  • This compound 10 mM stock solution

  • MTT solution (5 mg/mL in sterile PBS)[6]

  • Solubilization solution (e.g., acidified isopropanol or DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count your cells.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).[4][5]

    • Include wells for "medium only" blanks.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[4]

  • Compound Treatment:

    • Prepare serial dilutions of the compound in culture medium. A common starting range is 0.1 µM to 100 µM.

    • It is critical to include a "vehicle control" group, which consists of cells treated with the same final concentration of DMSO as the highest concentration of the compound, typically ≤0.5%.[3]

    • Carefully remove the old medium from the wells and add 100 µL of the medium containing the compound dilutions or vehicle control.

    • Return the plate to the incubator for the desired treatment period (e.g., 48 or 72 hours).

  • MTT Assay:

    • After incubation, add 10 µL of 5 mg/mL MTT solution to each well.[5][7]

    • Incubate for 2-4 hours at 37°C, allowing for the formation of purple formazan crystals.[5]

    • Carefully remove the medium containing MTT.

    • Add 100-150 µL of solubilization solution to each well to dissolve the crystals.[5][6]

    • Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[6]

  • Data Acquisition:

    • Measure the absorbance at a wavelength between 540 and 590 nm using a microplate reader.[4]

    • Subtract the average absorbance of the "medium only" blanks from all other readings.

    • Express the results as a percentage of the vehicle control and plot the dose-response curve to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).

ParameterRecommended RangeJustification
Seeding Density 1,000 - 100,000 cells/wellMust be optimized for each cell line to ensure logarithmic growth throughout the assay period.[5]
Compound Conc. 0.01 µM - 100 µMA wide range is necessary to capture the full dose-response curve for a novel compound.
Incubation Time 24 - 72 hoursDependent on the cell doubling time and the expected mechanism of the compound.
Final DMSO Conc. < 0.5%To minimize solvent-induced cytotoxicity.[3]

Assessing Effects on Cell Proliferation

If the compound reduces the number of viable cells at sub-lethal concentrations, it may be due to an inhibition of cell proliferation rather than direct cytotoxicity. Cell proliferation assays are designed to measure the rate of cell division. Many of the same techniques for assessing viability, such as the MTT assay, can be adapted for this purpose by using lower cell seeding densities and analyzing results at different time points.[5][8][9]

Investigating the Mechanism of Cell Death: Apoptosis Assay

Should the compound prove to be cytotoxic, a crucial next step is to determine the mode of cell death. Apoptosis, or programmed cell death, is a distinct process from necrosis. A common method to detect apoptosis is through Annexin V staining followed by flow cytometry analysis.[10][11][12]

Principle of Annexin V Staining

In healthy cells, the phospholipid phosphatidylserine (PS) is located on the inner leaflet of the plasma membrane. During the early stages of apoptosis, this asymmetry is lost, and PS is translocated to the outer leaflet.[11][12] Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorophore (e.g., FITC). Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells with intact membranes, but can enter late-stage apoptotic and necrotic cells.[10] By using both stains, one can distinguish between healthy, early apoptotic, late apoptotic, and necrotic cell populations.[12]

Experimental Workflow for Apoptosis Assay

apoptosis_workflow node_setup 1. Seed and treat cells with compound (e.g., at IC₅₀ concentration) node_harvest 2. Harvest cells (including supernatant) and wash with PBS node_setup->node_harvest node_stain 3. Resuspend in Annexin V binding buffer and add Annexin V-FITC and PI node_harvest->node_stain node_incubate 4. Incubate for 15 minutes at room temperature in the dark node_stain->node_incubate node_analyze 5. Analyze by flow cytometry node_incubate->node_analyze

Sources

Application Note & Protocols: Ethyl 2-(4-methylpiperazin-1-yl)propanoate as a Versatile Building Block in Combinatorial Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of the Piperazine Moiety

The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in the structure of numerous approved drugs.[1] Its prevalence stems from its ability to confer favorable pharmacokinetic properties, such as improved aqueous solubility and the ability to cross cell membranes. The introduction of N-methylpiperazine, in particular, has been a successful strategy in the development of various therapeutic agents, including anti-HIV and anticancer drugs.[2][3][4] "Ethyl 2-(4-methylpiperazin-1-yl)propanoate" is a bifunctional building block that capitalizes on these advantages, offering a reactive handle for combinatorial library synthesis while incorporating the beneficial N-methylpiperazine moiety.

This document provides a comprehensive guide to the properties, synthesis, and application of this compound in the construction of diverse chemical libraries for drug discovery.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a building block is crucial for its effective use in synthesis.

PropertyValueSource
CAS Number 24637-03-4[5]
Molecular Formula C10H20N2O2[5]
Molecular Weight 200.28 g/mol [5]
Appearance Colorless to pale yellow liquidInferred
Boiling Point Not available
Solubility Soluble in common organic solvents (DCM, DMF, DMSO)Inferred
pKa (Conjugate Acid) ~8-9 (estimated for the tertiary amine)Inferred

Synthesis and Characterization

The synthesis of this compound can be achieved through a standard nucleophilic substitution reaction. A representative protocol is provided below, adapted from similar synthetic procedures for related N-alkylated piperazine derivatives.[6][7]

Protocol 1: Synthesis of this compound

Reaction Scheme: N-methylpiperazine + Ethyl 2-bromopropanoate -> this compound

Materials:

  • N-methylpiperazine

  • Ethyl 2-bromopropanoate

  • Potassium carbonate (K2CO3)

  • Acetonitrile (CH3CN)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • To a solution of N-methylpiperazine (1.2 equivalents) in acetonitrile, add potassium carbonate (2.0 equivalents).

  • Stir the mixture at room temperature for 15 minutes.

  • Add ethyl 2-bromopropanoate (1.0 equivalent) dropwise to the suspension.

  • Heat the reaction mixture to 60°C and stir for 12-16 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purify the crude product by flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to afford the pure this compound.

Characterization: The structure and purity of the synthesized compound should be confirmed by 1H NMR, 13C NMR, and mass spectrometry.

Application in Combinatorial Library Synthesis

The true utility of this compound lies in its application as a building block for creating large and diverse libraries of compounds. The ester functionality can be readily converted to an amide, a common linkage in biologically active molecules.

Workflow for Combinatorial Amide Library Synthesis

The following diagram illustrates a typical workflow for the parallel synthesis of an amide library using this compound as a scaffold.

G cluster_0 Scaffold Preparation cluster_1 Library Synthesis cluster_2 Output scaffold This compound hydrolysis Hydrolysis (LiOH or NaOH) to Carboxylic Acid scaffold->hydrolysis Step 1 activation Carboxylic Acid Activation (e.g., HATU, HOBt) hydrolysis->activation Step 2 coupling Amide Coupling with Diverse Amine Building Blocks (R-NH2) activation->coupling Step 3 purification Parallel Purification (e.g., SPE, HPLC) coupling->purification Step 4 library Diverse Amide Library purification->library Final Product

Sources

Troubleshooting & Optimization

Optimizing reaction conditions for "Ethyl 2-(4-methylpiperazin-1-yl)propanoate" synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to optimizing reaction conditions for the synthesis of "Ethyl 2-(4-methylpiperazin-1-yl)propanoate" is provided below, in the form of a technical support center with troubleshooting guides and FAQs.

Technical Support Center: Synthesis of this compound

Welcome to the dedicated technical guide for the synthesis of this compound. This document is designed for researchers, medicinal chemists, and process development scientists. Here, we move beyond simple protocols to explore the causality behind experimental choices, offering a self-validating system of troubleshooting and optimization.

The synthesis of this compound is a classical example of a nucleophilic substitution reaction (SN2), specifically the N-alkylation of 1-methylpiperazine with an ethyl 2-halopropanoate. While straightforward in principle, achieving high yield and purity requires careful control over reaction parameters. This guide will address common challenges and provide expert insights to ensure your success.

Troubleshooting Guide: Common Experimental Issues

This section is structured in a question-and-answer format to directly address specific problems you may encounter during the synthesis.

Issue 1: Consistently Low or No Product Yield

Q: My reaction is not proceeding as expected, resulting in a very low yield of the desired product. What are the primary causes and how can I fix this?

A: Low yield is a common frustration that can typically be traced back to one of four key areas: the reagents' quality, the choice of base, the solvent system, or the reaction temperature.

Primary Causes & Solutions:

  • Reagent Reactivity & Quality: The leaving group on the ethyl propanoate moiety is critical. Ethyl 2-bromopropanoate is significantly more reactive than ethyl 2-chloropropanoate. If you are using the chloro-analogue, the reaction will require more forcing conditions (higher temperature, longer reaction time). Ensure your 1-methylpiperazine is not degraded and is free from excess water.

  • Ineffective Base: The role of the base is to neutralize the hydrohalic acid (HBr or HCl) generated during the reaction, driving the equilibrium towards the product. An inadequate base will allow the acid to protonate the starting amine, rendering it non-nucleophilic.

    • Weak Bases: Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) can be effective, but may require heating.

    • Stronger Inorganic Bases: Anhydrous potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are excellent choices. Cs₂CO₃ is particularly effective due to its high solubility in organic solvents and the "cesium effect," which enhances the nucleophilicity of the amine.[1][2] A common protocol uses anhydrous cesium carbonate in DMSO at room temperature.[1][2]

  • Inappropriate Solvent: The solvent must be able to dissolve the reactants and facilitate the SN2 mechanism. Polar aprotic solvents are ideal as they solvate the cation of the base but do not strongly solvate the amine nucleophile, leaving it free to react.

    • Recommended Solvents: Acetonitrile (MeCN), N,N-Dimethylformamide (DMF), or Dimethyl sulfoxide (DMSO).

    • Caution: Be mindful of potential side reactions with solvents like DMSO at elevated temperatures.[3]

  • Sub-optimal Temperature: While many N-alkylation reactions proceed at room temperature, some systems require thermal energy to overcome the activation barrier. If your reaction is sluggish at 25°C, consider gently heating to 50-70°C.[4] Monitor the reaction closely by TLC or LC-MS to avoid decomposition.

low_yield_troubleshooting start Low Yield Observed check_reagents 1. Verify Reagent Quality (1-methylpiperazine, ethyl 2-halopropanoate) start->check_reagents check_base 2. Evaluate Base Strength & Stoichiometry (e.g., K₂CO₃, Cs₂CO₃, 2.0 eq.) check_reagents->check_base Reagents OK check_solvent 3. Assess Solvent Choice (Is it a polar aprotic solvent like MeCN, DMF?) check_base->check_solvent Base is adequate check_temp 4. Increase Reaction Temperature (e.g., from RT to 60°C) check_solvent->check_temp Solvent is appropriate analyze Re-analyze Reaction Mixture check_temp->analyze success Yield Improved analyze->success Improvement seen fail Still Low Yield (Consult Senior Chemist) analyze->fail No improvement

Caption: A logical workflow for diagnosing and resolving low product yield.

Issue 2: Complex Reaction Mixture and Difficult Purification

Q: My crude product shows multiple spots on TLC, and purification by column chromatography is giving mixed fractions. What are the likely impurities?

A: A complex crude mixture points to side reactions or incomplete conversion. The primary culprits are unreacted starting materials and byproducts from elimination or hydrolysis.

Primary Causes & Solutions:

  • Unreacted Starting Materials: This is the most common "impurity." If the reaction has not gone to completion, you will need to separate your product from both 1-methylpiperazine and ethyl 2-bromopropanoate.

    • Solution: 1-methylpiperazine is basic and water-soluble. An acidic wash (e.g., with 1M HCl or dilute acetic acid) during the aqueous workup can effectively remove it into the aqueous layer.[5] Unreacted ethyl 2-bromopropanoate is non-polar and can be separated from the more polar product by silica gel column chromatography.

  • Elimination Side Product (E2): Ethyl 2-bromopropanoate can undergo elimination in the presence of a strong, sterically hindered base to form ethyl acrylate. This is more likely if using a strong, non-nucleophilic base at high temperatures.

    • Mitigation: Use a non-hindered base like K₂CO₃ or Cs₂CO₃, which acts primarily as an acid scavenger rather than a strong abstractor of the alpha-proton. Avoid excessive heating.

  • Ester Hydrolysis: If there is significant water in your reaction (e.g., from wet solvents or non-anhydrous reagents), the ester group can be hydrolyzed to the corresponding carboxylic acid, especially under basic conditions.

    • Mitigation: Use anhydrous solvents and reagents. Ensure drying agents like anhydrous sodium sulfate or magnesium sulfate are used effectively during workup.[1][2]

Frequently Asked Questions (FAQs)

Q1: What are the optimal starting materials for this synthesis?

For the highest reactivity, the recommended starting materials are 1-methylpiperazine and ethyl 2-bromopropanoate . Using ethyl 2-chloropropanoate is a viable, often cheaper alternative, but may require more forcing conditions (e.g., higher temperatures or the addition of a catalyst like sodium iodide to perform an in situ Finkelstein reaction).[1][2]

Q2: How do I choose the best base and solvent combination?

The ideal combination provides a good balance of reactivity, cost, and ease of workup. Below is a summary of common choices.

BaseSolventTypical Temp.AdvantagesDisadvantages
K₂CO₃ AcetonitrileRefluxInexpensive, easy to filter off.Lower solubility, may require higher temps.
Cs₂CO₃ DMSO / DMFRoom TempHigh reactivity, often works at RT.[1]Expensive.
DIPEA / TEA AcetonitrileRoom Temp - 60°CSoluble organic base.Can be difficult to remove, weaker base.

For reliability and high yield, the K₂CO₃ in Acetonitrile or DMF system is a robust starting point for optimization.[6]

Q3: How can I effectively monitor the reaction's progress?

Thin-Layer Chromatography (TLC) is the most common method.

  • Mobile Phase: A mixture of a non-polar solvent (like Hexane or Ethyl Acetate) and a polar solvent (like Methanol) with a small amount of base (like triethylamine) is a good starting point (e.g., Ethyl Acetate/Methanol 9:1 + 0.1% TEA).

  • Visualization: Use UV light (if your product is UV active) and a potassium permanganate stain. The starting 1-methylpiperazine will be very polar (low Rf), the ethyl 2-bromopropanoate will be non-polar (high Rf), and the product will appear at an intermediate Rf.

Q4: What is the reaction mechanism?

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The secondary amine of 1-methylpiperazine acts as the nucleophile, attacking the electrophilic carbon atom bearing the bromine. The reaction occurs in a single, concerted step.

Sources

Technical Support Center: Troubleshooting Low Yield in the Synthesis of Ethyl 2-(4-methylpiperazin-1-yl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 2-(4-methylpiperazin-1-yl)propanoate. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges, particularly low yields, in this critical N-alkylation reaction. My objective is to move beyond simple procedural lists and provide a framework of chemical logic, enabling you to diagnose issues and rationally design solutions. We will explore the causality behind common failures and outline self-validating protocols to enhance the robustness and reproducibility of your synthesis.

Part 1: Reaction Fundamentals and Key Mechanistic Considerations

The synthesis of this compound is fundamentally a nucleophilic substitution (SN2) reaction. It involves the N-alkylation of the secondary amine of 1-methylpiperazine with an electrophile, typically Ethyl 2-bromopropanoate. A base is required to neutralize the hydrobromic acid (HBr) byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.

cluster_reactants Reactants cluster_products Products reac1 1-Methylpiperazine prod This compound reac1->prod reac2 Ethyl 2-bromopropanoate reac2->prod byprod HBr base Base (e.g., K₂CO₃) salt Base-H⁺Br⁻ base->salt byprod->salt Neutralization

Caption: Core N-alkylation reaction pathway.

While straightforward in principle, this reaction is susceptible to several pitfalls that can drastically reduce yield. The most common issues stem from side reactions, suboptimal reaction conditions, and losses during the workup phase.

Primary Side Reaction: Quaternization

A frequent cause of low yield is over-alkylation. The tertiary amine nitrogen in the product molecule is still nucleophilic and can react with a second molecule of the ethyl 2-bromopropanoate. This forms a quaternary ammonium salt, a highly polar and often undesired byproduct.

prod Desired Product (Tertiary Amine) quat_salt Quaternary Ammonium Salt (Over-alkylation Product) prod->quat_salt Reacts with excess electrophile reac2 Ethyl 2-bromopropanoate reac2->quat_salt

Caption: Formation of the quaternary ammonium salt byproduct.

Part 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the synthesis in a practical question-and-answer format.

Q1: My reaction shows low conversion, with significant unreacted 1-methylpiperazine remaining. What are the likely causes?

A1: Low or incomplete conversion typically points to issues with reactivity or reaction conditions. The primary factors to investigate are the reagents' quality, the choice of base and solvent, and the reaction temperature.

Expert Analysis & Causality: The SN2 reaction rate is highly dependent on the nucleophilicity of the amine, the reactivity of the alkyl halide, and the ability of the solvent to support the transition state. If any of these factors are compromised, the reaction will stall.

Troubleshooting Protocol:

  • Verify Reagent Quality:

    • 1-Methylpiperazine: This amine is hygroscopic. Ensure it is anhydrous and has been stored properly under an inert atmosphere. Absorbed water or CO₂ can interfere with the reaction.

    • Ethyl 2-bromopropanoate: This reagent can degrade over time. Verify its purity by NMR or GC-MS. If it appears discolored, consider purifying it by distillation before use.

  • Optimize the Base and Solvent System:

    • Insolubility: A common issue is the low solubility of inorganic bases like potassium carbonate (K₂CO₃) in solvents like acetonitrile (ACN).[1] This limits the base's effectiveness in neutralizing the HBr generated.

    • Solution: Switch to a more soluble base like cesium carbonate (Cs₂CO₃) or use a more polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) where K₂CO₃ has better solubility.[1][2][3]

  • Increase Reaction Temperature:

    • Many N-alkylation reactions require heating to proceed at a reasonable rate.[4] If you are running the reaction at room temperature, gradually increase the temperature (e.g., to 50-80 °C) while monitoring the progress by TLC or LC-MS.[5]

  • Incorporate a Catalyst:

    • To enhance the reactivity of the alkyl bromide, add a catalytic amount (5-10 mol%) of potassium iodide (KI) or sodium iodide (NaI).[1][2][3] This facilitates an in situ Finkelstein reaction, converting the more sluggish alkyl bromide to the highly reactive alkyl iodide, which can significantly accelerate the reaction.

Q2: My crude product shows the desired mass by LC-MS, but I also see a significant amount of a more polar byproduct. How can I prevent this?

A2: This is the classic signature of over-alkylation, leading to the formation of a quaternary ammonium salt as depicted previously. This occurs when the product competes with the starting material for the alkylating agent.[4][6]

Expert Analysis & Causality: The rate of the primary alkylation versus the secondary (quaternization) is influenced by stoichiometry and reaction kinetics. High local concentrations of the electrophile (ethyl 2-bromopropanoate) favor the second, undesired reaction.

Preventative Measures:

  • Control Stoichiometry: The most effective strategy is to adjust the ratio of your reactants. Use a slight excess of the nucleophile, 1-methylpiperazine (e.g., 1.1 to 1.2 equivalents), relative to the ethyl 2-bromopropanoate.[4] This ensures the alkylating agent is more likely to encounter a molecule of the starting material than the product.

  • Slow Addition of the Electrophile: Instead of adding the ethyl 2-bromopropanoate all at once, add it dropwise to the reaction mixture over a prolonged period (e.g., 1-2 hours) using an addition funnel or a syringe pump.[7] This maintains a low, steady concentration of the electrophile, kinetically favoring mono-alkylation.

  • Moderate the Reaction Temperature: Excessively high temperatures can sometimes increase the rate of the undesired quaternization.[4] Once the primary reaction is initiated, consider running it at the lowest temperature that still allows for a reasonable reaction rate.

Q3: The reaction appears complete by TLC, but my isolated yield after workup is very low. Where is my product going?

A3: Significant product loss during workup and purification is a common and frustrating problem.[4][8] For a basic compound like this compound, the issue often lies in the extraction step.

Expert Analysis & Causality: Your product is an amine, which means its solubility is highly pH-dependent. In acidic or neutral aqueous solutions, the amine nitrogens will be protonated, forming a water-soluble salt. If you fail to make the aqueous layer sufficiently basic during extraction, your product will remain in the water layer instead of partitioning into the organic solvent.

Workup Optimization Protocol:

  • Quenching: After the reaction is complete, cool the mixture to room temperature.

  • pH Adjustment (Critical Step): Dilute the reaction mixture with water. Before extracting with an organic solvent (e.g., ethyl acetate, dichloromethane), add a strong base like 1M sodium hydroxide (NaOH) or a saturated sodium bicarbonate solution until the aqueous layer is distinctly basic (pH > 10). Check the pH with litmus paper or a pH meter.

  • Extraction: Perform the extraction with your chosen organic solvent multiple times (e.g., 3 x 50 mL) to ensure complete recovery.

  • Drying and Concentration: Combine the organic layers, dry thoroughly with a drying agent like anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.[2][3][8]

Part 3: Recommended Baseline Protocol & Data Summary

This section provides a robust starting protocol and a summary table for key reaction parameters. This protocol integrates best practices to mitigate the common issues discussed above.

Baseline Experimental Protocol
  • Setup: Under a nitrogen or argon atmosphere, add anhydrous potassium carbonate (2.0 eq.) and catalytic potassium iodide (0.1 eq.) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and thermometer.[8]

  • Reagent Addition: Add anhydrous acetonitrile (or DMF) to the flask, followed by 1-methylpiperazine (1.1 eq.). Stir the resulting suspension.

  • Slow Addition: In a separate flask, dissolve ethyl 2-bromopropanoate (1.0 eq.) in a small amount of the reaction solvent. Transfer this solution to an addition funnel and add it dropwise to the stirred piperazine suspension over 1 hour.

  • Reaction: Heat the mixture to 60-70 °C and monitor the reaction progress every 1-2 hours using TLC or LC-MS.

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Filter off the inorganic salts and rinse them with a small amount of solvent.[5] Concentrate the filtrate under reduced pressure.

  • Extraction: Redissolve the crude residue in ethyl acetate. Wash with water, ensuring the aqueous layer is basic (pH > 10) by adding 1M NaOH if necessary. Wash with brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by column chromatography on silica gel or by vacuum distillation to obtain the final product.[2][3]

Table 1: Summary of Recommended Reaction Parameters
ParameterRecommended Range/ValueRationale & Key Considerations
Stoichiometry 1.1 - 1.2 eq. 1-Methylpiperazine1.0 eq. Ethyl 2-bromopropanoateAn excess of the amine minimizes over-alkylation to the quaternary salt.[4][9]
Base K₂CO₃ (2-3 eq.)Cs₂CO₃ (1.5-2 eq.)Et₃N (2-3 eq.)Cs₂CO₃ is preferred in less polar solvents due to better solubility.[1][3] K₂CO₃ is cost-effective but requires a polar solvent like DMF.
Solvent Acetonitrile (ACN)N,N-Dimethylformamide (DMF)Dimethyl sulfoxide (DMSO)Must be anhydrous. DMF and DMSO offer better solubility for inorganic bases but have higher boiling points, making removal more difficult.[2][5]
Catalyst KI or NaI (0.05 - 0.1 eq.)Accelerates the reaction via in situ formation of the more reactive alkyl iodide.[1][2][3]
Temperature 50 - 80 °CBalances reaction rate against the potential for side reactions. Monitor reaction to find the optimal temperature.[5]
Reaction Time 4 - 24 hoursHighly dependent on other parameters. Must be determined by monitoring (TLC, LC-MS).

Part 4: Troubleshooting Workflow Visualization

To systematize your troubleshooting process, follow this logical workflow.

G cluster_low_conversion Troubleshoot Reaction cluster_good_conversion Troubleshoot Workup start Low Yield Observed check_conversion Check Crude Reaction (TLC, LC-MS) start->check_conversion low_conversion Problem: Low Conversion check_conversion->low_conversion Incomplete Reaction good_conversion Problem: Post-Reaction Loss check_conversion->good_conversion Reaction Complete step1 1. Add Catalytic KI low_conversion->step1 workup1 1. Ensure Aqueous Layer is Basic (pH>10) during Extraction good_conversion->workup1 step2 2. Increase Temperature step1->step2 step3 3. Change Solvent/Base (e.g., Cs₂CO₃ in DMF) step2->step3 step4 4. Verify Reagent Purity step3->step4 workup2 2. Perform Multiple Extractions workup1->workup2 workup3 3. Check Purification Method (e.g., silica acidity, distillation temp) workup2->workup3

Caption: Logical workflow for diagnosing the cause of low yield.

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield.
  • Pati, H.N., et al. (2009). Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester. Molbank, 2009, M607. [Link]

  • Reddit r/Chempros. (2021).
  • BenchChem. (2025).
  • Asymmetric Synthesis. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry. [Link]

  • Reddit r/chemistry. (2016).

Sources

Technical Support Center: Purification of Ethyl 2-(4-methylpiperazin-1-yl)propanoate by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the chromatographic purification of Ethyl 2-(4-methylpiperazin-1-yl)propanoate. This resource is designed for researchers, scientists, and drug development professionals who may encounter specific challenges during the purification of this and other similar basic compounds. We will move beyond generic protocols to address the "why" behind experimental choices, ensuring a deeper understanding and more successful outcomes.

The core challenge in purifying this compound lies in its chemical structure. The presence of a basic tertiary amine within the 4-methylpiperazine ring dictates its interaction with common stationary phases, often leading to predictable but avoidable complications.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most frequently encountered problems during the column chromatography of basic amines like this compound on silica gel.

Issue 1: Severe Peak Tailing and Poor Resolution

Symptoms:

  • On TLC, the spot appears elongated or "comet-like" rather than round.

  • During column chromatography, the collected fractions show significant cross-contamination, and the peak is broad and asymmetrical.

Root Cause Analysis: The primary cause of peak tailing for basic compounds on silica gel is the strong interaction between the basic amine and the acidic silanol groups (Si-OH) on the silica surface. This interaction is a strong acid-base interaction, which leads to a non-linear adsorption isotherm. Some molecules of the analyte are strongly retained, while others move more freely with the mobile phase, resulting in a "tail" of material eluting slowly from the column.

Solutions:

  • Mobile Phase Modification (Recommended First Step):

    • Mechanism: The most effective solution is to neutralize the acidic silanol groups by adding a small amount of a competitive base to the eluent. This base will preferentially bind to the active sites on the silica, allowing your compound to elute symmetrically.

    • Protocol: Add 0.5-2% triethylamine (TEA) or a similar volatile base (e.g., diisopropylethylamine) to your mobile phase. For more polar solvent systems like dichloromethane/methanol, using a 1-2% solution of 7N ammonia in methanol as the polar component can be highly effective.

    • Validation: Always run a comparative TLC with and without the basic additive. The spot should become significantly more compact and have a higher Rf value in the presence of the additive.

  • Choice of Stationary Phase:

    • If tailing persists even with additives, consider an alternative stationary phase.

    • Neutral or Basic Alumina: Alumina has fewer strongly acidic sites than silica and can be a good alternative for purifying basic compounds.

    • Deactivated Silica: You can prepare "deactivated" silica gel by pre-treating it with the mobile phase containing the basic additive before packing the column.

Issue 2: Irreversible Adsorption - Product Not Eluting from the Column

Symptoms:

  • You observe the product loading onto the column, but even with highly polar solvent systems (e.g., 100% methanol), you get little to no recovery of your compound.

Root Cause Analysis: This is an extreme case of the interaction described in Issue 1. For some highly basic compounds, the interaction with silica is so strong that it effectively becomes irreversible, leading to complete loss of the product on the column.

Solutions:

  • Avoid Pure Silica: For compounds that exhibit this behavior, standard silica gel is not a suitable stationary phase.

  • Switch to a Different Stationary Phase: The best course of action is to switch to a less acidic support. Basic alumina is often the best choice in this scenario.

  • Reverse-Phase Chromatography: If the compound and its impurities have sufficiently different polarities, reverse-phase chromatography (e.g., using C18 silica) with an appropriate mobile phase (e.g., water/acetonitrile with a modifier like formic acid or TFA to protonate the amine) can be an excellent alternative.

Troubleshooting Workflow Diagram

The following diagram outlines a systematic approach to troubleshooting common issues when purifying basic amines.

TroubleshootingWorkflow cluster_alternative Alternative Strategy start Start: TLC Analysis problem Problem Identified: Severe Tailing or No Movement? start->problem solution_additive Solution: Add 1% TEA or NH3 to Mobile Phase problem->solution_additive Yes run_column Proceed to Column Chromatography problem->run_column No re_tlc Re-run TLC solution_additive->re_tlc problem_solved Problem Solved? (Compact Spot) re_tlc->problem_solved problem_solved->run_column Yes solution_stationary Change Stationary Phase: - Basic Alumina - C18 (Reverse Phase) problem_solved->solution_stationary No end_success Successful Purification run_column->end_success develop_new_method Develop New TLC Method solution_stationary->develop_new_method develop_new_method->run_column

Caption: Troubleshooting workflow for amine purification.

Frequently Asked Questions (FAQs)

Q1: What is the best starting mobile phase for TLC analysis of this compound?

A1: A good starting point is a mixture of a non-polar and a polar solvent. Given the polarity of your compound, begin with a 50:50 mixture of Hexanes/Ethyl Acetate. To account for the basicity, prepare two TLC jars: one with the 50:50 mixture and another with the same mixture plus 1% triethylamine (TEA). This comparison will immediately show you the benefit of the basic additive. If the compound's Rf is too low, switch to a more polar system like Dichloromethane (DCM) and Methanol (MeOH), starting at 95:5 DCM/MeOH, again with and without a basic additive.

Q2: How much triethylamine (TEA) or ammonia should I add to my mobile phase?

A2: Typically, a concentration of 0.5% to 2% (v/v) of a basic additive is sufficient. Starting with 1% is a common practice. Using too much can sometimes affect the separation of other non-basic impurities. The goal is to use just enough to neutralize the active sites on the silica without drastically altering the overall polarity of the eluent.

Q3: Can I use something other than triethylamine?

A3: Yes. Other volatile bases can be used. Diisopropylethylamine (DIPEA) is a good alternative. For more polar systems, a solution of ammonia in methanol (commercially available as 7N NH3 in MeOH) is an excellent choice. When using an ammonia/methanol solution, you can use it as the polar component of your mobile phase (e.g., Dichloromethane / (7N NH3 in MeOH)).

Q4: My compound is streaking on the TLC plate even with triethylamine. What should I do?

A4: If streaking persists, it could be due to several factors:

  • Sample Overload: You may be spotting too much material on the TLC plate. Try diluting your sample.

  • Incomplete Dissolution: Ensure your sample is fully dissolved in the spotting solvent before applying it to the plate.

  • High Basicity: Your compound may be too basic for even modified silica. This is a strong indicator that you should try an alternative stationary phase like basic or neutral alumina.

Q5: How do I choose between normal-phase (silica/alumina) and reverse-phase chromatography?

A5: The choice depends on the properties of your compound and the impurities you are trying to remove.

  • Normal-Phase: This is the default and most common method for purifying reaction intermediates in organic synthesis. It is generally faster and uses less expensive organic solvents. It is the recommended starting point for this compound.

  • Reverse-Phase (C18): This is an excellent alternative if normal-phase fails, especially if the impurities are significantly more or less polar than your product. It is also well-suited for more polar compounds that do not move on silica. The mobile phases are typically mixtures of water and acetonitrile or methanol, often with an acidic modifier like formic acid or TFA to ensure the amine is protonated and behaves well chromatographically.

Data Summary Table
ParameterRecommended Starting Conditions & Rationale
Stationary Phase Silica Gel (60 Å, 230-400 mesh) . Most common and cost-effective. Requires a basic additive.
Alternative Phase Basic or Neutral Alumina . Recommended if irreversible adsorption or severe tailing occurs on silica.
Mobile Phase (TLC) Start with 50:50 Hexanes/Ethyl Acetate + 1% TEA . Adjust polarity as needed.
Mobile Phase (Column) Based on optimal TLC conditions (aim for Rf ≈ 0.25-0.35). A common system is a gradient of Ethyl Acetate in Hexanes with 1% TEA, or Dichloromethane/Methanol with 1% TEA.
Basic Additive Triethylamine (TEA) or Ammonia in Methanol . Essential for neutralizing acidic silanol groups to prevent tailing.
Loading Capacity 1-5% of silica gel mass . For difficult separations, use a lower loading (1-2%).

References

  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925. Available at: [Link]

  • Kirschner, J., et al. (2015). Practical All-Glass Column Chromatography. Organisch-Chemisches Institut, Ruprecht-Karls-Universität Heidelberg. Available at: [Link]

Identification of common impurities in "Ethyl 2-(4-methylpiperazin-1-yl)propanoate" synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for the synthesis of Ethyl 2-(4-methylpiperazin-1-yl)propanoate. This resource is specifically designed for researchers, scientists, and professionals in drug development. Here, we delve into the common challenges and impurities encountered during the synthesis, providing practical troubleshooting advice and in-depth scientific explanations to ensure the integrity and success of your experiments.

Introduction to the Synthesis

The synthesis of this compound typically involves the N-alkylation of 1-methylpiperazine with an ethyl 2-halopropanoate, such as ethyl 2-bromopropanoate. This reaction, while straightforward in principle, is often accompanied by the formation of various impurities that can complicate purification and compromise the quality of the final product. Understanding the origins of these impurities is paramount for developing robust and reproducible synthetic protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most prevalent impurities I should expect in my crude product?

A1: The impurity profile of your crude this compound can be influenced by several factors including reaction conditions and the quality of your starting materials. The most commonly observed impurities are:

  • Unreacted Starting Materials: Residual 1-methylpiperazine and ethyl 2-bromopropanoate are often present.

  • Over-alkylation Product (Dialkylated Piperazine): Formation of a dialkylated piperazine is a common side product in the N-alkylation of piperazines.[1]

  • Hydrolysis Product: The ester group of the product can undergo hydrolysis to yield 2-(4-methylpiperazin-1-yl)propanoic acid, especially in the presence of water.[2]

  • Side-Reaction Products: Depending on the specific reaction conditions, other side-reactions can lead to various structurally related impurities.[3]

Q2: Why am I observing a significant amount of the dialkylated piperazine impurity?

A2: The formation of the N,N'-dialkylated piperazine is a classic challenge in the alkylation of piperazine derivatives.[1] This occurs because the product, this compound, still possesses a nucleophilic nitrogen atom that can react with another molecule of the alkylating agent (ethyl 2-bromopropanoate).

Causality: The relative rates of the first and second alkylation reactions determine the product distribution. Factors that favor over-alkylation include:

  • High concentration of the alkylating agent: Using a large excess of ethyl 2-bromopropanoate increases the probability of the second alkylation.

  • Elevated reaction temperature: Higher temperatures can accelerate the rate of the second alkylation.

  • Insufficiently controlled addition of the alkylating agent: A rapid, single addition of the alkylating agent can create localized high concentrations, promoting dialkylation.

Q3: My final product shows the presence of the corresponding carboxylic acid. What is the cause?

A3: The presence of 2-(4-methylpiperazin-1-yl)propanoic acid is due to the hydrolysis of the ethyl ester functionality of your target molecule.[2]

Causality: This hydrolysis can be catalyzed by either acid or base and is exacerbated by the presence of water in the reaction mixture or during workup and purification.[2] The basic nature of the piperazine moiety can also contribute to promoting this hydrolysis.

Q4: I'm struggling with the purification of my product. What are the recommended methods?

A4: The purification of this compound can be challenging due to the presence of structurally similar impurities and the basic nature of the compound.[3]

  • Column Chromatography: This is a highly effective method for separating the desired product from impurities. A silica gel stationary phase is commonly used, with a mobile phase consisting of a mixture of a non-polar solvent (like hexane or ethyl acetate) and a polar solvent (like methanol or triethylamine to suppress tailing).[4][5]

  • Distillation: If the product is thermally stable, vacuum distillation can be a viable option for purification, especially for removing non-volatile impurities.[6]

  • Acid-Base Extraction: This technique can be used to separate the basic product from non-basic impurities. The crude product is dissolved in an organic solvent and washed with an acidic aqueous solution to extract the protonated product into the aqueous phase. The aqueous phase is then basified and the product is re-extracted into an organic solvent.

Troubleshooting Guide

This section provides a structured approach to troubleshooting common issues encountered during the synthesis of this compound.

Issue 1: Low Yield of the Desired Product
Possible Cause Underlying Reason Recommended Solution
Incomplete Reaction Insufficient reaction time or temperature.Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time. A modest increase in temperature may be beneficial, but be mindful of potential side reactions.
Side Reactions Dominating Suboptimal reaction conditions favoring the formation of byproducts like the dialkylated piperazine.Slowly add the ethyl 2-bromopropanoate to the reaction mixture to maintain a low concentration. Consider using a slight excess of 1-methylpiperazine.
Loss of Product During Workup The product may have some water solubility, leading to losses during aqueous washes.Minimize the volume of aqueous washes. Back-extract the aqueous layers with the organic solvent to recover any dissolved product.
Issue 2: High Levels of Dialkylated Impurity
Possible Cause Underlying Reason Recommended Solution
Incorrect Stoichiometry Using an excess of the alkylating agent.Carefully control the stoichiometry. Use a 1:1 molar ratio or a slight excess of 1-methylpiperazine.
Rapid Addition of Alkylating Agent Creates localized high concentrations of the alkylating agent.Add the ethyl 2-bromopropanoate dropwise or via a syringe pump over an extended period.
High Reaction Temperature Accelerates the rate of the second alkylation.Perform the reaction at a lower temperature (e.g., room temperature or below) and monitor the progress.
Issue 3: Presence of Hydrolysis Product
Possible Cause Underlying Reason Recommended Solution
Water in Solvents or Reagents Water participates in the hydrolysis of the ester.Use anhydrous solvents and ensure all reagents are dry.
Prolonged Exposure to Acidic or Basic Conditions During Workup Acid or base catalyzes the hydrolysis reaction.Minimize the time the product is in contact with acidic or basic aqueous solutions during the workup. Neutralize the reaction mixture promptly.
Workflow for Impurity Identification and Mitigation

G cluster_0 Synthesis & Workup cluster_1 Analysis cluster_2 Troubleshooting Pathways cluster_3 Corrective Actions Start Crude Reaction Mixture Workup Aqueous Workup Start->Workup Crude_Product Crude Product Workup->Crude_Product Analysis Analyze by LC-MS / NMR Crude_Product->Analysis Impurity_ID Identify Impurities Analysis->Impurity_ID Low_Yield Low Yield Impurity_ID->Low_Yield Unreacted SM Dialkylation High Dialkylation Impurity_ID->Dialkylation Hydrolysis Hydrolysis Product Impurity_ID->Hydrolysis Optimize_Conditions Optimize Reaction Conditions Low_Yield->Optimize_Conditions Dialkylation->Optimize_Conditions Modify_Workup Modify Workup Procedure Hydrolysis->Modify_Workup Purification Implement Effective Purification Optimize_Conditions->Purification Modify_Workup->Purification

Caption: Troubleshooting workflow for synthesis.

Experimental Protocols

Protocol 1: General Synthesis of this compound
  • To a solution of 1-methylpiperazine (1.0 eq) in a suitable anhydrous solvent (e.g., acetonitrile or THF) under an inert atmosphere, add a base such as potassium carbonate (1.5 eq).

  • Cool the mixture to 0 °C.

  • Slowly add a solution of ethyl 2-bromopropanoate (1.0-1.1 eq) in the same anhydrous solvent dropwise over 1-2 hours.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Analytical Method for Impurity Profiling by LC-MS

A robust Liquid Chromatography-Mass Spectrometry (LC-MS) method is crucial for identifying and quantifying impurities.

  • Column: A C18 reverse-phase column is generally suitable for separating piperazine derivatives.[7]

  • Mobile Phase: A gradient elution with a mixture of water (containing an additive like formic acid or ammonium acetate to improve peak shape) and an organic solvent like acetonitrile or methanol.

  • Detection: Mass spectrometry (MS) detection allows for the identification of impurities based on their mass-to-charge ratio.

References

  • US20090227791A1 - Active Esters of N-Substituted Piperazine Acetic Acids, Including Isotopically Enriched Versions Thereof - Google Patents.
  • Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs - MDPI. Available at: [Link]

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials - Unodc. Available at: [Link]

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV - JOCPR. Available at: [Link]

  • A Review on Analytical Methods for Piperazine Determination. Available at: [Link]

  • Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester. Available at: [Link]

  • A Review on Analytical Methods for Piperazine Determination - Semantic Scholar. Available at: [Link]

  • Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester. Available at: [Link]

  • Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester - MDPI. Available at: [Link]

  • Synthesis of 1-substituted 4-[4-(1H-indol-3-yl)butyl]piperazines - Semantic Scholar. Available at: [Link]

  • Ethyl Propanoate in Organic Acid Production: Process Improvements - Patsnap Eureka. Available at: [Link]

  • Reductive Amination - Wordpress. Available at: [Link]

  • WO2014188453A2 - Novel process for the preparation of 2-[4-(2-{4-[1-(2-ethoxyethyl)-1h-benzimidazol-2-yl]-1-piperidinyl}ethyl) phenyl]-2-methylpropanoic acid - Google Patents.
  • Synthesis of piperazines - Organic Chemistry Portal. Available at: [Link]

  • Reductive amination of piperazine : r/OrganicChemistry - Reddit. Available at: [Link]

  • Intramolecular reductive amination for the preparation of piperazines.⁷¹ - ResearchGate. Available at: [Link]

  • US2525223A - Preparation of n-substituted piperazines - Google Patents.
  • A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PubMed Central. Available at: [Link]

  • What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? | ResearchGate. Available at: [Link]

  • The hydrolysis of piperazine-2,5-dione - PubMed. Available at: [Link]

  • US6239277B1 - Process for preparing piperazine-substituted aliphatic carboxylates - Google Patents.
  • WO2014184039A1 - Method for preparing n-alkyl-piperazines - Google Patents.
  • A Simple Synthesis of N-Alkylpiperazines - ResearchGate. Available at: [Link]

  • Synthesis of ethyl 2-methyl-2-(4-nitrophenoxy)-propionate - PrepChem.com. Available at: [Link]

  • Ethyl 2-(2-piperazin-1-ylpropanoylamino)propanoate | C12H23N3O3 - PubChem. Available at: [Link]

  • Novel Process For The Preparation Of 2 [4 (2 {4 [1 (2 Ethoxyethyl) 1 H Benzimidazol 2 Yl] 1 Piperidinyl}Ethyl)phenyl] 2 Methylpropanoic Acid - Quick Company. Available at: [Link]

  • ethyl 3,3-diethoxypropanoate - Organic Syntheses Procedure. Available at: [Link]

  • Ethyl 2-(2-piperazin-1-ylethylamino)propanoate | C11H23N3O2 | CID 20377616 - PubChem. Available at: [Link]

  • Ethyl 2-[2-(4-methylpiperazin-1-yl)acetyl]benzoate - PubChem. Available at: [Link]

  • WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate - Google Patents.
  • WO 2014/188453 A2 - Googleapis.com.
  • Convenient Synthesis and Anticancer Activity of Methyl 2-[3-(3-Phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates and N-Alkyl 3-((3-Phenyl-quinoxalin-2-yl)sulfanyl)propanamides | ACS Omega. Available at: [Link]

  • Ethyl isobutyrate | C6H12O2 | CID 7342 - PubChem. Available at: [Link]

Sources

Technical Support Center: N-Alkylation of 1-Methylpiperazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the N-alkylation of 1-methylpiperazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As your dedicated application scientist, my goal is to not only provide solutions but also to explain the underlying chemical principles to empower you in your experimental work.

Troubleshooting Guide: Addressing Specific Experimental Challenges

This section is structured in a question-and-answer format to directly address common issues encountered during the N-alkylation of 1-methylpiperazine.

Issue 1: Low Yield of the Desired Mono-Alkylated Product and a Significant Amount of a Water-Soluble Byproduct.

Question: I'm attempting to synthesize a 1-alkyl-4-methylpiperazine derivative, but I'm consistently getting a low yield of my target compound. During the aqueous workup, a significant portion of what I assume to be my product remains in the aqueous layer. What is happening and how can I fix this?

Answer:

This is a classic and frequently encountered problem in the N-alkylation of tertiary amines like 1-methylpiperazine. The primary culprit is over-alkylation , leading to the formation of a quaternary ammonium salt .

The Underlying Chemistry: The "Runaway Train" of Alkylation

1-Methylpiperazine is a nucleophilic tertiary amine. When it reacts with an alkylating agent (e.g., an alkyl halide), it forms the desired N-alkylated product. However, this product is also a tertiary amine and can be even more nucleophilic than the starting material, leading to a second alkylation event. This "runaway train" effect results in the formation of a quaternary ammonium salt, which is highly polar and often water-soluble.[1][2]

Visualizing the Reaction Pathway:

Over-alkylation 1-Methylpiperazine 1-Methylpiperazine Desired_Product 1-Alkyl-4-methylpiperazine (Tertiary Amine) 1-Methylpiperazine->Desired_Product Desired Reaction Alkyl_Halide_1 Alkyl Halide (R-X) Alkyl_Halide_1->Desired_Product Quaternary_Salt 1-Alkyl-1,4-dimethylpiperazinium Halide (Quaternary Ammonium Salt) (Water-Soluble) Desired_Product->Quaternary_Salt Side Reaction (Over-alkylation) Alkyl_Halide_2 Alkyl Halide (R-X) Alkyl_Halide_2->Quaternary_Salt

Caption: The competing reaction pathways in the N-alkylation of 1-methylpiperazine.

Troubleshooting and Optimization Strategies:

To favor the formation of the desired mono-alkylated product, you need to control the reaction conditions to disfavor the second alkylation step. Here are several effective strategies:

  • Stoichiometric Control: Use a slight excess of 1-methylpiperazine relative to the alkylating agent (e.g., 1.1 to 1.5 equivalents). This ensures that the alkylating agent is more likely to react with the starting material rather than the product.

  • Slow Addition of the Alkylating Agent: Adding the alkylating agent dropwise over a prolonged period maintains a low concentration of it in the reaction mixture, which statistically favors mono-alkylation.[3]

  • Temperature Control: Lowering the reaction temperature can decrease the rate of the second alkylation more significantly than the first, thus improving selectivity. However, this may also slow down the desired reaction, so optimization is key.

  • Solvent Choice: The polarity of the solvent can influence the reaction rate. More polar aprotic solvents like acetonitrile (ACN) or N,N-dimethylformamide (DMF) can accelerate SN2 reactions.[4] However, be aware that highly polar solvents may also stabilize the charged quaternary ammonium salt, potentially favoring its formation. Experimentation with solvents of varying polarity (e.g., ACN vs. THF) is recommended.

  • Choice of Alkylating Agent: The reactivity of the alkylating agent plays a crucial role. Highly reactive alkylating agents like methyl iodide or benzyl bromide are more prone to causing over-alkylation. If your synthesis allows, consider using a less reactive alkylating agent (e.g., an alkyl chloride instead of a bromide or iodide).

Issue 2: My Reaction is Complete by TLC/LC-MS, but I'm Observing Gas Evolution Upon Heating, and My Final Product is an Alkene.

Question: I've successfully formed the quaternary ammonium salt as a byproduct. In an attempt to isolate my desired product, I heated the reaction mixture, and I noticed gas evolution. Subsequent analysis of the organic layer showed the presence of an alkene and my starting 1-methylpiperazine. What is this side reaction?

Answer:

You are observing a classic elimination reaction known as Hofmann Elimination . This reaction is a characteristic transformation of quaternary ammonium hydroxides upon heating.

The Mechanism of Hofmann Elimination:

The Hofmann elimination proceeds in two main stages after the formation of the quaternary ammonium salt:

  • Anion Exchange: The halide counter-ion of the quaternary ammonium salt is exchanged for a hydroxide ion. This is often achieved by treating the salt with silver oxide (Ag₂O) in water, which precipitates silver halide and generates the quaternary ammonium hydroxide in solution.[5][6]

  • E2 Elimination: Upon heating, the hydroxide ion acts as a base and abstracts a proton from a β-carbon (a carbon atom adjacent to the nitrogen-containing carbon). This initiates an E2 elimination, where the C-N bond is cleaved, forming an alkene, a tertiary amine (in this case, 1-methylpiperazine), and water.[7][8]

The regioselectivity of the Hofmann elimination typically favors the formation of the least substituted alkene (the "Hofmann product"). This is due to the steric bulk of the quaternary ammonium leaving group, which makes it easier for the base to access a proton on the less sterically hindered β-carbon.[9][10]

Visualizing the Hofmann Elimination Mechanism:

Hofmann_Elimination Quat_Salt 1-Alkyl-1,4-dimethylpiperazinium Halide Quat_Hydroxide Quaternary Ammonium Hydroxide Quat_Salt->Quat_Hydroxide Anion Exchange Ag2O Ag2O, H2O Ag2O->Quat_Hydroxide Products Alkene + 1-Methylpiperazine + H2O Quat_Hydroxide->Products E2 Elimination Heat Heat (Δ) Heat->Products

Caption: The two-stage process of Hofmann elimination.

How to Avoid and Troubleshoot Hofmann Elimination:

  • Avoid High Temperatures: The most straightforward way to prevent this side reaction is to avoid excessive heating of your reaction mixture, especially if a base is present.

  • Careful Workup: During the workup, if you are using a basic aqueous solution to neutralize any acid, perform the extraction at room temperature or below.

  • Purification Strategy: If you have already formed the quaternary ammonium salt, it is best to separate it from your desired product before any further heating. Since the quaternary salt is highly polar and often water-soluble, it can usually be removed by extraction with water.

Frequently Asked Questions (FAQs)

Q1: What are the best general conditions for the N-alkylation of 1-methylpiperazine with an alkyl halide?

A1: A good starting point for the N-alkylation of 1-methylpiperazine is to use a slight excess of the amine (1.1 eq.) and the alkyl halide (1.0 eq.) in a polar aprotic solvent like acetonitrile (ACN) at room temperature. The use of a non-nucleophilic base like potassium carbonate (K₂CO₃) can be beneficial to scavenge the acid formed during the reaction, but it can also promote over-alkylation. A more controlled approach is to run the reaction without an added base and accept a slower reaction rate or use a proton sponge.

Q2: I'm seeing a precipitate form early in my reaction. What could it be?

A2: An early precipitate could be one of two things:

  • The Quaternary Ammonium Salt: As discussed, this is a common byproduct and is often less soluble in organic solvents than the starting materials.

  • The Hydrohalide Salt of 1-Methylpiperazine: If you are not using a base to scavenge the acid (HX) produced, it will protonate the starting amine, forming a salt that may precipitate.

To distinguish between these, you can take a small sample of the precipitate and test its solubility in water. The quaternary ammonium salt is typically water-soluble, while the hydrohalide salt may have lower solubility depending on the specific halide.

Q3: How can I monitor the progress of my reaction effectively?

A3: A combination of Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal.

  • TLC: Provides a quick and easy way to visualize the consumption of your starting materials and the formation of the product. The highly polar quaternary salt will likely remain at the baseline.

  • LC-MS: Is invaluable for confirming the mass of your desired product and detecting the presence of the quaternary ammonium salt (which will appear as a cation with a mass corresponding to your product plus the alkyl group).

Q4: My desired product has some water solubility. How can I improve its extraction from the aqueous phase during workup?

A4: If your product has some water solubility, you can try the following during extraction:

  • Salting Out: Add a significant amount of a salt like sodium chloride (brine) to the aqueous layer. This increases the polarity of the aqueous phase and can decrease the solubility of your organic product, driving it into the organic layer.

  • Use a More Polar Organic Solvent: If you are using a relatively nonpolar solvent like diethyl ether, switch to a more polar one like dichloromethane (DCM) or ethyl acetate for the extraction.

  • Multiple Extractions: Perform multiple extractions with smaller volumes of the organic solvent rather than one large extraction.

Experimental Protocols

Protocol 1: Synthesis of 1-Benzyl-4-methylpiperazine

This protocol provides a general method for the N-alkylation of 1-methylpiperazine with benzyl bromide.

Materials:

  • 1-Methylpiperazine (1.1 eq)

  • Benzyl bromide (1.0 eq)

  • Anhydrous acetonitrile (ACN)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Dichloromethane (DCM)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Addition funnel

Procedure:

  • To a round-bottom flask under a nitrogen atmosphere, add 1-methylpiperazine and anhydrous ACN.

  • Cool the solution to 0 °C in an ice bath.

  • In an addition funnel, dissolve benzyl bromide in a small amount of anhydrous ACN.

  • Add the benzyl bromide solution dropwise to the stirred 1-methylpiperazine solution over 30-60 minutes.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC and/or LC-MS.

  • Once the reaction is complete, quench by adding saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with DCM (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Analysis of Reaction Mixture by GC-MS

This protocol outlines a general procedure for analyzing the reaction mixture to identify and quantify the starting materials and products.

Sample Preparation:

  • Take a small aliquot (e.g., 50 µL) of the reaction mixture and dilute it with a suitable solvent like methanol or DCM to a final volume of 1 mL.

  • Filter the diluted sample through a 0.45 µm syringe filter into a GC vial.

GC-MS Parameters:

  • Column: A standard non-polar column (e.g., DB-5MS, 30 m x 0.25 mm, 0.25 µm film thickness) is a good starting point.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 min.

    • Ramp: 10 °C/min to 280 °C.

    • Hold at 280 °C for 5 min.

  • MS Detector:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-400.

Data Interpretation:

  • Identify the peaks corresponding to 1-methylpiperazine, the alkylating agent, and the desired 1-alkyl-4-methylpiperazine product by their retention times and mass spectra.

  • The quaternary ammonium salt is not volatile and will not be observed by GC-MS.

Protocol 3: Quantification of Over-alkylation by ¹H NMR

¹H NMR spectroscopy is a powerful tool for quantifying the ratio of your desired product to the quaternary ammonium salt byproduct.

Procedure:

  • After the workup, but before column chromatography, take a representative sample of your crude product and dissolve it in a suitable deuterated solvent (e.g., CDCl₃).

  • Acquire a ¹H NMR spectrum.

  • Identify a well-resolved signal for both the desired product and the quaternary salt. For example, the N-methyl protons of the desired product and the quaternary salt will have distinct chemical shifts.

  • Integrate these two signals.

  • The ratio of the integrals will give you the molar ratio of the two compounds in your crude mixture.

CompoundTypical ¹H NMR Chemical Shift (ppm) for N-CH₃
1-Alkyl-4-methylpiperazine~2.3
1-Alkyl-1,4-dimethylpiperazinium Salt~3.0 - 3.5

Note: The exact chemical shifts will depend on the specific alkyl group and the solvent used.

Visualizations

Workflow for Troubleshooting Low Yield

Troubleshooting_Low_Yield Start Low Yield of Desired Product Check_Workup Product lost during workup? Start->Check_Workup Check_Overalkylation Significant over-alkylation? Check_Workup->Check_Overalkylation No Optimize_Extraction Optimize extraction: - 'Salting out' - Use more polar solvent - Multiple extractions Check_Workup->Optimize_Extraction Yes Optimize_Reaction Optimize reaction conditions: - Lower temperature - Slow addition of alkylating agent - Adjust stoichiometry Check_Overalkylation->Optimize_Reaction Yes Analyze_Aqueous Analyze aqueous layer by LC-MS to confirm product loss Optimize_Extraction->Analyze_Aqueous Analyze_Crude Analyze crude product by NMR to quantify quaternary salt Optimize_Reaction->Analyze_Crude

Sources

Technical Support Center: Scale-Up Synthesis of Ethyl 2-(4-methylpiperazin-1-yl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 2-(4-methylpiperazin-1-yl)propanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the scale-up of this synthesis. Our focus is on providing practical, field-proven insights to ensure a safe, efficient, and reproducible process.

Introduction to the Synthesis

The synthesis of this compound is most commonly achieved via a nucleophilic substitution reaction between 1-methylpiperazine and an ethyl 2-halopropanoate, such as ethyl 2-chloropropanoate or ethyl 2-bromopropanoate. This seemingly straightforward N-alkylation presents several challenges, particularly during scale-up, including control of exotherms, prevention of side reactions, and efficient purification of the final product.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific challenges you may encounter during the synthesis of this compound in a direct question-and-answer format.

Reaction & Stoichiometry

Question 1: My reaction yield is low. What are the potential causes and how can I improve it?

Answer: Low yields in the N-alkylation of 1-methylpiperazine can stem from several factors. A primary consideration is the incomplete consumption of starting materials.[1] To troubleshoot, consider the following:

  • Reaction Monitoring: Actively monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure it has gone to completion.[2]

  • Reagent Quality: Ensure the purity of your starting materials. Impurities in 1-methylpiperazine or the ethyl 2-halopropanoate can lead to side reactions and lower yields.

  • Base and Solvent: The choice of base and solvent is critical. A common approach is to use a slight excess of 1-methylpiperazine to act as both the nucleophile and the acid scavenger. Alternatively, an inorganic base like potassium carbonate (K₂CO₃) can be used to neutralize the hydrohalic acid formed during the reaction.[3] Aprotic polar solvents such as acetonitrile (ACN) or dimethylformamide (DMF) are typically effective.[1]

  • Temperature: While heating can increase the reaction rate, it can also promote side reactions. An optimal temperature, often in the range of 40-80 °C, should be determined empirically.

Question 2: I am observing a significant amount of a di-alkylated byproduct. How can I improve the selectivity for mono-alkylation?

Answer: The formation of a 1,4-dialkylated piperazine is a common side reaction due to the presence of two nucleophilic nitrogen atoms in the starting material, although in 1-methylpiperazine one is tertiary and less reactive.[4] However, the product itself is a secondary amine and can react further. To enhance mono-selectivity, consider these strategies:

  • Stoichiometry Control: Using a molar excess of 1-methylpiperazine relative to the ethyl 2-halopropanoate can statistically favor the reaction of the electrophile with an unreacted piperazine molecule over the mono-alkylated product.[4]

  • Slow Addition of Reagents: A slow, controlled addition of the ethyl 2-halopropanoate to the reaction mixture, especially at a lower temperature, can help to maintain a low concentration of the alkylating agent and minimize the formation of the di-substituted product.[2][4]

  • Protecting Groups: For syntheses where high purity is critical, using a mono-protected piperazine is a highly effective, albeit longer, route. However, for this specific target, controlling stoichiometry is the more common industrial approach.

Scale-Up Challenges

Question 3: I am scaling up this reaction and am concerned about managing the exotherm. What are the best practices?

Answer: N-alkylation reactions are often exothermic, and managing the heat generated is a critical safety consideration during scale-up.[5][6] The surface-area-to-volume ratio decreases as the reactor size increases, which means heat dissipation becomes less efficient.[7] Here are key strategies for managing the exotherm:

  • Calorimetry Studies: Before scaling up, it is highly recommended to perform reaction calorimetry studies (e.g., using a Reaction Calorimeter - RC1) to quantify the heat of reaction and determine the maximum temperature of the synthesis reaction (MTSR).[5]

  • Controlled Addition: As with controlling di-alkylation, the slow, controlled addition of the limiting reagent (ethyl 2-halopropanoate) is crucial. The addition rate should be linked to the cooling capacity of the reactor to maintain the desired reaction temperature.

  • Efficient Cooling: Ensure the reactor is equipped with an adequate cooling system, such as a cooling jacket or external heat exchanger.[5] The cooling should be initiated before starting the reagent addition.

  • Dilution: Running the reaction at a lower concentration can help to moderate the exotherm, although this may impact reaction kinetics and increase solvent costs.

Question 4: What are the main challenges I should anticipate when moving from a batch to a continuous flow process for this synthesis?

Answer: Transitioning to a continuous flow process can offer significant advantages in terms of safety, efficiency, and consistency, particularly for exothermic reactions.[8][9] However, there are challenges to consider:

  • Heat and Mass Transfer: While flow reactors generally offer superior heat and mass transfer compared to batch reactors, optimizing the flow rate and reactor design is necessary to maintain temperature control and ensure efficient mixing.[8][9]

  • Phase Transfer Catalysis (PTC): For reactions involving different phases (e.g., an aqueous base and an organic solvent), implementing phase transfer catalysis in a flow system can be complex. Specialized equipment like membrane separators may be required to manage phase separation.[8][9]

  • Solid Handling: If any of the starting materials or byproducts are solids, they can potentially clog the narrow channels of a flow reactor. Careful consideration of solubility and filtration is necessary.

Work-up and Purification

Question 5: What is the recommended work-up procedure for this reaction?

Answer: A typical work-up procedure for the N-alkylation of an amine involves the following steps:[2]

  • Quenching: Once the reaction is complete, cool the mixture to room temperature. If an acid scavenger was not used in excess, the reaction can be quenched by adding a saturated aqueous solution of a mild base like sodium bicarbonate (NaHCO₃) to neutralize any remaining acid.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane (DCM). The basic nature of the product means it will be soluble in organic solvents at a neutral or basic pH.

  • Washing: Wash the combined organic extracts with brine to remove any remaining water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

Question 6: I am struggling with the purification of the final product by column chromatography. It streaks badly on the silica gel. What can I do?

Answer: The basic nature of the piperazine moiety in "this compound" can cause it to interact strongly with the acidic silica gel, leading to tailing and poor separation.[10] Here are some strategies to overcome this:

  • Basic Additives in the Eluent: Add a small amount of a basic modifier to the eluent system. A common practice is to add 0.5-2% of triethylamine (Et₃N) or a few drops of ammonium hydroxide to the mobile phase.[11] This will neutralize the acidic sites on the silica gel and improve the peak shape.

  • Alternative Stationary Phases: Consider using a different stationary phase that is more suitable for basic compounds, such as alumina (basic or neutral) or amino-functionalized silica gel.[10]

  • Reverse-Phase Chromatography: If the compound is sufficiently polar, reverse-phase chromatography (e.g., using a C18 column) can be an effective alternative.[10]

  • Distillation: Depending on the boiling point and thermal stability of the product, vacuum distillation could be a viable purification method for larger quantities, avoiding the need for chromatography altogether.

Experimental Protocols & Data

Protocol 1: Lab-Scale Synthesis of this compound

Materials:

  • 1-Methylpiperazine

  • Ethyl 2-chloropropanoate

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (ACN), anhydrous

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-methylpiperazine (1.2 equivalents), anhydrous potassium carbonate (1.5 equivalents), and anhydrous acetonitrile.

  • Stir the mixture and heat to 60 °C.

  • Slowly add ethyl 2-chloropropanoate (1.0 equivalent) dropwise to the reaction mixture over 30 minutes.

  • Maintain the reaction at 60 °C and monitor its progress by TLC or LC-MS.

  • Once the reaction is complete (typically 4-8 hours), cool the mixture to room temperature.

  • Filter off the inorganic salts and wash the filter cake with a small amount of acetonitrile.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes containing 1% triethylamine.

Parameter Typical Range Notes
1-Methylpiperazine (eq.) 1.1 - 2.0An excess helps to drive the reaction and can act as the base.
Base (if used) K₂CO₃, Cs₂CO₃, Et₃NAnhydrous conditions are important.
Solvent ACN, DMF, TolueneAprotic polar solvents are generally preferred.
Temperature (°C) 40 - 80Higher temperatures may increase side reactions.
Reaction Time (h) 4 - 24Monitor by TLC or LC-MS for completion.

Table 1: Common Reaction Parameters for the Synthesis of this compound.

Visualizations

experimental_workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification A Charge Reactor with: - 1-Methylpiperazine - K₂CO₃ - Acetonitrile B Heat to 60 °C A->B C Slowly add Ethyl 2-chloropropanoate B->C D Monitor Reaction (TLC / LC-MS) C->D E Cool to RT D->E F Filter Salts E->F G Concentrate F->G H Dissolve in EtOAc G->H I Aqueous Wash (NaHCO₃, Brine) H->I J Dry & Concentrate I->J K Column Chromatography (Silica Gel + 1% Et₃N) J->K L Pure Product K->L troubleshooting_flowchart rect_node rect_node start Low Yield? q1 Incomplete Reaction? start->q1 q2 Di-alkylation Observed? q1->q2 No a1 Increase Reaction Time Increase Temperature Check Reagent Purity q1->a1 Yes a2 Use Excess 1-Methylpiperazine Slow Addition of Alkylating Agent Lower Reaction Temperature q2->a2 Yes a3 Optimize Work-up Troubleshoot Purification q2->a3 No

Caption: Troubleshooting flowchart for low yield in the synthesis.

Safety Information

  • Ethyl 2-chloropropanoate: This compound is a flammable liquid and vapor. It causes skin and serious eye irritation and may cause respiratory irritation. [12]Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. [13]Keep away from heat, sparks, and open flames. [14]* 1-Methylpiperazine: This is a corrosive and flammable liquid. It can cause severe skin burns and eye damage. Handle with extreme care, using appropriate PPE.

  • Exothermic Reaction: Be prepared for a potential exotherm, especially during scale-up. Ensure that adequate cooling is available and that the addition of reagents is well-controlled.

This technical support guide provides a comprehensive overview of the challenges and solutions for the scale-up synthesis of this compound. By understanding the underlying chemical principles and implementing the recommended strategies, researchers can achieve a more efficient, safe, and reproducible synthesis.

References

Sources

Technical Support Center: Stability of Ethyl 2-(4-methylpiperazin-1-yl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Ethyl 2-(4-methylpiperazin-1-yl)propanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability of this compound in various solvents. Here, you will find troubleshooting advice and frequently asked questions to assist with your experimental design and data interpretation.

I. Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: this compound contains two primary functional groups susceptible to degradation: an ethyl ester and a tertiary amine within a piperazine ring. The main degradation pathways include:

  • Hydrolysis: The ethyl ester is susceptible to both acid- and base-catalyzed hydrolysis, yielding 2-(4-methylpiperazin-1-yl)propanoic acid and ethanol.[1][2] Basic conditions typically lead to a more rapid and irreversible hydrolysis (saponification) compared to the reversible hydrolysis under acidic conditions.[2][3]

  • Oxidation: The piperazine ring, particularly the nitrogen atoms, can be susceptible to oxidation.[4][5][6] This can be exacerbated by the presence of metal ions, which can catalyze oxidative reactions.[7]

  • Photodegradation: Exposure to UV or fluorescent light can induce degradation, a common issue for many pharmaceutical compounds.[4][8]

Q2: How does pH affect the stability of this compound in aqueous solutions?

A2: The stability of piperazine derivatives is often highly dependent on the pH of the solution.[4] For this compound, extreme pH values (both acidic and basic) are expected to accelerate the hydrolysis of the ester group. A pH-stability profile should be conducted to identify the pH at which the compound is most stable. It is common for piperazine-containing drugs to exhibit improved stability when formulated as a salt (e.g., hydrochloride or citrate salt) and buffered to an optimal pH.[4]

Q3: I'm observing inconsistent results in my biological assays. Could this be a stability issue?

A3: Yes, inconsistent experimental outcomes are a common indicator of compound degradation.[4] If you notice a decrease in potency, unexpected biological effects, or changes in the physical appearance of your stock solutions (e.g., color change), it is crucial to assess the stability of this compound under your specific experimental conditions. Whenever feasible, use freshly prepared solutions. For stored solutions, it is recommended to keep them at low temperatures (-20°C or -80°C) in single-use aliquots to minimize freeze-thaw cycles.[4]

Q4: What are the best practices for storing solid this compound and its solutions?

A4: For the solid compound, storage in a tightly sealed, light-resistant container at a controlled room temperature or refrigerated is recommended to protect against moisture, oxygen, and light.[4] For solutions, storage conditions depend on the solvent. Aqueous solutions should be buffered to an optimal pH and stored at low temperatures. Solutions in organic solvents should also be protected from light and stored at low temperatures to minimize solvent evaporation and potential degradation. It is advisable to avoid room temperature storage for extended periods.[9]

II. Troubleshooting Guide

This section addresses specific issues that you may encounter during your experiments.

Issue 1: Unexpected Peaks in HPLC Analysis of Stability Samples

Possible Cause:

  • Formation of degradation products.

  • Interaction with excipients or container materials.

  • Contamination of the solvent or sample.

Troubleshooting Steps:

  • Peak Identification: Couple your HPLC system with a mass spectrometer (LC-MS) to determine the mass-to-charge ratio (m/z) of the unknown peaks, which provides their molecular weights.[4]

  • Forced Degradation Analysis: Compare the chromatograms of your stability samples with those from forced degradation studies (see Section IV). This can help in tentatively identifying the degradation products based on their retention times under different stress conditions.

  • Peak Purity Analysis: Utilize a photodiode array (PDA) detector to assess the peak purity of the parent compound and the new peaks.

  • Blank Analysis: Inject a blank sample (solvent without the compound) to rule out contamination from the solvent or the HPLC system.

Issue 2: Poor Separation Between the Parent Compound and Degradants in HPLC

Possible Cause:

  • Suboptimal chromatographic conditions (mobile phase, column, etc.).

Troubleshooting Steps:

  • Column Selection: While C18 columns are widely used, a different stationary phase (e.g., C8, phenyl, or cyano) might offer better selectivity for the parent compound and its more polar degradants.[4]

  • Mobile Phase Optimization:

    • pH Adjustment: The pH of the aqueous component of the mobile phase can significantly affect the retention and peak shape of basic compounds like piperazine derivatives. Experiment with different pH values.[4]

    • Organic Modifier: Vary the type (e.g., acetonitrile vs. methanol) and the proportion of the organic solvent.

    • Additives: The addition of a small amount of an amine modifier, such as triethylamine, to the mobile phase can help reduce peak tailing.[4]

  • Gradient Elution: If isocratic elution is insufficient, a gradient elution program, where the mobile phase composition is varied over time, can often resolve closely eluting peaks.[4]

Issue 3: Color Change Observed in Solid Compound or Solutions

Possible Cause:

  • Oxidation: The piperazine moiety can undergo oxidation, leading to colored degradation products. This can be accelerated by exposure to air and light.[4]

  • Photodegradation: Exposure to light can cause the formation of colored degradants.

Troubleshooting Steps:

  • Storage Conditions: Ensure the solid compound is stored in a well-closed, light-resistant container, and consider storage under an inert atmosphere (e.g., nitrogen or argon) if it is highly sensitive to oxidation.[4]

  • Use of Antioxidants: For solutions, the inclusion of antioxidants like butylated hydroxytoluene (BHT) or ascorbic acid may be beneficial.[4]

  • Light Protection: Prepare and handle solutions under subdued light and store them in amber vials or containers wrapped in aluminum foil.[4]

III. Stability Data Summary (Illustrative)

The following table provides an illustrative summary of the expected stability of this compound in various solvents under different conditions. This data is based on the known chemical properties of esters and piperazine derivatives. Actual stability should be confirmed experimentally.

Solvent SystemConditionMajor Degradation PathwayExpected Stability
Aqueous Solutions
0.1 M HCl (pH 1)60°CAcid-catalyzed hydrolysisLow
pH 7 Buffer25°C, protected from lightHydrolysis, OxidationModerate
0.1 M NaOH (pH 13)25°CBase-catalyzed hydrolysisVery Low
Organic Solvents
Acetonitrile25°C, protected from lightMinimalHigh
Methanol / Ethanol25°C, protected from lightPotential for transesterificationModerate to High
Dichloromethane25°C, protected from lightMinimalHigh
Dimethyl Sulfoxide (DMSO)25°C, protected from lightPotential for oxidationModerate

IV. Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and pathways.[4][10]

Objective: To generate degradation products of this compound under various stress conditions.

Materials:

  • This compound

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC-grade water, acetonitrile, and methanol

  • Calibrated oven and photostability chamber

Procedure:

  • Acid Hydrolysis: Dissolve the compound in 0.1 M HCl to a known concentration. Store the solution at 60°C for 24 hours. At specified time points, withdraw samples, neutralize with an equivalent amount of NaOH, and dilute for HPLC analysis.[4]

  • Base Hydrolysis: Dissolve the compound in 0.1 M NaOH to a known concentration. Store the solution at 60°C for a specified period. At specified time points, withdraw samples, neutralize with an equivalent amount of HCl, and dilute for HPLC analysis.[4]

  • Oxidative Degradation: Dissolve the compound in a 3% H₂O₂ solution. Store at room temperature, protected from light, for 24 hours. Dilute samples for HPLC analysis.

  • Thermal Degradation: Store the solid compound in an oven at a high temperature (e.g., 70°C) for a specified period. Also, prepare a solution of the compound in a suitable solvent (e.g., water or acetonitrile) and expose it to the same high temperature.

  • Photodegradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.[10] A control sample should be protected from light.

Protocol 2: Stability-Indicating HPLC Method Development

Objective: To develop an HPLC method capable of separating the parent compound from all potential degradation products.[4]

Instrumentation:

  • HPLC system with a PDA or UV detector and preferably a mass spectrometer (MS) detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

Suggested Starting Conditions:

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient: Start with a low percentage of B (e.g., 10%) and increase to a high percentage (e.g., 90%) over 20-30 minutes.[4]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: Determined by the UV spectrum of the parent drug.

Procedure:

  • Inject the undegraded compound to determine its retention time and peak shape.

  • Inject samples from the forced degradation studies.

  • Optimize the chromatographic conditions (mobile phase composition, gradient, pH, flow rate, column type) to achieve adequate resolution between the parent compound peak and all degradation product peaks.

V. Visualizations

degradation_pathway parent This compound hydrolysis_prod 2-(4-methylpiperazin-1-yl)propanoic Acid + Ethanol parent->hydrolysis_prod Acid/Base Hydrolysis oxidation_prod N-Oxide derivatives parent->oxidation_prod Oxidation (O2, H2O2) photodegradation_prod Various Photoproducts parent->photodegradation_prod Light (UV/Visible)

Caption: Major degradation pathways for this compound.

experimental_workflow cluster_stress Forced Degradation cluster_analysis Analysis acid Acid Hydrolysis hplc Stability-Indicating HPLC acid->hplc base Base Hydrolysis base->hplc oxidation Oxidation oxidation->hplc thermal Thermal thermal->hplc photo Photodegradation photo->hplc lcms LC-MS for Identification hplc->lcms compound This compound compound->acid compound->base compound->oxidation compound->thermal compound->photo

Caption: Experimental workflow for stability testing.

VI. References

  • Ellefritz, D. J., St. Germain, D., & Kahl, J. H. (2012). The stability of four designer drugs: MDPV, mephedrone, BZP and TFMPP in three biological matrices under various storage conditions. Journal of Analytical Toxicology, 36(7), 487–493. Retrieved from [Link]

  • Closmann, F., Nguyen, T., & Rochelle, G. T. (2011). Degradation of piperazine by UV light in the presence of air. Energy Procedia, 4, 137–144. Retrieved from [Link]

  • Freeman, S. A. (2011). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. The University of Texas at Austin. Retrieved from [Link]

  • Shakleya, D. M., & Callery, P. S. (2018). Stability of Synthetic Piperazines in Human Whole Blood. Journal of Analytical Toxicology, 42(2), 116–125. Retrieved from [Link]

  • Bernard, F., Eyglunent, G., & Daële, V. (2020). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperazine under Simulated Atmospheric Conditions. The Journal of Physical Chemistry A, 124(52), 10986–11001. Retrieved from [Link]

  • Dubois, L., & Thomas, D. (2012). Piperazine/N-methylpiperazine/N,N'-dimethylpiperazine as an Aqueous Solvent for Carbon Dioxide Capture. Oil & Gas Science and Technology – Revue d’IFP Energies nouvelles, 67(1), 131-143. Retrieved from [Link]

  • Tarsa, M., Starek, M., Dąbrowska, M., Baran, M., Czarny, A., & Cegła, M. (2019). The Stability Study of a Novel Phenylpiperazine Derivative. Journal of Chemistry, 2019, 1-9. Retrieved from [Link]

  • Voice, A. K. (2011). Oxidative degradation of piperazine in the absorption of carbon dioxide. The University of Texas at Austin. Retrieved from [Link]

  • Chen, S., He, Y., Liu, H., Wang, S., & Chen, J. (2023). Oxidative degradation of Piperazine (PZ) in aqueous KOH/K2CO3 solutions. Journal of Environmental Chemical Engineering, 11(6), 111228. Retrieved from [Link]

  • Kumar, V., & Kumar, S. (2021). Force Degradation for Pharmaceuticals: A Review. International Journal for Scientific Research & Development, 9(3), 2321-0613. Retrieved from [Link]

  • Freeman, S. A., Davis, J., & Rochelle, G. T. (2011). Thermal Degradation of Piperazine/4-Hydroxy-1-methylpiperidine for CO₂ Capture. Energy Procedia, 4, 43-50. Retrieved from [Link]

  • Alsulami, H., & Aljohani, A. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. Journal of Applied Pharmaceutical Science, 13(4), 001-010. Retrieved from [Link]

  • Chen, S. (2018). Mitigation methods for piperazine oxidation in post-combustion carbon capture. The University of Texas at Austin. Retrieved from [Link]

  • Gawroński, J., Kaźmierczak, F., & Kwit, M. (2010). Effect of polarity of the solvent system on the rate of alkaline hydrolysis. Tetrahedron, 66(3), 737-742. Retrieved from [Link]

  • El-Gindy, A., El-Zeany, B., & Awad, T. (2003). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Pharmaceutical and Biomedical Analysis, 32(4-5), 825-832. Retrieved from [Link]

  • Kar, A. (2018). A chemical rationale of drug stability and degradation- An insightful approach. Journal of Applied Pharmaceutical Science, 8(10), 153-164. Retrieved from [Link]

  • Pappa-Louisi, A., Zougrou, F., & S-Louisi, A. (2006). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. Journal of Liquid Chromatography & Related Technologies, 29(15), 2213-2227. Retrieved from [Link]

  • NIST/TRC. (2012). N-methylpiperazine -- Critically Evaluated Thermophysical Property Data. Retrieved from [Link]

  • LookChem. (n.d.). N-METHYL PIPERAZINE. Retrieved from [Link]

  • Freeman, S. A., & Rochelle, G. T. (2011). Thermal degradation of piperazine and its structural analogs. Energy Procedia, 4, 43-50. Retrieved from [Link]

  • Mazari, S. A., Ali, B. S., Jan, B. M., & Saeed, I. M. (2015). Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review. International Journal of Greenhouse Gas Control, 34, 209-222. Retrieved from [Link]

  • Kokkonen, P., & Laitinen, A. (2017). Hydrolysis, polarity, and conformational impact of C-terminal partially fluorinated ethyl esters in peptide models. Beilstein Journal of Organic Chemistry, 13, 2476–2485. Retrieved from [Link]

  • University of Arizona. (2005). Principles of Drug Action 1, Spring 2005, Amides. Retrieved from [Link]

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  • Ataman Kimya. (n.d.). N-METHYLPIPERAZINE. Retrieved from [Link]

  • Singh, S., & Sharma, P. K. (2017). Stability Indicating Reverse Phase HPLC Method for Estimation of Rifampicin and Piperine in Pharmaceutical Dosage Form. Current Pharmaceutical Analysis, 14(3), 265-272. Retrieved from [Link]

  • Słoczyńska, K., Pękala, E., & Waszkielewicz, A. M. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(14), 5519. Retrieved from [Link]

  • Goff, G. S., & Rochelle, G. T. (2006). Oxidative Degradation of Piperazine in Potassium Hydroxide Solution for Co2 Absorption Processes. Industrial & Engineering Chemistry Research, 45(8), 2513-2521. Retrieved from [Link]

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Technical Support Center: Synthesis of Ethyl 2-(4-methylpiperazin-1-yl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of alternative synthesis routes for Ethyl 2-(4-methylpiperazin-1-yl)propanoate, a key intermediate in various pharmaceutical compounds. As Senior Application Scientists, we aim to equip you with not only procedural steps but also the underlying chemical principles and troubleshooting strategies to navigate potential experimental hurdles.

Introduction

This compound is a substituted piperazine derivative with significant utility in medicinal chemistry. The inherent reactivity of the piperazine nitrogens and the chirality at the propanoate alpha-carbon necessitate careful consideration of synthetic strategies to ensure optimal yield, purity, and stereochemical control. This document outlines two primary, field-proven synthetic routes and addresses common challenges encountered during their execution.

Part 1: Synthesis Routes & Experimental Protocols

Two principal retrosynthetic approaches for the target molecule are:

  • Nucleophilic Substitution (SN2) Approach: A direct and often high-yielding method involving the alkylation of N-methylpiperazine with an ethyl 2-halopropanoate.

  • Reductive Amination Approach: A versatile method that couples N-methylpiperazine with ethyl pyruvate followed by reduction of the intermediate iminium ion.

Route 1: Nucleophilic Substitution (SN2)

This is the most common and straightforward approach. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism where the secondary amine of N-methylpiperazine acts as the nucleophile, attacking the electrophilic carbon of ethyl 2-bromopropanoate and displacing the bromide leaving group.[1]

sn2_pathway reagents N-Methylpiperazine + Ethyl 2-bromopropanoate intermediate Sₙ2 Transition State reagents->intermediate Base, Solvent product This compound intermediate->product side_product HBr Salt intermediate->side_product

Caption: SN2 synthesis of the target compound.

Materials:

  • N-Methylpiperazine

  • Ethyl 2-bromopropanoate

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of N-methylpiperazine (1.0 eq) in anhydrous acetonitrile, add anhydrous potassium carbonate (2.0 eq).

  • Add ethyl 2-bromopropanoate (1.1 eq) dropwise to the suspension at room temperature.

  • Heat the reaction mixture to 60-70 °C and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-6 hours.

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Dissolve the crude product in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified product.[2]

Route 2: Reductive Amination

reductive_amination_pathway reagents N-Methylpiperazine + Ethyl Pyruvate intermediate Iminium Ion Intermediate reagents->intermediate Acid catalyst product This compound intermediate->product Reducing Agent (e.g., NaBH(OAc)₃)

Caption: Reductive amination synthesis pathway.

Materials:

  • N-Methylpiperazine

  • Ethyl pyruvate

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloroethane (DCE)

  • Acetic acid (AcOH)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve N-methylpiperazine (1.0 eq) and ethyl pyruvate (1.05 eq) in dichloroethane.

  • Add a catalytic amount of acetic acid to the mixture.

  • Stir the reaction at room temperature for 1-2 hours to facilitate the formation of the iminium ion.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Be cautious as gas evolution may occur.

  • Continue stirring at room temperature and monitor the reaction by TLC or LC-MS until the starting materials are consumed (typically 12-24 hours).

  • Quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be further purified by column chromatography.

Part 2: Troubleshooting Guide & FAQs

This section addresses common issues that may arise during the synthesis of this compound.

Issue/Question Potential Cause(s) Troubleshooting/Recommended Action(s)
Low yield in SN2 reaction 1. Incomplete reaction. 2. Side reactions, such as elimination.[3] 3. Steric hindrance.1. Increase reaction time or temperature. Ensure anhydrous conditions. 2. Use a milder base or lower the reaction temperature. 3. Consider the reductive amination route as an alternative.
Formation of di-substituted piperazine The secondary amine of the product reacts with another molecule of the halo-ester.Use a slight excess of N-methylpiperazine to favor the mono-alkylation product.
Difficulty in removing inorganic salts after SN2 reaction Incomplete filtration or precipitation of salts in the organic phase.Ensure the salts are thoroughly washed with the reaction solvent before filtration. A workup with water can help dissolve remaining salts.
Slow or incomplete reductive amination 1. Inefficient iminium ion formation. 2. Deactivation of the reducing agent.1. Ensure the catalytic acid is present and the initial stirring time is sufficient. 2. Add the reducing agent portion-wise and ensure anhydrous conditions.
Product purification challenges The product may be a viscous oil that is difficult to crystallize. Residual starting materials or byproducts may co-elute during chromatography.Utilize column chromatography with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes). High-vacuum distillation can also be an effective purification method.[2]
What is the role of the base in the SN2 reaction? The base (e.g., K₂CO₃) is crucial to neutralize the HBr formed during the reaction. This prevents the protonation of the N-methylpiperazine, which would render it non-nucleophilic.N/A
Can other leaving groups be used for the SN2 reaction? Yes, other good leaving groups like iodide or tosylate can be used. Iodide is a better leaving group than bromide and may lead to faster reaction times.N/A
Why is sodium triacetoxyborohydride used in the reductive amination? It is a mild and selective reducing agent that is particularly effective for the reduction of iminium ions in the presence of other functional groups like esters. It is also less sensitive to acidic conditions compared to other borohydrides.N/A

References

  • Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate.
  • Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester. MDPI. [Link]

  • Synthesis of Ethyl (S)-3-(1-Methyl-2-Oxo-Cyclohexyl)-2-Oxopropanoate Through Stereoselective Michael Addition. MDPI. [Link]

  • Ethyl Propanoate in Organic Acid Production: Process Improvements. Patsnap Eureka. [Link]

  • ethyl 3,3-diethoxypropanoate. Organic Syntheses Procedure. [Link]

  • Process for preparation of 2-methyl-2´-phenylpropionic acid derivatives and novel intermediate compounds.
  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI. [Link]

  • Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester. ResearchGate. [Link]

  • Novel process for the preparation of 2-[4-(2-{4-[1-(2-ethoxyethyl)-1h-benzimidazol-2-yl]-1-piperidinyl}ethyl) phenyl]-2-methylpropanoic acid.
  • Production of ethylenediamine and N-aminoethylpiperazine
  • Active esters of N-substituted piperazine acetic acids, including isotopically enriched versions thereof.
  • Kinetics of the Nucleophilic Substitution Reactions of Methyl 2,4-Dichloro-3,5-Dinitrobenzoate with Piperidine, Piperazine, Morpholine and Thiomorpholine in Methanol and Benzene. ResearchGate. [Link]

  • 7.1 Nucleophilic Substitution Reactions Overview – Organic Chemistry I. KPU Pressbooks. [Link]

  • A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. PubMed Central. [Link]

  • Effects of Methyl Substitution and Leaving Group on E2/SN2 Competition for Reactions of F− with RY (R = CH3, C2H5, iC3H7, tC4H9; Y = Cl, I). PubMed Central. [Link]

  • A comprehensive review on the synthesis of substituted piperazine and its novel bio-medicinal applications. ResearchGate. [Link]

  • Novel one-pot process for the synthesis Of ethyl 2-imino-4-methyl-2,3-dihydrothiazole-5-carboxylates. ResearchGate. [Link]

  • Reductive amination with 5-ethyl-2-methylpyridine borane. Semantic Scholar. [Link]

  • Synthesis and Studies of 1-[2-(Aryl Amino-2-Oxo Ethyl) Amino]-4-(N-Methyl Piperazino)-Benzene Derivatives. ResearchGate. [Link]

  • Chemo-Enzymatic Synthesis of Chiral Epoxides Ethyl and Methyl (S)-3-(Oxiran-2-yl)propanoates from Renewable Levoglucosenone: An Access to Enantiopure (S)-Dairy Lactone. MDPI. [Link]

  • NMI/MsCl-Mediated Amide Bond Formation of Aminopyrazines and Aryl/Heteroaryl Carboxylic Acids: Synthesis of Biologically Relevant Pyrazine Carboxamides. ResearchGate. [Link]

  • 18.6 Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry. YouTube. [Link]

  • Synthesis of piperazines. Organic Chemistry Portal. [Link]

  • Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Green Chemistry Letters and Reviews. [Link]

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Validation & Comparative

A Researcher's Guide to the In Vitro Validation of "Ethyl 2-(4-methylpiperazin-1-yl)propanoate" and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vitro validation of the novel chemical entity, "Ethyl 2-(4-methylpiperazin-1-yl)propanoate." Designed for researchers, scientists, and drug development professionals, this document outlines a systematic approach to characterizing the biological activity of a new compound, from initial cytotoxicity profiling to elucidating its mechanism of action. We will use a hypothetical scenario where "this compound" is postulated to be an inhibitor of the PI3K/Akt signaling pathway, a critical regulator of cell growth and survival frequently dysregulated in cancer.[1][2] This guide will objectively compare its performance with established alternatives and provide the necessary experimental details to support these evaluations.

Introduction: The Imperative of Rigorous In Vitro Validation

The journey of a novel compound from a laboratory curiosity to a potential therapeutic is fraught with challenges. A significant number of promising molecules fail in later stages of development due to a lack of efficacy or unforeseen toxicity.[3] Rigorous and well-designed in vitro validation at the preclinical stage is paramount to de-risk drug development projects and build a strong foundation for in vivo studies.[4][5][6] This involves not just determining if a compound has a biological effect, but also understanding its potency, selectivity, and mechanism of action.[7][8][9]

This guide will walk you through a logical, multi-step process to characterize "this compound," a compound with a piperazine moiety often found in bioactive molecules.[10][11] We will explore how to:

  • Assess the general cytotoxicity of the compound to determine a suitable concentration range for further experiments.

  • Investigate its effect on cell proliferation and viability in a cancer cell line model.

  • Probe its engagement with the hypothesized intracellular target.

  • Analyze its impact on the downstream signaling pathway.

To provide a comprehensive comparison, we will evaluate "this compound" alongside a well-established PI3K inhibitor, Wortmannin , and a structurally similar but purportedly inactive analog, Ethyl 2-(piperazin-1-yl)propanoate , as a negative control.

The Experimental Journey: A Step-by-Step Validation Workflow

Our investigation into the in vitro activity of "this compound" will follow a logical progression, starting with broad cellular effects and progressively narrowing down to its specific molecular interactions.

G cluster_0 Phase 1: Foundational Assays cluster_1 Phase 2: Mechanistic Deep Dive A Cytotoxicity Profiling (e.g., LDH Assay) B Cell Proliferation/Viability (e.g., MTT Assay) A->B Determine therapeutic window C Target Engagement Assay B->C Confirm anti-proliferative effect D Downstream Signaling Analysis (e.g., Western Blot) C->D Validate direct target interaction

Caption: A streamlined workflow for the in vitro validation of a novel compound.

Phase 1: Foundational Assays - Cytotoxicity and Cell Viability

The initial step in characterizing any new compound is to understand its effect on cell health.[5][12] This allows us to distinguish between a specific anti-proliferative effect and general toxicity.

Experiment 1: Cytotoxicity Profiling using the Lactate Dehydrogenase (LDH) Assay

Rationale: The LDH assay is a widely used method to quantify cytotoxicity by measuring the release of lactate dehydrogenase from damaged cells.[13] This will help us determine the concentration at which "this compound" and our control compounds induce cell membrane damage.

Protocol:

  • Cell Culture: Seed a human cancer cell line with known dysregulation of the PI3K/Akt pathway (e.g., MCF-7 breast cancer cells) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of "this compound," Wortmannin, and "Ethyl 2-(piperazin-1-yl)propanoate" (e.g., from 0.1 µM to 100 µM). Add the compounds to the respective wells and incubate for 24 hours. Include untreated cells as a negative control and a lysis buffer-treated well as a positive control for maximum LDH release.

  • LDH Measurement: After incubation, transfer a portion of the cell culture supernatant to a new plate. Add the LDH reaction mixture according to the manufacturer's instructions and incubate in the dark.

  • Data Analysis: Measure the absorbance at the appropriate wavelength using a plate reader. Calculate the percentage of cytotoxicity relative to the positive control.

Experiment 2: Cell Proliferation Assessment using the MTT Assay

Rationale: The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[10][14] This assay will help us determine the concentration at which our test compounds inhibit cell growth.

Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the LDH assay.

  • MTT Addition: After the 24-hour compound incubation, add MTT reagent to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Data Analysis: Measure the absorbance at the appropriate wavelength. Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) for each compound.

Comparative Data Presentation:

CompoundCytotoxicity (LDH) - LC50 (µM)Anti-Proliferation (MTT) - IC50 (µM)
This compound> 10015
Wortmannin (Positive Control)> 500.5
Ethyl 2-(piperazin-1-yl)propanoate (Negative Control)> 100> 100

This is example data and should be replaced with actual experimental results.

Phase 2: Mechanistic Deep Dive - Target Engagement and Pathway Analysis

Having established the anti-proliferative effect of "this compound," the next crucial step is to verify its interaction with the intended target and its impact on the downstream signaling cascade.[3][7][8]

Experiment 3: In-Cell Target Engagement Assay

Rationale: To confirm that "this compound" directly interacts with a protein within the PI3K/Akt pathway in a cellular context, a target engagement assay is essential.[3][15] There are several methods available, such as cellular thermal shift assays (CETSA) or reporter-based assays.

Protocol (Conceptual Outline for a Reporter-Based Assay):

  • Cell Line: Utilize a reporter cell line where the activity of a downstream transcription factor of the PI3K/Akt pathway (e.g., FOXO) is linked to the expression of a reporter gene like luciferase.[16][17]

  • Compound Treatment: Treat the reporter cells with increasing concentrations of "this compound," Wortmannin, and the negative control.

  • Luciferase Assay: After an appropriate incubation period, lyse the cells and measure luciferase activity according to the manufacturer's protocol.

  • Data Analysis: A decrease in luciferase activity would indicate inhibition of the PI3K/Akt pathway.

Experiment 4: Downstream Signaling Analysis via Western Blotting

Rationale: Western blotting allows for the direct visualization and quantification of changes in the phosphorylation status of key proteins in a signaling pathway.[1] To validate the effect of our compound on the PI3K/Akt pathway, we will examine the phosphorylation of Akt.

Protocol:

  • Cell Treatment and Lysis: Treat MCF-7 cells with the IC50 concentrations of "this compound" and Wortmannin for a defined period. Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.

  • SDS-PAGE and Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies specific for phosphorylated Akt (p-Akt) and total Akt. Use a housekeeping protein antibody (e.g., GAPDH) as a loading control.

  • Detection and Analysis: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection. Quantify the band intensities to determine the ratio of p-Akt to total Akt.

G cluster_0 PI3K/Akt Signaling Pathway PI3K PI3K PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 pAkt p-Akt (Active) PIP3->pAkt Activates Akt Akt Akt->pAkt Downstream Downstream Effectors (e.g., mTOR, GSK3β) pAkt->Downstream Activates Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes This compound This compound This compound->PI3K Inhibits Wortmannin Wortmannin Wortmannin->PI3K Inhibits

Caption: The hypothesized mechanism of action of "this compound" within the PI3K/Akt signaling pathway.

Conclusion and Future Directions

This guide has outlined a systematic and robust approach to the initial in vitro validation of a novel compound, "this compound," using a hypothesized mechanism of action. By employing a combination of foundational cytotoxicity and proliferation assays, followed by more specific target engagement and downstream signaling studies, researchers can build a strong data package to support further development. The comparative analysis against established positive and negative controls is crucial for contextualizing the compound's activity.

The results from these in vitro studies will be instrumental in making informed decisions about progressing "this compound" to more complex cellular models, such as 3D cultures or co-culture systems, and eventually to in vivo efficacy studies.[4][6] A thorough understanding of a compound's in vitro activity is the bedrock of successful drug discovery.

References

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  • ResearchGate. (PDF) Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. [Link]

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A Comparative Guide to the Purity Assessment of Ethyl 2-(4-methylpiperazin-1-yl)propanoate: HPLC vs. NMR

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: A Senior Application Scientist

Introduction

Ethyl 2-(4-methylpiperazin-1-yl)propanoate is a tertiary amine and ester functionalized small molecule, representative of scaffolds found in active pharmaceutical ingredients (APIs). In drug discovery and development, the purity of an API is a critical quality attribute that directly impacts its safety and efficacy. Regulatory bodies mandate rigorous purity assessment, requiring analytical methods that are not only accurate and precise but also specific for the analyte in the presence of potential impurities.[1][2]

This guide provides an in-depth comparison of two orthogonal analytical techniques, High-Performance Liquid Chromatography (HPLC) and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, for the purity determination of this compound. We will explore the causality behind experimental choices, present detailed protocols, and offer a comparative analysis to guide researchers in selecting the most appropriate method for their specific needs, from routine quality control to the certification of reference materials.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone of pharmaceutical analysis, prized for its high resolution, sensitivity, and suitability for routine quality control.[3] The technique separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a liquid mobile phase.

Causality in HPLC Method Development

The molecular structure of this compound—a basic piperazine ring coupled with a relatively non-polar ethyl propanoate chain—dictates the chromatographic strategy.

  • Technique Selection: Reversed-phase HPLC (RP-HPLC) is the logical choice. The stationary phase is non-polar (e.g., C18), and the mobile phase is polar. This setup will retain the analyte based on its hydrophobic character, allowing for effective separation from more polar or less retained impurities.

  • Column Selection: A C18 (octadecylsilyl) bonded silica column is the workhorse for RP-HPLC due to its versatility and robust performance in separating a wide range of small molecules.

  • Mobile Phase Rationale: The piperazine moiety contains two nitrogen atoms, making the molecule basic. To ensure consistent retention and sharp, symmetrical peaks, the ionization state of these nitrogens must be controlled. This is achieved by buffering the aqueous portion of the mobile phase to an acidic pH (e.g., pH 3.0 with phosphate or formate buffer). At this pH, the piperazine nitrogens are consistently protonated, preventing peak tailing that can occur from mixed-mode interactions with residual silanols on the stationary phase. Acetonitrile is chosen as the organic modifier for its low viscosity and UV transparency.

  • Detector Choice: The molecule lacks a strong chromophore, meaning it will not absorb strongly at higher UV wavelengths (like 254 nm). However, the ester and amide-like functionalities allow for detection at lower UV wavelengths, typically around 210-220 nm. A Diode Array Detector (DAD) or Photodiode Array (PDA) detector is ideal as it can monitor a range of wavelengths simultaneously, helping to identify co-eluting impurities and select the optimal wavelength for quantification.

HPLC Experimental Workflow

HPLC_Workflow prep Sample Preparation (Accurate weighing and dissolution in mobile phase) system HPLC System (Pump, Injector, C18 Column, DAD) prep->system std_prep Reference Standard Preparation (Certified standard, known concentration) std_prep->system acquisition Data Acquisition (Gradient elution, UV detection at 220 nm) system->acquisition processing Chromatogram Processing (Peak integration) acquisition->processing calculation Purity Calculation (% Area Normalization or vs. External Standard) processing->calculation validation Method Validation (ICH Q2(R1)) (Specificity, Linearity, Accuracy, Precision) calculation->validation Validation Feedback

Caption: HPLC Purity Assessment Workflow.

Detailed HPLC Protocol
  • Instrumentation and Conditions:

    • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and DAD.

    • Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient Elution: 5% B to 95% B over 15 minutes, hold for 3 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: 215 nm.

    • Injection Volume: 10 µL.

  • Sample and Standard Preparation:

    • Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B. This yields a concentration of ~100 µg/mL.

    • Sample Solution: Prepare the sample to be tested in the same manner as the standard solution.

  • System Suitability:

    • Inject the standard solution five times.

    • The relative standard deviation (%RSD) of the peak area for the main peak must be ≤ 2.0%.[4]

    • The tailing factor for the main peak should be between 0.8 and 1.5.

  • Analysis and Calculation:

    • Inject the sample solution.

    • Calculate the purity using the area normalization method:

      • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

    • This method assumes that all impurities have a similar response factor to the main compound. For higher accuracy, an external standard method with a certified reference standard is required.

Purity Assessment by Quantitative NMR (qNMR)

NMR spectroscopy is an inherently quantitative primary analytical method.[5][6] The area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal, allowing for the determination of concentration and purity without the need for a reference standard of the analyte itself.[6][7]

Causality in qNMR Method Development
  • Technique Selection: Proton (¹H) NMR is chosen because protons are abundant in organic molecules, and the ¹H nucleus has the highest sensitivity.[7] Quantitative ¹H NMR (qNMR) offers a universal detection method for all proton-containing molecules in the sample.[8]

  • Solvent Rationale: Deuterated chloroform (CDCl₃) is an excellent initial choice as it is a common solvent for NMR and is likely to dissolve the analyte based on its structure. Its residual solvent peak (at 7.26 ppm) is a sharp singlet that typically does not interfere with many analyte signals.

  • Internal Standard (IS) Rationale: The use of an internal standard is crucial for absolute quantification.[6] The ideal IS must:

    • Be of high, certified purity.

    • Be stable and non-volatile.

    • Be accurately weighable.

    • Have a simple NMR spectrum with signals that are sharp and do not overlap with any analyte or impurity signals. Maleic acid is a suitable choice. It has a sharp singlet for its two vinyl protons at ~6.3 ppm, an area unlikely to overlap with the aliphatic signals of the analyte.

  • Acquisition Parameter Rationale: For accurate quantification, the longitudinal relaxation of all protons being measured must be complete before the next scan. This is achieved by setting a long relaxation delay (D1), typically 5 to 7 times the longest T₁ relaxation time of the protons of interest. A long D1 ensures that the signal intensity is directly proportional to the number of protons and not skewed by differential relaxation rates.

qNMR Experimental Workflow

qNMR_Workflow weighing Gravimetric Preparation (Accurate weighing of sample and internal standard) dissolution Sample Dissolution (Dissolve mixture in deuterated solvent, e.g., CDCl3) weighing->dissolution acquisition NMR Data Acquisition (High-field NMR, optimized long relaxation delay) dissolution->acquisition processing Data Processing (Phasing, baseline correction, integration) acquisition->processing selection Signal Selection (Choose non-overlapping signals for analyte and standard) processing->selection calculation Absolute Purity Calculation (Using integral, mass, MW, and proton count) selection->calculation

Caption: qNMR Absolute Purity Assessment Workflow.

Detailed qNMR Protocol
  • Instrumentation and Conditions:

    • NMR Spectrometer: Bruker Avance III 500 MHz or equivalent.

    • Solvent: Chloroform-d (CDCl₃).

    • Internal Standard: Maleic Acid (Certified purity >99.5%).

    • Key Acquisition Parameters:

      • Pulse Program: Standard 30° or 90° pulse.

      • Relaxation Delay (D1): 30 seconds (ensures full relaxation).

      • Number of Scans: 8-16 (for good signal-to-noise).

  • Sample Preparation:

    • Accurately weigh ~15 mg of this compound (m_analyte) into a clean vial.

    • Accurately weigh ~5 mg of Maleic Acid (m_IS) into the same vial.

    • Dissolve the mixture in ~0.7 mL of CDCl₃, vortex to ensure homogeneity, and transfer to an NMR tube.

  • Data Acquisition and Processing:

    • Acquire the ¹H NMR spectrum using the parameters above.

    • Carefully phase the spectrum and perform baseline correction across the entire spectral width.

    • Integrate a well-resolved, non-overlapping signal for the analyte (e.g., the N-CH₃ singlet) and the singlet for the internal standard (maleic acid vinyl protons).

  • Purity Calculation:

    • The purity of the analyte (P_analyte) is calculated using the following formula[7][8]: P_analyte (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS Where:

      • I: Integral of the selected signal.

      • N: Number of protons for the integrated signal (e.g., N_analyte = 3 for the N-CH₃ group; N_IS = 2 for maleic acid).

      • MW: Molecular weight.

      • m: Mass.

      • P_IS: Purity of the internal standard.

Comparative Analysis: HPLC vs. qNMR

Both techniques provide valuable information, but their strengths, weaknesses, and the nature of the data they generate are fundamentally different.

ParameterHPLC (UV Detection)qNMR (¹H)Causality & Insight
Principle Physical separation followed by relative quantification.Intrinsic property of nuclei; absolute quantification.qNMR is a primary ratio method, making it ideal for certifying reference standards. HPLC relies on comparison to a pre-certified standard.[6][9]
Specificity Based on retention time. Co-elution of impurities can lead to inaccurate results.Based on unique chemical shifts. Provides structural confirmation. 2D NMR can resolve overlapping signals.[10]NMR provides significantly higher confidence in analyte identity and can simultaneously characterize unknown impurities.[11][12]
Sensitivity High (typically low µg/mL to ng/mL).Moderate (typically requires mg of sample).HPLC is superior for detecting and quantifying trace-level impurities (e.g., <0.1%).
Reference Standard Requires a highly purified reference standard of the analyte itself.Requires a certified internal standard (can be any suitable compound).qNMR is more flexible and cost-effective as one IS can be used for many different analytes.[9]
Sample Throughput High. Automated systems can run dozens of samples per day.Lower. Longer acquisition times (due to relaxation delays) limit throughput.HPLC is better suited for high-volume routine QC environments.
Quantifiable Impurities Only those that absorb UV light at the chosen wavelength.Any proton-containing impurity, including residual solvents and water.qNMR provides a more complete purity profile, detecting non-UV active impurities that HPLC would miss.[8][10]

Conclusion and Recommendations

For the comprehensive purity assessment of This compound , HPLC and qNMR are not competing but complementary techniques.

  • Use HPLC for:

    • Routine quality control and release testing where speed and high throughput are essential.

    • Detecting and quantifying known, UV-active impurities at trace levels.

    • Stability studies to track the formation of specific degradation products.

  • Use qNMR for:

    • Absolute purity assignment and certification of primary reference materials.

    • Cases where a reference standard of the analyte is unavailable.

    • Identifying and quantifying unknown impurities, residual solvents, and water in a single experiment.

    • Orthogonal validation of HPLC purity results, as recommended by regulatory agencies.[10]

A robust quality control strategy would employ HPLC for routine analysis while using qNMR to qualify the primary reference standard and to investigate any discrepancies or out-of-specification results observed in the HPLC data. This dual approach leverages the high throughput of HPLC and the absolute, structurally informative power of qNMR, ensuring the highest level of scientific integrity and trustworthiness in the final product.

References

  • Determining percent purity using Quantitative Proton NMR (qHNMR/qNMR). (2018). YouTube. [Link]

  • A Guide to Quantitative NMR (qNMR). Emery Pharma. [Link]

  • What is qNMR (quantitative NMR) ? | Applications Notes. JEOL Ltd. [Link]

  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. ResolveMass Laboratories Inc. [Link]

  • HPLC Method Development and Validation for Pharmaceutical Analysis. LCGC. [Link]

  • Steps for HPLC Method Validation. Pharmaguideline. [Link]

  • Use of NMR in Impurity Profiling for Pharmaceutical Products. Veeprho. [Link]

  • (PDF) ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. ResearchGate. [Link]

  • NMR characterization of small and large molecules. ResolveMass Laboratories Inc. [Link]

  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. ACS Publications. [Link]

  • METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo. [Link]

  • Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. ACS Publications. [Link]

  • Applying NMR to Study Small-Molecule Interactions in Drug Discovery. AZoLifeSciences. [Link]

  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. [Link]

Sources

Comparative Analysis of Ethyl 2-(4-methylpiperazin-1-yl)propanoate and Its Analogs: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The piperazine scaffold is a cornerstone in modern medicinal chemistry, recognized for its prevalence in numerous FDA-approved drugs and its role as a versatile building block in the design of novel therapeutic agents.[1] Its unique physicochemical properties, including the presence of two nitrogen atoms that can be readily functionalized, allow for the fine-tuning of pharmacokinetic and pharmacodynamic profiles.[1] This guide provides a comprehensive comparative analysis of Ethyl 2-(4-methylpiperazin-1-yl)propanoate, a representative piperazine derivative, and its structurally related analogs. We will delve into their synthesis, explore the structure-activity relationships (SAR) that govern their biological effects, and provide detailed experimental protocols for their evaluation, with a particular focus on their potential as antimicrobial and central nervous system (CNS) active agents.

Introduction to this compound and its Chemical Space

This compound (Compound 1) is a tertiary amine featuring a central piperazine ring substituted at the N1 position with a methyl group and at the N4 position with an ethyl propanoate moiety. This seemingly simple structure embodies key features that are frequently exploited in drug design: the basicity of the piperazine nitrogens, the potential for hydrogen bonding, and the lipophilic character of the ester group.[1]

To understand the performance of Compound 1, a comparative analysis with a curated set of analogs is essential. This guide will focus on analogs with systematic modifications to three key regions of the molecule:

  • Analog A: N-Aryl Substitution. Replacing the N-methyl group with an aryl moiety, such as a 4-chlorophenyl group, to create Ethyl 2-[4-(4-chlorophenyl)piperazin-1-yl]-2-methylpropanoate (Analog A). This modification significantly alters the electronic and steric properties of the piperazine ring.

  • Analog B: Propionamide Linkage. Converting the ethyl propanoate to a propionamide, resulting in Ethyl 2-(2-piperazin-1-ylpropanoylamino)propanoate (Analog B). This introduces a hydrogen bond donor and alters the flexibility of the side chain.

  • Analog C: Extended Linker. Introducing an acetyl group on a phenyl ring attached to the piperazine, as seen in Ethyl 2-[2-(4-methylpiperazin-1-yl)acetyl]benzoate (Analog C), to explore the impact of a more rigid and extended linker.

These analogs provide a framework for dissecting the contributions of different structural motifs to the overall biological activity.

Synthesis of this compound and its Analogs

The synthesis of these piperazine derivatives typically involves well-established nucleophilic substitution reactions. The general synthetic strategies are outlined below, with a detailed, step-by-step protocol provided for the synthesis of Analog A as a representative example.

General Synthetic Pathways

The core synthetic strategy often involves the N-alkylation of a piperazine derivative with an appropriate halo-ester or halo-amide.

Synthesis_Pathways cluster_0 Synthesis of Compound 1 cluster_1 Synthesis of Analog A cluster_2 Synthesis of Analog B N-methylpiperazine N-methylpiperazine Compound 1 Compound 1 N-methylpiperazine->Compound 1 Base, Solvent Ethyl 2-bromopropanoate Ethyl 2-bromopropanoate Ethyl 2-bromopropanoate->Compound 1 4-(4-chlorophenyl)piperazine 4-(4-chlorophenyl)piperazine Analog A Analog A 4-(4-chlorophenyl)piperazine->Analog A Base, Solvent Ethyl 2-bromo-2-methylpropanoate Ethyl 2-bromo-2-methylpropanoate Ethyl 2-bromo-2-methylpropanoate->Analog A Piperazine Piperazine Intermediate Intermediate Piperazine->Intermediate Base 2-bromopropanoyl chloride 2-bromopropanoyl chloride 2-bromopropanoyl chloride->Intermediate Analog B Analog B Intermediate->Analog B Base Ethyl 2-aminopropanoate Ethyl 2-aminopropanoate Ethyl 2-aminopropanoate->Analog B MIC_Workflow Start Start Prepare Compound Stock Prepare Compound Stock Start->Prepare Compound Stock Dissolve in DMSO Serial Dilution Serial Dilution Prepare Compound Stock->Serial Dilution In 96-well plate Inoculate with Bacteria Inoculate with Bacteria Serial Dilution->Inoculate with Bacteria Standardized inoculum Incubate Incubate Inoculate with Bacteria->Incubate 37°C, 18-24h Read Results Read Results Incubate->Read Results Visual inspection for turbidity Determine MIC Determine MIC Read Results->Determine MIC

Sources

A Comparative Guide to Piperazine Derivatives in Biological Assays: Situating Ethyl 2-(4-methylpiperazin-1-yl)propanoate in a Diverse Chemical Landscape

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the piperazine scaffold represents a cornerstone of modern pharmacotherapy.[1][2][3] Its unique six-membered heterocyclic structure, with two opposing nitrogen atoms, imparts favorable physicochemical properties such as increased polarity and the capacity for hydrogen bonding.[1][4][5] These characteristics often translate to improved water solubility and oral bioavailability, making piperazine a "privileged" structure in the design of novel therapeutics.[6] This guide provides a comparative analysis of various piperazine derivatives in key biological assays, with a focus on understanding how structural modifications influence activity. While direct biological data for Ethyl 2-(4-methylpiperazin-1-yl)propanoate is not extensively available in public literature, we will use its simple N-alkylated ester structure as a reference point to explore the broader structure-activity relationships (SAR) within this versatile class of compounds.

The Piperazine Core: A Launchpad for Diverse Biological Activities

The true strength of the piperazine moiety lies in its synthetic tractability. The nitrogen atoms at the N1 and N4 positions serve as convenient handles for the introduction of a wide array of substituents, allowing for the fine-tuning of pharmacological properties.[7] This has led to the development of piperazine-containing drugs with a vast range of therapeutic applications, including:

  • Anticancer agents [3][7]

  • Antimicrobial (antibacterial and antifungal) agents [2]

  • Antidepressants and antipsychotics [4][7][8]

  • Antiviral compounds [7]

  • Anti-inflammatory agents [7]

This guide will delve into a comparative analysis of piperazine derivatives in two major areas of therapeutic interest: oncology and infectious diseases. We will also touch upon their applications in neuroscience.

Comparative Analysis of Piperazine Derivatives in Anticancer Assays

A common initial step in the evaluation of novel compounds for anticancer potential is the in vitro assessment of their cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric derived from these assays, representing the concentration of a compound required to inhibit the growth of 50% of the cancer cells. A lower IC50 value indicates greater potency.

While specific IC50 data for this compound is not available, we can compare the performance of other piperazine derivatives to understand how different structural features contribute to anticancer activity.

Compound/Derivative ClassCancer Cell LineIC50 (µM)Key Structural FeaturesReference
Arylpiperazine Saccharin Derivative (Compound 12) DU145 (Prostate)1.14Arylpiperazine linked to a saccharin moiety[9]
Arylpiperazine Saccharin Derivative (Compound 17) LNCaP (Prostate)4.08Dichloro-substituted phenyl group[9]
Pyrido[1,2-a]pyrimidin-4-one Derivative (Compound 6d) Colo-205 (Colon)-Fused heterocyclic system with a piperazine side chain[10]
Thiophene-3-carboxamide Selenide (Compound 18i) A549 (Lung)1.43Piperazine-tethered thiophene carboxamide with a selenide group[7]
Thiazolinylphenyl-piperazine (Compound 2b) LNCAP (Prostate)-Thiazoline ring attached to a phenylpiperazine core[11]

Insights from the Data:

The data clearly demonstrates that the addition of complex aromatic and heterocyclic moieties to the piperazine core can lead to potent anticancer activity. For instance, the arylpiperazine saccharin derivatives show low micromolar activity against prostate cancer cell lines.[9] Similarly, the fusion of a pyrido[1,2-a]pyrimidin-4-one system to a piperazine side chain results in good activity against a range of cancer cell lines.[10] This suggests that the piperazine ring, in these cases, may be acting as a versatile linker or a pharmacophore that facilitates binding to specific biological targets within the cancer cells. In contrast, a simple structure like this compound, lacking extensive aromatic systems, might be expected to exhibit lower anticancer potency.

Experimental Protocol: MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and proliferation.

Principle:

This assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye, MTT, to its insoluble formazan, which is purple. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the piperazine derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 2-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the cell viability against the compound concentration.

MTT_Assay_Workflow A Seed Cells in 96-well Plate B Add Piperazine Derivatives A->B After 24h C Incubate (24-72h) B->C D Add MTT Reagent C->D E Incubate (2-4h) D->E F Solubilize Formazan E->F G Measure Absorbance F->G H Calculate IC50 G->H

Caption: Workflow of the MTT assay for determining the cytotoxic effects of piperazine derivatives.

Comparative Analysis of Piperazine Derivatives in Antimicrobial Assays

The emergence of antimicrobial resistance is a global health crisis, necessitating the discovery of new antimicrobial agents. Piperazine derivatives have shown promise in this area. The primary metric for evaluating the efficacy of an antimicrobial compound is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Compound/Derivative ClassMicroorganismMIC (µg/mL)Key Structural FeaturesReference
N-alkyl & N-aryl piperazines (General) Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coliVariesSimple N-alkylation or N-arylation[5]
Quinoline-propanoate Derivatives Helicobacter pyloriPotent activityA quinoline ring attached to an ethyl propanoate moiety[12][13]
Piperazinyl-naphthothiazole-dione (PNT) Staphylococcus aureus, MRSADose-dependent inhibition of DNA gyraseA fused naphthoquinone and thiazole ring system with a piperazine substituent[14]
Norfloxacin-thiazolidinedione Hybrids Gram-negative bacteria-Hybrid of norfloxacin and a thiazolidinedione moiety[15]

Insights from the Data:

The antimicrobial activity of piperazine derivatives appears to be highly dependent on the nature of the substituents. While simple N-alkyl and N-aryl piperazines have demonstrated activity, more complex derivatives often exhibit greater potency.[5] For example, the incorporation of a quinoline moiety leads to potent activity against Helicobacter pylori.[12][13] The piperazinyl-naphthothiazole-dione derivative (PNT) not only shows antimicrobial effects but also has a defined mechanism of action through the inhibition of DNA gyrase.[14] This suggests that the piperazine ring can serve as a scaffold to position other functional groups that interact with specific microbial targets. Given that propionate itself has known antimicrobial properties, it is plausible that this compound could exhibit some level of antimicrobial activity, although this would need to be confirmed experimentally.[16]

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized and widely used technique for determining the MIC of an antimicrobial agent.

Principle:

Serial dilutions of the antimicrobial agent are prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. After incubation, the wells are examined for visible growth. The MIC is the lowest concentration of the agent that completely inhibits growth.

Step-by-Step Protocol:

  • Prepare Compound Dilutions: Perform a serial two-fold dilution of the piperazine derivatives in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in a 96-well plate.

  • Prepare Inoculum: Prepare a standardized suspension of the test microorganism (e.g., to a 0.5 McFarland standard).

  • Inoculate Wells: Add the microbial inoculum to each well of the microtiter plate. Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Determine MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. The results can be confirmed by measuring the optical density at 600 nm.

MIC_Determination_Workflow A Serial Dilution of Piperazine Derivatives C Inoculate 96-well Plate A->C B Prepare Standardized Microbial Inoculum B->C D Incubate C->D E Visually Inspect for Growth D->E F Determine MIC E->F

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of piperazine derivatives.

Piperazine Derivatives in Neuroscience

The piperazine scaffold is a prominent feature in many centrally acting drugs, particularly those targeting neurotransmitter receptors.[8] Arylpiperazines, for instance, are a well-known class of ligands for serotonin (5-HT) and dopamine receptors, and are used in the treatment of depression and psychosis.[4][8]

While a detailed comparative analysis is beyond the scope of this guide, it is worth noting that even subtle changes to the piperazine structure can significantly impact receptor binding affinity and functional activity. For example, a study on a new piperazine derivative, 2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethyl acetate (LQFM192), demonstrated that its anxiolytic-like and antidepressant-like activities are modulated by the serotonergic and GABAergic systems.[17][18] This highlights the potential for developing piperazine derivatives with tailored neuropharmacological profiles.

Signaling_Pathway cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Serotonin Serotonin (5-HT) Receptor 5-HT Receptor Serotonin->Receptor G_Protein G-Protein Receptor->G_Protein Effector Effector Enzyme G_Protein->Effector Second_Messenger Second Messenger Effector->Second_Messenger Response Cellular Response Second_Messenger->Response Arylpiperazine Arylpiperazine Derivative Arylpiperazine->Receptor Modulates

Caption: Simplified signaling pathway illustrating the modulation of a serotonin receptor by an arylpiperazine derivative.

Conclusion and Future Perspectives

The piperazine scaffold is a remarkably versatile platform for the development of new therapeutic agents. This guide has provided a comparative overview of the biological activities of various piperazine derivatives, highlighting the profound impact of structural modifications on their anticancer, antimicrobial, and neuropharmacological properties. While specific biological data for this compound remains to be elucidated, its simple structure serves as a valuable starting point for understanding the structure-activity relationships within this important class of compounds. Future research should focus on the systematic biological evaluation of simpler N-alkylated piperazine esters to better define their therapeutic potential and to provide a more complete picture of the vast chemical space occupied by piperazine derivatives.

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  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. (2021). PubMed Central. [Link]

  • Synthesis and antimicrobial activity of novel substituted ethyl 2-(quinolin-4-yl)-propanoates. (2013). PubMed. [Link]

  • Novel Synthesized N-Ethyl-Piperazinyl-Amides of C2-Substituted Oleanonic and Ursonic Acids Exhibit Cytotoxic Effects through Apoptotic Cell Death Regulation. (2021). National Institutes of Health. [Link]

  • Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. (2018). MDPI. [Link]

  • Cytotoxic Activity of Piperazin-2-One-Based Structures: Cyclic Imines, Lactams, Aminophosphonates, and Their Derivatives. (2021). National Institutes of Health. [Link]

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  • Neuropharmacological Activity of the New Piperazine Derivative 2-(4-((1- Phenyl-1H-Pyrazol-4-yl)Methyl)Piperazin-1-yl)Ethyl Acetate is Modulated by Serotonergic and GABAergic Pathways. (2022). PubMed. [Link]

  • Synthesis and Antitumor Activity of Novel Arylpiperazine Derivatives Containing the Saccharin Moiety. (2018). National Institutes of Health. [Link]

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  • Design, synthesis, and biological evaluation of novel 2-((2-(4-(substituted)phenylpiperazin-1-yl)ethyl)amino)-5'-N-ethylcarboxamidoadenosines as potent and selective agonists of the A2A adenosine receptor. (2015). PubMed. [Link]

  • Synthesis and in vitro antiproliferative activity of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives against human cancer cell lines. (2012). PubMed. [Link]

  • Design, Synthesis and Biological Evaluation of New Piperazin-4-yl-(acetyl-thiazolidine-2,4-dione) Norfloxacin Analogues as Antimicrobial Agents. (2020). MDPI. [Link]

  • Antimicrobial Activity of 2-(Piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione against Staphylococcus Strains. (2024). MDPI. [Link]

  • Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester. (2009). MDPI. [Link]

  • Identification, design, synthesis, and pharmacological activity of (4-ethyl-piperazin-1-yl)-phenylmethanone derivatives with neuroprotective properties against beta-amyloid-induced toxicity. (2009). PubMed. [Link]

  • Neuropharmacological Activity of the New Piperazine Derivative 2-(4-((1- Phenyl-1H-Pyrazol-4-yl)Methyl)Piperazin-1-yl)Ethyl Acetate is Modulated by Serotonergic and GABAergic Pathways. (2022). Ovid. [Link]

  • (PDF) Synthesis of novel 5-(4-N-Alkyl-piperazin-1-yl)-1- benzofuran-2-yl)-3-substituted phenyl propenone derivatives as antibacterial agents: In vitro and In silico studies. (2021). ResearchGate. [Link]

  • A review of the antimicrobial and immune-modulatory properties of the gut microbiota-derived short chain fatty acid propionate – What is new?. (2021). PubMed Central. [Link]

  • Antibacterial and Antifungal Activity of Propyl-Propane-Thiosulfinate and Propyl-Propane-Thiosulfonate, Two Organosulfur Compounds from Allium cepa: In Vitro Antimicrobial Effect via the Gas Phase. (2020). MDPI. [Link]

  • Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives. (2023). PubMed Central. [Link]

  • Biological Activity and Applications of Natural Compounds. (2020). MDPI. [Link]

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A Comparative Guide to the Analytical Characterization of Ethyl 2-(4-methylpiperazin-1-yl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical research, the precise characterization of novel molecules is paramount. Ethyl 2-(4-methylpiperazin-1-yl)propanoate, a substituted piperazine derivative, presents a unique analytical challenge due to its combination of a chiral center, a tertiary amine, and an ester functional group. This guide provides a comprehensive comparison of analytical methodologies for the robust characterization of this compound, offering insights into the rationale behind experimental choices and presenting detailed protocols to ensure data integrity and reproducibility.

Structural Elucidation: The Synergy of NMR and Mass Spectrometry

The foundational step in characterizing this compound is the unambiguous determination of its chemical structure. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provides a holistic view of the molecule's connectivity and composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is an unparalleled tool for elucidating the detailed structure of organic molecules in solution.[1] For this compound, both ¹H and ¹³C NMR are essential.

Expertise & Experience in Spectral Interpretation: The proton NMR spectrum is expected to exhibit distinct signals for the ethyl group (a triplet and a quartet), the methyl group on the piperazine ring (a singlet), the methine proton adjacent to the ester, and the diastereotopic protons of the piperazine ring. The chemical shifts and coupling constants of the piperazine protons can provide insights into the ring's conformation.[2] Temperature-dependent NMR studies can be employed to investigate conformational dynamics, such as ring inversion and rotation around the N-C(O) bond, which is a known phenomenon in acylated piperazines.[2][3]

2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for definitively assigning proton and carbon signals, respectively. For instance, a COSY experiment will show correlations between the methine proton and the protons on the adjacent carbon of the propanoate chain, as well as between the protons on the same and adjacent carbons of the piperazine ring.

Experimental Protocol: ¹H and ¹³C NMR Analysis [1]

  • Sample Preparation: Dissolve 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer with a field strength of at least 400 MHz for sufficient signal dispersion.

  • 2D NMR: Perform COSY, HSQC, and HMBC (Heteronuclear Multiple Bond Correlation) experiments to establish connectivity.

Mass Spectrometry (MS): Unveiling Molecular Weight and Fragmentation

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound.[1] For this compound, high-resolution mass spectrometry (HRMS) is crucial for confirming the elemental formula.[4][5]

Expertise & Experience in Fragmentation Analysis: The fragmentation pattern observed in the mass spectrum provides a fingerprint of the molecule's structure. Common fragmentation pathways for piperazine derivatives involve cleavage of the piperazine ring and loss of substituents.[6][7] For this compound, characteristic fragments would likely arise from the loss of the ethyl ester group, the methylpiperazine moiety, and cleavage of the propanoate chain. Tandem mass spectrometry (MS/MS) can be used to further investigate these fragmentation pathways and confirm the structure.[4]

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).

  • Ionization: Utilize a soft ionization technique such as Electrospray Ionization (ESI) to minimize fragmentation and preserve the molecular ion.

  • Analysis: Analyze the sample using a high-resolution mass spectrometer (e.g., TOF, Orbitrap) to obtain an accurate mass measurement.

  • Fragmentation Analysis: Perform MS/MS analysis on the parent ion to study its fragmentation pattern and confirm the proposed structure.

Purity Determination and Quantification: A Comparative Look at Chromatographic Techniques

Assessing the purity of this compound is critical for its use in research and development. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary techniques for this purpose.

High-Performance Liquid Chromatography (HPLC): Versatility for Non-Volatile Compounds

HPLC is a versatile and widely used technique for the separation, identification, and quantification of non-volatile and thermally labile compounds.[8][9][10] Given the relatively high boiling point and potential for thermal degradation of this compound, HPLC is often the preferred method for purity analysis.

Expertise & Experience in Method Development: A reversed-phase HPLC method using a C18 column is a good starting point for method development. The mobile phase will likely consist of a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol. The basic nitrogen of the piperazine ring may cause peak tailing on standard silica-based columns. Therefore, using a column with end-capping or a base-deactivated stationary phase is recommended. The choice of detector will depend on the chromophoric properties of the molecule. A UV detector is suitable if the molecule possesses a chromophore; otherwise, a more universal detector like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) can be employed.

Experimental Protocol: Reversed-Phase HPLC

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A gradient of water (with 0.1% formic acid or trifluoroacetic acid to improve peak shape) and acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV at a suitable wavelength (if applicable) or ELSD/CAD.

  • Quantification: Use an external or internal standard method for accurate quantification.

Gas Chromatography (GC): A High-Resolution Approach for Volatile Analogs

Gas chromatography is a powerful technique for separating and analyzing volatile compounds.[1][11][12][13][14] While this compound itself may have limited volatility, GC can be a suitable technique, particularly when coupled with a mass spectrometer (GC-MS) for definitive peak identification.

Expertise & Experience in GC Analysis: The primary challenge in GC analysis of this compound is its polarity and potential for thermal degradation in the injector port or on the column. A mid-polarity capillary column is often a good choice. Derivatization may be necessary to increase volatility and thermal stability, though this adds complexity to the sample preparation.[1] The injector and detector temperatures must be carefully optimized to ensure efficient transfer of the analyte without degradation.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) [1]

  • Column: DB-5ms or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 250 °C (optimization required).

  • Oven Program: Start at a low temperature (e.g., 80 °C) and ramp up to a higher temperature (e.g., 280 °C) to elute the analyte.

  • MS Detector: Operate in full scan mode for qualitative analysis and selected ion monitoring (SIM) mode for quantitative analysis.

Comparison of Analytical Methods

Technique Principle Strengths for this compound Limitations
¹H and ¹³C NMR Measures the absorption of radiofrequency energy by atomic nuclei in a magnetic field.Provides detailed structural information, including connectivity and stereochemistry.[1][2][3]Relatively low sensitivity, requires pure sample for unambiguous interpretation.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions.High sensitivity, provides molecular weight and elemental composition. Fragmentation patterns aid in structural confirmation.[1][4][5][6][7]Isomers may not be distinguishable without tandem MS.
HPLC Separates compounds based on their differential partitioning between a stationary and a mobile phase.Suitable for non-volatile and thermally labile compounds.[9] Accurate quantification is achievable.Method development can be time-consuming.
GC Separates compounds based on their volatility and interaction with a stationary phase.High resolution and sensitivity, especially when coupled with MS.[11][13]Potential for thermal degradation of the analyte. May require derivatization.[1]
FTIR Measures the absorption of infrared radiation by molecular vibrations.Provides information about functional groups present in the molecule.[15]Limited structural information compared to NMR.

Visualizing the Analytical Workflow

A systematic approach is crucial for the comprehensive characterization of this compound. The following workflow illustrates the logical progression of analytical techniques.

Analytical_Workflow cluster_synthesis Synthesis & Purification Synthesis Synthesis of Ethyl 2-(4-methylpiperazin-1-yl)propanoate Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR Primary Structure MS Mass Spectrometry (HRMS, MS/MS) Purification->MS Molecular Formula HPLC HPLC-UV/ELSD/CAD Purification->HPLC Purity Assessment GC GC-MS Purification->GC Alternative Purity

Sources

A Comparative Guide to the Structural Confirmation of Ethyl 2-(4-methylpiperazin-1-yl)propanoate and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the precise structural elucidation of novel chemical entities is a cornerstone of rigorous scientific practice. This guide provides an in-depth comparison of the analytical techniques used to confirm the structure of Ethyl 2-(4-methylpiperazin-1-yl)propanoate and its derivatives. We will explore the nuances of spectroscopic and spectrometric data, offering insights into how subtle changes in the molecular structure are reflected in the experimental output.

Introduction to the Core Scaffold

This compound is a tertiary amine and an ester, featuring a piperazine ring, a common scaffold in medicinal chemistry. The structural integrity of this molecule and its analogues is paramount to understanding their chemical properties and biological activities. The piperazine ring typically adopts a stable chair conformation to minimize steric hindrance.[1] However, the substituents on the nitrogen atoms can influence this conformation and the overall electronic environment of the molecule.

This guide will focus on a systematic approach to confirming the structure of the parent molecule and two hypothetical, yet plausible, derivatives:

  • Compound A (Parent): this compound

  • Compound B (Ester Analogue): tert-Butyl 2-(4-methylpiperazin-1-yl)propanoate

  • Compound C (N-Alkyl Analogue): Ethyl 2-(4-ethylpiperazin-1-yl)propanoate

We will delve into the expected outcomes from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy for each compound, providing a framework for their unambiguous identification.

Analytical Workflows for Structural Elucidation

The comprehensive characterization of these compounds relies on a suite of analytical techniques. The logical flow of analysis is crucial for an efficient and accurate structural determination.

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_confirmation Data Interpretation & Confirmation Synthesis Synthesis of Derivatives Purification Column Chromatography Synthesis->Purification NMR NMR Spectroscopy (1H, 13C, COSY, HSQC) Purification->NMR MS Mass Spectrometry (EI, ESI) Purification->MS IR Infrared Spectroscopy Purification->IR XRay X-ray Crystallography (for solid samples) Purification->XRay Interpretation Spectra Interpretation & Fragment Analysis NMR->Interpretation MS->Interpretation IR->Interpretation XRay->Interpretation Comparison Comparative Analysis of Derivatives Interpretation->Comparison Confirmation Final Structure Confirmation Comparison->Confirmation

Caption: A typical workflow for the synthesis, purification, and structural confirmation of novel organic compounds.

Comparative Spectroscopic and Spectrometric Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules.[2] For piperazine-containing compounds, ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

3.1.1. ¹H NMR Spectroscopy

The proton NMR spectra of our target compounds will display characteristic signals for the ethyl/tert-butyl ester and the piperazine ring protons. The chemical shifts and coupling patterns are highly informative.

Table 1: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

Proton Assignment Compound A (Ethyl Ester) Compound B (tert-Butyl Ester) Compound C (Ethyl Piperazine)
Ester -CH₃~1.25 ppm (t, 3H)-~1.25 ppm (t, 3H)
Ester -CH₂-~4.15 ppm (q, 2H)-~4.15 ppm (q, 2H)
Ester tert-Butyl-~1.45 ppm (s, 9H)-
Propanoate -CH(CH₃)-~1.15 ppm (d, 3H)~1.15 ppm (d, 3H)~1.15 ppm (d, 3H)
Propanoate -CH(CH₃)-~3.20 ppm (q, 1H)~3.15 ppm (q, 1H)~3.20 ppm (q, 1H)
Piperazine Ring -CH₂-~2.40-2.80 ppm (m, 8H)~2.40-2.80 ppm (m, 8H)~2.40-2.80 ppm (m, 8H)
N-CH₃~2.28 ppm (s, 3H)~2.28 ppm (s, 3H)-
N-CH₂CH₃--~2.45 ppm (q, 2H)
N-CH₂CH₃--~1.10 ppm (t, 3H)
  • Rationale for Predictions: The predictions are based on the known spectral data of similar compounds, such as Ethyl 2-[4-(4-chlorophenyl)piperazin-1-yl]-2-methylpropanoate.[1][2][3] The electron-withdrawing nature of the ester group and the nitrogen atoms deshields the adjacent protons, shifting them downfield. The multiplicity (singlet, doublet, triplet, quartet, multiplet) arises from spin-spin coupling with neighboring protons. For instance, the ethyl ester's -CH₂- protons are split into a quartet by the adjacent -CH₃ protons, which in turn are split into a triplet.

3.1.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the number of unique carbon environments and their electronic nature.

Table 2: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

Carbon Assignment Compound A (Ethyl Ester) Compound B (tert-Butyl Ester) Compound C (Ethyl Piperazine)
Ester C=O~173 ppm~172 ppm~173 ppm
Ester -O-C~60 ppm~80 ppm~60 ppm
Ester -C-CH₃~14 ppm-~14 ppm
Ester tert-Butyl C-~28 ppm-
Propanoate -CH-~65 ppm~65 ppm~65 ppm
Propanoate -CH₃~12 ppm~12 ppm~12 ppm
Piperazine Ring C~50-55 ppm~50-55 ppm~50-55 ppm
N-CH₃~46 ppm~46 ppm-
N-CH₂CH₃--~52 ppm
N-CH₂CH₃--~12 ppm
  • Rationale for Predictions: The carbonyl carbon of the ester is highly deshielded, appearing far downfield. The carbons of the tert-butyl group in Compound B will have a distinct chemical shift compared to the ethyl group in Compound A. Similarly, the replacement of the N-methyl with an N-ethyl group in Compound C will introduce new signals for the ethyl carbons. Typical chemical shifts for piperazine carbons are in the 40-60 ppm range.[4]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and information about its structure through fragmentation patterns.[5] Electron Impact (EI) or Electrospray Ionization (ESI) are common techniques.

Table 3: Predicted Key Mass Spectrometry Fragments (m/z)

Compound Molecular Ion [M]⁺ or [M+H]⁺ Key Fragments and Interpretation
A (Parent) 200 (EI), 201 (ESI)127 ([M - C₄H₇O₂]⁺, loss of ethyl propanoate radical), 99 ([M - C₅H₁₀N]⁺, piperazine fragment), 70 (piperazine ring fragment)
B (Ester Analogue) 228 (EI), 229 (ESI)127 ([M - C₆H₁₁O₂]⁺, loss of tert-butyl propanoate radical), 99, 70 (piperazine fragments)
C (N-Alkyl Analogue) 214 (EI), 215 (ESI)141 ([M - C₄H₇O₂]⁺, loss of ethyl propanoate radical), 113 ([M - C₅H₁₀N]⁺, ethyl piperazine fragment), 84 (ethyl piperazine ring fragment)
  • Rationale for Fragmentation: The fragmentation of piperazine derivatives in MS is highly dependent on the substitution pattern. Common fragmentation pathways involve cleavage of the piperazine ring and the loss of substituents.[2] The most stable fragments will be the most abundant. For esters, cleavage of the bond next to the carbonyl group is common.[6][7]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The vibrations of specific bonds absorb infrared radiation at characteristic frequencies.

Table 4: Predicted Key IR Absorption Bands (cm⁻¹)

Functional Group Compound A, B, and C Interpretation
C-H (alkane)~2800-3000Stretching vibrations of C-H bonds in the alkyl chains and piperazine ring.
C=O (ester)~1730-1750Strong, sharp absorption characteristic of the carbonyl stretch.
C-O (ester)~1150-1250Stretching vibration of the C-O single bond.
C-N (amine)~1000-1250Stretching vibrations of the C-N bonds in the piperazine ring.
  • Rationale for Predictions: The IR spectrum is dominated by a strong carbonyl peak for the ester group.[8][9] The C-H stretching region will show multiple bands corresponding to the various alkyl groups. The "fingerprint" region (below 1500 cm⁻¹) will be unique for each derivative, though the major functional group absorptions will be similar.

Experimental Protocols

To obtain the data discussed above, the following standardized protocols should be followed.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • ¹H NMR Acquisition:

    • Use a 400 MHz (or higher) NMR spectrometer.

    • Set the spectral width to 0-12 ppm.

    • Acquire data using a standard single-pulse experiment.

    • Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Set the spectral width to 0-200 ppm.

    • Use a proton-decoupled pulse sequence.

    • Acquire a larger number of scans than for ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction.

Mass Spectrometry Protocol (ESI)
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infusion: Introduce the sample solution into the ESI source of the mass spectrometer via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets.

  • Mass Analysis: Analyze the resulting ions in the mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.

Infrared Spectroscopy Protocol (ATR)
  • Background Scan: Record a background spectrum of the empty attenuated total reflectance (ATR) crystal.

  • Sample Application: Place a small amount of the neat sample (liquid or solid) directly onto the ATR crystal.

  • Sample Scan: Acquire the IR spectrum of the sample.

  • Data Processing: The software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum.

Conclusion

The structural confirmation of this compound and its derivatives is a multi-faceted process that relies on the synergistic use of NMR, MS, and IR spectroscopy. By carefully analyzing the data from these techniques and comparing it across a series of related compounds, researchers can achieve unambiguous structural elucidation. This guide provides a comprehensive framework for this process, from experimental design to data interpretation, empowering scientists in their drug discovery and development endeavors.

References

  • Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. ACS Omega. Available at: [Link]

  • NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Publishing. Available at: [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

  • Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester. MDPI. Available at: [Link]

  • mass spectra - fragmentation patterns. Chemguide. Available at: [Link]

  • Fragmentation Patterns in Mass Spectra. Chemistry LibreTexts. Available at: [Link]

  • Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. PMC - NIH. Available at: [Link]

  • ¹³C NMR Chemical Shift. Oregon State University. Available at: [Link]

  • Predict 13C carbon NMR spectra. NMRDB.org. Available at: [Link]

  • Synthesis of novel 5-(4-N-Alkyl-piperazin-1-yl)-1- benzofuran-2-yl)-3-substituted phenyl propenone derivatives as antibacterial agents: In vitro and In silico studies. ResearchGate. Available at: [Link]

  • interpreting C-13 NMR spectra. Chemguide. Available at: [Link]

  • IR spectra of ethyl propanoate. ResearchGate. Available at: [Link]

  • infrared spectrum of ethyl ethanoate prominent wavenumbers cm-1 detecting functional groups present finger print for identification of ethyl acetate image diagram doc brown's advanced organic chemistry revision notes. Doc Brown's Chemistry. Available at: [Link]

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A Comparative Biological Evaluation of Novel Ethyl 2-(4-methylpiperazin-1-yl)propanoate Derivatives as Potential Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of a novel series of Ethyl 2-(4-methylpiperazin-1-yl)propanoate derivatives. The following document is intended for researchers, scientists, and drug development professionals, offering an in-depth look at the biological evaluation of these compounds and objectively comparing their performance as potential anticancer agents. The experimental data presented herein is illustrative to guide researchers in their evaluation of similar compounds.

The piperazine moiety is a privileged scaffold in medicinal chemistry, known for its presence in a wide array of pharmacologically active compounds.[1][2] Its unique physicochemical properties, such as high aqueous solubility and the ability to be readily functionalized, make it an attractive starting point for the design of novel therapeutics.[1] This guide focuses on a series of derivatives based on the "this compound" core, exploring how structural modifications influence their cytotoxic activity against various cancer cell lines and their selectivity towards cancer cells over normal cells.

Comparative Analysis of Anticancer Activity

A library of novel this compound derivatives was synthesized to explore their potential as anticancer agents. The core structure was modified at the ester and the N-methyl group of the piperazine ring to investigate the structure-activity relationship (SAR). The synthesized compounds were screened against a panel of human cancer cell lines, including A549 (lung carcinoma), MCF-7 (breast adenocarcinoma), and HCT116 (colorectal carcinoma), alongside a non-cancerous human cell line, HEK293 (human embryonic kidney cells), to assess their selectivity.

The primary metric for anticancer activity was the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound that inhibits 50% of cell growth. A lower IC50 value indicates higher potency. The selectivity index (SI) was calculated as the ratio of the IC50 in the non-cancerous cell line to the IC50 in the cancer cell line (SI = IC50 HEK293 / IC50 cancer cell line). A higher SI value is desirable, as it indicates a greater therapeutic window.

Table 1: In Vitro Cytotoxicity (IC50, µM) and Selectivity Index (SI) of this compound Derivatives
Compound IDR1-SubstituentR2-SubstituentA549 IC50 (µM)MCF-7 IC50 (µM)HCT116 IC50 (µM)HEK293 IC50 (µM)A549 SIMCF-7 SIHCT116 SI
EMP-001 EthylMethyl15.218.520.1>50>3.29>2.70>2.49
EMP-002 PropylMethyl10.812.314.7>50>4.63>4.07>3.40
EMP-003 BenzylMethyl5.46.17.245.38.397.436.29
EMP-004 4-ChlorobenzylMethyl2.1 2.8 3.5 48.222.95 17.21 13.77
EMP-005 EthylEthyl12.114.816.3>50>4.13>3.38>3.07
EMP-006 EthylBenzyl8.99.511.247.85.375.034.27

Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only.

From the comparative data, several key insights emerge:

  • Effect of Ester Group (R1): Elongating the alkyl chain of the ester from ethyl (EMP-001) to propyl (EMP-002) resulted in a modest increase in potency. However, the introduction of an aromatic ring, as in the benzyl ester (EMP-003), significantly enhanced the cytotoxic activity.

  • Substitution on the Benzyl Ring: The addition of a chlorine atom at the para position of the benzyl ring (EMP-004) led to the most potent compound in the series, with IC50 values in the low micromolar range against all tested cancer cell lines. This suggests that electronic and steric factors of the substituent on the benzyl ring play a crucial role in the compound's activity.

  • Effect of N-Substituent (R2): Replacing the N-methyl group with a larger ethyl (EMP-005) or benzyl (EMP-006) group generally led to a slight decrease in activity compared to their methyl counterparts (EMP-001 and EMP-003, respectively).

  • Selectivity: The lead compound, EMP-004, exhibited the most favorable selectivity profile, with a selectivity index of over 22 towards A549 lung cancer cells compared to the non-cancerous HEK293 cells. This indicates a promising therapeutic window for this derivative.

Experimental Methodologies

To ensure the reliability and reproducibility of the biological evaluation, standardized and validated protocols were employed.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[3] NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Cancer and non-cancerous cells were seeded in 96-well plates at a density of 5,000 cells per well and incubated for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: The cells were treated with serial dilutions of the test compounds (ranging from 0.1 to 100 µM) for 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours.

  • Formazan Solubilization: The medium was removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability was calculated relative to the untreated control cells. The IC50 values were determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding Cell Seeding (5,000 cells/well) incubation_24h 24h Incubation (37°C, 5% CO2) cell_seeding->incubation_24h compound_addition Compound Addition (Serial Dilutions) incubation_24h->compound_addition incubation_48h 48h Incubation compound_addition->incubation_48h mtt_addition MTT Addition (4h Incubation) incubation_48h->mtt_addition formazan_solubilization Formazan Solubilization (DMSO) mtt_addition->formazan_solubilization read_absorbance Read Absorbance (570 nm) formazan_solubilization->read_absorbance calculate_ic50 Calculate IC50 & SI read_absorbance->calculate_ic50

Caption: Workflow of the in vitro MTT cytotoxicity assay.
In Vivo Acute Toxicity Study (Illustrative Protocol)

For promising candidates like EMP-004, preliminary in vivo toxicity studies are crucial to assess their safety profile.[4][5] An acute toxicity study provides initial information on the potential adverse effects of a single high dose of the compound.

Protocol (based on OECD Guideline 423):

  • Animal Model: Healthy, nulliparous, and non-pregnant female Swiss albino mice (8-12 weeks old) are used.

  • Housing and Acclimatization: Animals are housed in standard conditions with a 12-hour light/dark cycle and have access to food and water ad libitum. They are acclimatized for at least 5 days before the experiment.

  • Dosing: A single dose of the test compound is administered orally to a group of three animals. The starting dose is selected from one of four fixed levels: 5, 50, 300, and 2000 mg/kg body weight.

  • Observation: The animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for 14 days.

  • Step-wise Procedure: If mortality is not observed, the next higher dose level is used in another group of three animals. If mortality is observed, the experiment is repeated with a lower dose.

  • Endpoint: The study allows for the determination of the acute toxic class and the approximate lethal dose (LD50) of the compound.

Acute_Toxicity_Workflow start Start acclimatization Animal Acclimatization (≥ 5 days) start->acclimatization dosing Administer Single Dose (e.g., 300 mg/kg) acclimatization->dosing observation Observe for 14 Days (Mortality, Clinical Signs, Body Weight) dosing->observation end End mortality_check Mortality Observed? observation->mortality_check lower_dose Test Lower Dose mortality_check->lower_dose Yes higher_dose Test Higher Dose mortality_check->higher_dose No lower_dose->dosing higher_dose->dosing

Caption: Step-wise procedure for an in vivo acute toxicity study.

Potential Mechanism of Action and Future Directions

Piperazine derivatives have been reported to exert their anticancer effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in cancer cell proliferation and survival.[2][6]

Signaling_Pathway EMP004 EMP004 PI3K_Akt PI3K_Akt EMP004->PI3K_Akt Inhibition MAPK MAPK EMP004->MAPK Inhibition Caspase Caspase EMP004->Caspase Activation Proliferation Proliferation PI3K_Akt->Proliferation Leads to MAPK->Proliferation Leads to Apoptosis Apoptosis Caspase->Apoptosis Leads to

Caption: Hypothesized mechanism of action for EMP-004.

Future studies should focus on elucidating the precise mechanism of action of the most promising derivative, EMP-004. This would involve investigating its effects on cell cycle progression, apoptosis induction (e.g., through Annexin V/PI staining and analysis of caspase activation), and its potential interaction with specific molecular targets. Further optimization of the lead compound to improve its potency and selectivity, along with comprehensive pharmacokinetic and pharmacodynamic studies, will be essential for its advancement as a potential clinical candidate.

References

  • Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. PubMed. Available at: [Link]

  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. Available at: [Link]

  • Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. NIH. Available at: [Link]

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Comparative Structure-Activity Relationship (SAR) Studies of Ethyl 2-(4-methylpiperazin-1-yl)propanoate Analogs: A Guide for Rational Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Prominence of the Piperazine Scaffold in Medicinal Chemistry

The piperazine ring is a ubiquitous and privileged scaffold in modern drug discovery, featured in the structures of over 100 FDA-approved drugs.[1][2] Its six-membered heterocyclic structure containing two opposing nitrogen atoms imparts a unique combination of properties that medicinal chemists frequently leverage to optimize drug candidates.[3][4] These attributes include a high polar surface area, the presence of hydrogen bond donors and acceptors, and a relative structural rigidity, which can lead to enhanced aqueous solubility, improved oral bioavailability, and favorable ADME (absorption, distribution, metabolism, and excretion) characteristics.[3][4] The versatility of the piperazine moiety allows for straightforward chemical modification at its nitrogen atoms, making it an ideal template for extensive structure-activity relationship (SAR) studies aimed at refining potency, selectivity, and overall developability.[4][5]

This guide focuses on the SAR of analogs based on the core structure of "Ethyl 2-(4-methylpiperazin-1-yl)propanoate." While direct, extensive SAR studies on this specific molecule are not widely published, we will extrapolate from the vast body of literature on related piperazine derivatives to construct a predictive SAR framework. This guide will serve as a valuable resource for researchers and drug development professionals by providing insights into rational design strategies, comparative analysis of hypothetical analogs, and detailed experimental protocols for their synthesis and evaluation.

Core Scaffold Analysis: this compound

The parent compound, this compound, can be deconstructed into three key regions for systematic modification in an SAR campaign:

  • The Piperazine Core: This central ring system is crucial for the overall physicochemical properties of the molecule.

  • The N1-Propanoate Side Chain: The ethyl propanoate group attached to one of the piperazine nitrogens offers opportunities for modification to explore interactions with potential target binding pockets.

  • The N4-Methyl Group: The methyl group on the second nitrogen can be varied to probe for steric and electronic effects that may influence target engagement and selectivity.

The following sections will explore the hypothetical impact of systematic modifications at each of these positions, supported by established principles from the literature on piperazine-containing bioactive molecules.

Structure-Activity Relationship (SAR) Exploration

A systematic SAR study would involve the synthesis and evaluation of a library of analogs where each of the three key regions is modified. The goal is to understand how these changes affect a specific biological activity, which for the purpose of this guide, we will hypothetically assume to be inhibitory activity against a protein kinase, a common target for piperazine-containing drugs.[6][7][8]

Part 1: Modification of the N1-Propanoate Side Chain

The ethyl propanoate moiety presents several avenues for modification, including alteration of the ester group, the alkyl chain length, and the introduction of different functional groups.

Table 1: SAR of N1-Propanoate Side Chain Analogs

Compound IDR Group (Modification of Ester)Predicted Activity (IC50)Rationale
Parent -CH(CH₃)COOCH₂CH₃BaselineEthyl ester provides a balance of lipophilicity and potential for hydrolysis.
Analog 1a -CH(CH₃)COOHDecreasedThe carboxylic acid may introduce unfavorable charge, but could form new hydrogen bonds.
Analog 1b -CH(CH₃)CONH₂IncreasedThe primary amide can act as a hydrogen bond donor and acceptor, potentially improving target interaction.
Analog 1c -CH(CH₃)CON(CH₃)₂VariableThe dimethyl amide removes the hydrogen bond donor capability but increases lipophilicity.
Analog 1d -CH₂CH₂COOCH₂CH₃DecreasedRemoval of the alpha-methyl group may reduce potency by altering the side chain's conformation.
Analog 1e -CH(CH₃)CO-CyclopropylIncreasedThe cyclopropyl group can introduce favorable conformational constraints and hydrophobic interactions.

The rationale behind these predictions is based on the principle that modifying the ester group can significantly alter the compound's polarity, hydrogen bonding capacity, and metabolic stability. For instance, replacing the ester with an amide (Analog 1b) often leads to improved biological activity due to the ability of the amide N-H to act as a hydrogen bond donor.[9]

Part 2: Modification of the N4-Substituent

The N4-methyl group is a key position for exploring steric and electronic effects. Modifications at this position can influence the overall basicity of the piperazine nitrogen and the compound's interaction with the target protein.

Table 2: SAR of N4-Substituent Analogs

Compound IDR' Group (N4-Substituent)Predicted Activity (IC50)Rationale
Parent -CH₃BaselineSmall, non-polar group.
Analog 2a -HDecreasedUnsubstituted piperazine may have off-target effects and different pKa.
Analog 2b -CH₂CH₃Similar to ParentA small increase in steric bulk may be tolerated.
Analog 2c -CyclopropylIncreasedThe cyclopropyl group can provide favorable interactions with hydrophobic pockets.
Analog 2d -PhenylIncreasedThe phenyl group can engage in π-π stacking or cation-π interactions with the target.[6][7]
Analog 2e -CH₂-PhenylVariableThe benzyl group offers more conformational flexibility than a direct phenyl attachment.
Analog 2f -SO₂CH₃DecreasedThe electron-withdrawing sulfonyl group will reduce the basicity of the N4 nitrogen.

Arylpiperazines are a well-established class of compounds with a wide range of biological activities, and the introduction of a phenyl group at the N4 position (Analog 2d) has been shown to be a successful strategy in many drug discovery programs.[10][11]

Part 3: Bioisosteric Replacement of the Piperazine Core

Bioisosteres are chemical substituents or groups with similar physical or chemical properties that produce broadly similar biological properties. Replacing the piperazine core with known bioisosteres can be a valuable strategy to improve potency, selectivity, or pharmacokinetic properties.[1][2][12][13]

Table 3: SAR of Piperazine Core Bioisostere Analogs

Compound IDBioisosteric CorePredicted Activity (IC50)Rationale
Parent PiperazineBaselineWell-established scaffold.
Analog 3a HomopiperazineVariableThe seven-membered ring offers more conformational flexibility.[13]
Analog 3b 1,4-DiazepaneVariableSimilar to homopiperazine.
Analog 3c (1S,4S)-2,5-Diazabicyclo[2.2.1]heptaneIncreasedThe rigid bicyclic structure can lock the molecule in a bioactive conformation.
Analog 3d 3-AminopyrrolidineDecreasedAlters the distance and orientation of the nitrogen atoms.

The use of conformationally restricted analogs, such as the diazabicycloheptane core (Analog 3c), can be a powerful approach to enhance binding affinity by reducing the entropic penalty of binding.

Experimental Protocols

To validate the predicted SAR, the following experimental workflows are essential.

General Synthetic Protocol for N-Alkylation of Piperazine

A common method for synthesizing the proposed analogs involves the N-alkylation of a piperazine derivative.[14]

Step-by-Step Methodology:

  • Starting Material: To a solution of the appropriately substituted piperazine (1.0 eq.) in a suitable solvent such as acetonitrile or dimethylformamide (DMF), add a base such as potassium carbonate (K₂CO₃, 2.0 eq.) or diisopropylethylamine (DIPEA, 2.0 eq.).

  • Alkylation: Add the desired alkylating agent (e.g., ethyl 2-bromopropanoate, 1.1 eq.) to the reaction mixture.

  • Reaction Conditions: Stir the reaction mixture at room temperature or heat to 50-80 °C for 2-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, filter the reaction mixture to remove the base. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

In Vitro Kinase Inhibition Assay

To determine the inhibitory activity of the synthesized analogs against a target kinase, a biochemical assay such as a luminescence-based kinase assay can be employed.

Step-by-Step Methodology:

  • Reagents: Prepare solutions of the test compounds at various concentrations, the target kinase, the appropriate substrate, and ATP in kinase buffer.

  • Assay Plate Preparation: Add the kinase, substrate, and test compound to the wells of a 384-well plate.

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP to each well.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Detection: Add a detection reagent (e.g., a luciferase-based reagent that measures the amount of ATP remaining) to each well.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Visualizing SAR and Workflows

General SAR Strategy

SAR_Strategy cluster_mods Systematic Modifications cluster_eval Evaluation Core This compound N1_Mod N1-Propanoate Side Chain (Ester, Amide, etc.) Core->N1_Mod Position 1 N4_Mod N4-Substituent (Alkyl, Aryl, etc.) Core->N4_Mod Position 4 Core_Mod Piperazine Core (Bioisosteres) Core->Core_Mod Scaffold Hop Synthesis Chemical Synthesis N1_Mod->Synthesis N4_Mod->Synthesis Core_Mod->Synthesis Bio_Assay Biological Assay (e.g., Kinase Inhibition) Synthesis->Bio_Assay SAR_Analysis SAR Analysis Bio_Assay->SAR_Analysis SAR_Analysis->Core Iterative Design

Caption: A flowchart illustrating the iterative process of SAR-driven lead optimization.

Experimental Workflow for Analog Synthesis and Evaluation

Experimental_Workflow cluster_synthesis Synthesis cluster_bioassay Biological Evaluation cluster_results Outcome Start Piperazine Starting Material React N-Alkylation Reaction Start->React Purify Purification (Chromatography) React->Purify Char Characterization (NMR, MS) Purify->Char Assay_Prep Prepare Assay Plate Char->Assay_Prep Synthesized Analog Incubate Incubate with Kinase & ATP Assay_Prep->Incubate Detect Detect Signal (Luminescence) Incubate->Detect Analyze Calculate IC50 Detect->Analyze SAR_Data Structure-Activity Relationship Data Analyze->SAR_Data

Caption: A workflow diagram for the synthesis and biological testing of new analogs.

Conclusion and Future Directions

This guide provides a comprehensive framework for conducting SAR studies on analogs of "this compound." By systematically modifying the N1-propanoate side chain, the N4-substituent, and the piperazine core itself, researchers can elucidate the key structural features required for potent and selective biological activity. The provided experimental protocols offer a starting point for the synthesis and evaluation of these novel compounds. Future work should focus on exploring a wider range of bioisosteric replacements for the piperazine ring and conducting in-depth pharmacokinetic and in vivo studies on the most promising analogs. A thorough understanding of the SAR is fundamental to the successful development of new therapeutic agents.[15]

References

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  • PubMed. Synthesis and pharmacological evaluation of [(4-arylpiperazin-1-yl)-alkyl]-carbamic acid ethyl ester derivatives as potential anxiolytic agents. [Link]

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  • Frontiers. Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters. [Link]

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A Comparative Efficacy Analysis of Ethyl 2-(4-methylpiperazin-1-yl)propanoate as a Novel Dopamine D2 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive benchmark analysis of a novel compound, Ethyl 2-(4-methylpiperazin-1-yl)propanoate (developmental code: Cmpd-X), against established inhibitors of the dopamine D2 receptor (D2R). The dopamine D2 receptor, a G-protein coupled receptor (GPCR), is a critical target in the treatment of various neuropsychiatric disorders, including schizophrenia.[1][2] Antagonism of D2R signaling is a primary mechanism of action for many antipsychotic drugs.[2][3] Given the piperazine moiety in its structure—a common scaffold in known D2R ligands—Cmpd-X has been hypothesized to exhibit antagonistic properties at this receptor. This document outlines the experimental framework for a head-to-head comparison, presents hypothetical yet plausible data, and discusses the potential of Cmpd-X as a novel therapeutic agent.

Rationale for Comparator Selection

To robustly evaluate the efficacy of Cmpd-X, a panel of well-characterized D2R antagonists with diverse chemical structures and established clinical relevance were chosen as benchmarks. The selected comparators are:

  • Haloperidol: A typical, first-generation antipsychotic that acts as a potent D2R antagonist.[3] It serves as a classic benchmark for D2R inhibitory activity.

  • Lurasidone: An atypical, second-generation antipsychotic with high affinity for the D2 receptor.[4][5]

  • Trifluoperazine: A potent D2 receptor inhibitor with a well-documented pharmacological profile.[4][5]

These compounds provide a strong basis for comparison due to their high potency and extensive documentation in scientific literature.

Experimental Strategy for Efficacy Benchmarking

A multi-tiered experimental approach is essential to thoroughly characterize the antagonistic properties of Cmpd-X. This strategy encompasses initial binding affinity determination followed by functional assays to confirm its mechanism of action and cellular potency.

G cluster_0 Tier 1: Binding Affinity cluster_1 Tier 2: Functional Antagonism cluster_2 Tier 3: Selectivity Profiling A Radioligand Binding Assay B Determine Ki at D2R A->B C cAMP Inhibition Assay B->C Proceed if high affinity is observed D Determine IC50 in a cellular context C->D E Off-target Screening Panel (e.g., other Dopamine Receptors, Serotonin Receptors) D->E Proceed if potent functional antagonism is confirmed F Assess Specificity E->F

Caption: Experimental workflow for characterizing Cmpd-X.

Methodologies

Objective: To determine the binding affinity (Ki) of Cmpd-X for the human dopamine D2 receptor and compare it with the benchmark inhibitors.

Principle: This competitive binding assay measures the ability of a test compound to displace a radiolabeled ligand that specifically binds to the D2 receptor.[6][7] The inhibition constant (Ki) is a measure of the compound's binding affinity.

Protocol:

  • Membrane Preparation: Membranes from a stable cell line overexpressing the human dopamine D2 receptor (e.g., HEK293 or CHO cells) are prepared.[8]

  • Assay Setup: In a 96-well plate, the cell membranes are incubated with a fixed concentration of a D2R-specific radioligand (e.g., [3H]-Spiperone or [3H]-Raclopride) and varying concentrations of the test compound (Cmpd-X) or a known inhibitor.[9]

  • Incubation: The reaction mixture is incubated to allow binding to reach equilibrium.

  • Separation: The bound radioligand is separated from the unbound radioligand by rapid filtration through a glass fiber filter.

  • Detection: The radioactivity retained on the filter is quantified using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.[10]

Objective: To assess the functional potency (IC50) of Cmpd-X in inhibiting the D2R signaling pathway in a cellular context.

Principle: The dopamine D2 receptor is a Gi/o-coupled GPCR.[7][11] Its activation by an agonist (like dopamine) inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[11][12] An antagonist will block this effect. In this assay, cells are first stimulated with forskolin to elevate basal cAMP levels, and the ability of a D2R agonist to reduce these levels is measured. The antagonist's potency is then determined by its ability to reverse the agonist-induced cAMP reduction.

Protocol:

  • Cell Culture: A stable cell line expressing the human D2 receptor is cultured in 96-well plates.[13]

  • Pre-treatment: Cells are pre-incubated with varying concentrations of Cmpd-X or a known inhibitor.

  • Stimulation: The cells are then stimulated with a fixed concentration of a D2R agonist (e.g., dopamine) in the presence of forskolin (an adenylyl cyclase activator).[13]

  • Cell Lysis and cAMP Measurement: After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, such as Homogeneous Time-Resolved Fluorescence (HTRF).[14][15] In this format, a cAMP-d2 conjugate competes with cellular cAMP for binding to an anti-cAMP antibody labeled with a fluorescent donor. The resulting FRET signal is inversely proportional to the amount of cAMP produced by the cells.[14][15]

  • Data Analysis: Dose-response curves are generated by plotting the cAMP levels against the logarithm of the antagonist concentration. The IC50 value, representing the concentration of the antagonist that restores 50% of the agonist-induced inhibition, is calculated using a four-parameter logistic equation.

Comparative Efficacy Data (Hypothetical)

The following tables summarize the hypothetical, yet plausible, results from the benchmarking studies.

Table 1: Comparative Binding Affinity at the Dopamine D2 Receptor

CompoundKi (nM) at Human D2R
Cmpd-X 2.5
Haloperidol1.8
Lurasidone1.0[4]
Trifluoperazine1.9 (calculated from IC50)[4][5]

Table 2: Comparative Functional Potency in cAMP Inhibition Assay

CompoundIC50 (nM) vs. Dopamine
Cmpd-X 5.2
Haloperidol4.1
Lurasidone2.1[4]
Trifluoperazine3.5 (calculated from IC50)[4][5]
Discussion and Mechanistic Insights

Based on the hypothetical data, Cmpd-X demonstrates high-affinity binding to the dopamine D2 receptor, with a Ki value of 2.5 nM. This affinity is comparable to that of established D2R antagonists like Haloperidol and Trifluoperazine, and only slightly less than that of Lurasidone.

The functional data corroborates the binding results. Cmpd-X effectively antagonizes dopamine-induced inhibition of cAMP production, with an IC50 of 5.2 nM. This indicates that Cmpd-X is a potent functional antagonist of the D2R signaling pathway.

G cluster_0 Dopamine D2 Receptor Signaling Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Activates Gi_o Gi/o Protein D2R->Gi_o Activates AC Adenylyl Cyclase Gi_o->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates CmpdX Cmpd-X CmpdX->D2R Blocks

Caption: D2R signaling and the antagonistic action of Cmpd-X.

The slight rightward shift from the Ki to the IC50 value is expected and reflects the transition from a biochemical binding assay to a more complex, cell-based functional assay. The potency of Cmpd-X is in the low nanomolar range, positioning it as a promising candidate for further investigation.

Expertise & Experience Insights: The choice to use a cAMP assay as the primary functional readout is deliberate. It directly measures the consequence of Gi/o protein activation, which is the canonical signaling pathway for the D2 receptor.[2][7] This provides a clear and robust measure of antagonism. While other assays like β-arrestin recruitment are valuable for assessing biased agonism, the cAMP assay is the gold standard for confirming canonical G-protein-mediated antagonism.[16]

Trustworthiness through Self-Validation: The experimental design is inherently self-validating. The inclusion of multiple, well-characterized benchmark compounds with known potencies provides internal controls. The expected rank order of potency among the benchmarks should be observed for the assay to be considered valid. Furthermore, the correlation between the binding affinity (Ki) and functional potency (IC50) for all compounds, including Cmpd-X, strengthens the confidence in the results.

Conclusion

The hypothetical benchmarking study indicates that this compound (Cmpd-X) is a potent and effective antagonist of the dopamine D2 receptor. Its binding affinity and functional potency are comparable to those of established antipsychotic agents. These findings warrant further investigation, including comprehensive selectivity profiling against other neurotransmitter receptors and in vivo studies to assess its therapeutic potential and side-effect profile.

References

  • Discovery, Optimization, and Characterization of Novel D2 Dopamine Receptor Selective Antagonists. Journal of Medicinal Chemistry - ACS Publications. [Link]

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  • Synthesis and In Vitro Evaluation of Novel Dopamine Receptor D2 3,4-dihydroquinolin-2(1H)-one Derivatives Related to Aripiprazole. PubMed Central. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Ethyl 2-(4-methylpiperazin-1-yl)propanoate for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of your work is intrinsically linked to the safety and precision of your laboratory practices. The proper disposal of chemical reagents is a critical component of this, ensuring not only the safety of personnel but also environmental compliance. This guide provides essential, step-by-step procedures for the safe disposal of Ethyl 2-(4-methylpiperazin-1-yl)propanoate, a compound utilized in various research and development applications.

Inferred Hazard Profile and Safety Summary

This compound should be handled as a hazardous substance. The piperazine functional group is known to be associated with skin and eye irritation, and in some cases, can cause more severe chemical burns.[2] Additionally, derivatives of piperazine may act as skin sensitizers, leading to allergic reactions upon repeated exposure.[3] The ethyl propanoate component suggests that the compound may be a flammable liquid and could cause respiratory tract, skin, and eye irritation.[4][5]

Therefore, it is crucial to operate under the assumption that this compound may be flammable, corrosive, and an irritant. Adherence to your institution's Chemical Hygiene Plan (CHP) is mandatory, as required by OSHA's Laboratory Standard (29 CFR 1910.1450).[6][7][8]

Parameter Inferred Information & Guidance
Chemical Name This compound
Primary Hazards Assumed to be a flammable liquid.[4] May cause skin irritation, serious eye damage, and respiratory irritation.[2][5] Potential for allergic skin reactions.[3]
Personal Protective Equipment (PPE) Safety goggles with side shields or a face shield, chemical-resistant gloves (e.g., nitrile), and a flame-retardant lab coat are required.[3][9]
Handling Must be used in a well-ventilated area, preferably within a certified chemical fume hood.[2] Avoid inhalation of vapors and direct contact with skin and eyes.[10]
Storage Store in a cool, dry, well-ventilated area in a tightly sealed container, away from sources of ignition and oxidizing agents.
Spill Procedure Absorb spills with an inert, non-combustible material (e.g., sand, vermiculite) and collect for disposal as hazardous waste.[2]
Disposal Method Dispose of as hazardous chemical waste in accordance with all local, state, and federal regulations.[1][11]

Step-by-Step Disposal Protocol

The following protocol is designed to provide a clear, actionable workflow for the safe disposal of this compound and associated waste.

Pre-Disposal Planning and Preparation
  • Consult Institutional Guidelines: Before beginning any work that will generate waste, consult your institution's Environmental Health and Safety (EHS) office for specific procedures and requirements.

  • Designate a Waste Container: Procure a dedicated, properly labeled hazardous waste container. The container must be made of a material compatible with the chemical. The label should clearly state "Hazardous Waste," the full chemical name: "this compound," and any inferred hazard symbols (e.g., flammable, corrosive).[3]

  • Assemble PPE: Ensure all necessary PPE is readily available and in good condition before handling the chemical.

Waste Segregation and Collection
  • Dedicated Collection: Collect any waste containing this compound, including residual amounts in original containers, reaction byproducts, and contaminated materials (e.g., pipette tips, gloves, weighing paper), in the designated hazardous waste container.[3]

  • Avoid Mixing: Do not mix this waste with other chemical waste streams unless explicitly permitted by your EHS office.[3] Incompatible chemicals can react, leading to pressurization, fire, or the generation of toxic fumes.

  • Container Management: Keep the hazardous waste container securely sealed when not in use.[12] Store the container in a designated satellite accumulation area.

Decontamination of Laboratory Equipment
  • Non-Disposable Items: Thoroughly decontaminate any reusable lab equipment (e.g., glassware, spatulas) that has come into contact with the chemical. A typical procedure involves rinsing with a suitable organic solvent (such as ethanol or acetone) followed by a wash with soap and water.

  • Rinsate Disposal: All solvent rinsate must be collected and disposed of as hazardous waste in the designated container.[3] Do not discharge any rinsate down the drain.

Spill Management

In the event of a spill, immediate and proper response is critical to minimize exposure and environmental contamination.

  • Evacuate and Ventilate: Immediately alert others in the vicinity and evacuate the immediate area. Ensure the area is well-ventilated, preferably by working within a fume hood.

  • Contain the Spill: Use an inert, non-combustible absorbent material like vermiculite, sand, or a commercial chemical absorbent to contain the spill.[2][3] Do not use combustible materials such as paper towels to absorb the bulk of the spill.

  • Collect and Dispose: Carefully collect the absorbed material using non-sparking tools and place it into the designated hazardous waste container.

  • Decontaminate the Area: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

  • Report the Incident: Report the spill to your laboratory supervisor and EHS department as per your institution's policy.

Final Disposal Procedures
  • Secure Storage: Store the sealed and labeled hazardous waste container in a designated, secure area away from general laboratory traffic. This area should be cool, dry, and well-ventilated.[3]

  • Arrange for Pickup: Contact your institution's EHS office or a certified chemical waste disposal vendor to schedule a pickup for the hazardous waste.[3]

  • Documentation: Maintain meticulous records of the waste generated, including the chemical name, quantity, and date of accumulation. This documentation is a crucial part of regulatory compliance under the EPA's Resource Conservation and Recovery Act (RCRA).[12][13]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_handling Handling & Collection cluster_decon Decontamination cluster_spill Spill Response cluster_final Final Disposal A Consult EHS Guidelines & Obtain Waste Container B Wear Full PPE A->B C Collect Waste in Labeled Container B->C D Segregate from Incompatible Wastes C->D E Decontaminate Reusable Equipment D->E G Evacuate, Ventilate, Contain Spill F Collect Rinsate as Hazardous Waste E->F K Store Sealed Container in Designated Area F->K H Collect Absorbed Material G->H I Decontaminate Spill Area H->I J Report Spill I->J J->K L Schedule EHS/Vendor Pickup K->L M Complete Waste Manifest/Documentation L->M

Caption: Disposal workflow for this compound.

By adhering to these procedures, you contribute to a culture of safety and responsibility within your laboratory, ensuring the protection of yourself, your colleagues, and the environment.

References

  • Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). [Link]

  • The Laboratory Standard | Office of Clinical and Research Safety. The University of Tennessee Health Science Center. [Link]

  • OSHA Standards to Know Before Starting Your Lab. LabDS. [Link]

  • OSHA Standards for Biological Laboratories. Administration for Strategic Preparedness and Response (ASPR). [Link]

  • The OSHA Laboratory Standard. Lab Manager. [Link]

  • The Essential Guide to Sustainability and Compliance for Industrial Waste Management. Crystal Clean. [Link]

  • Proper Handling of Hazardous Waste Guide. Environmental Protection Agency (EPA). [Link]

  • Learn the Basics of Hazardous Waste. Environmental Protection Agency (EPA). [Link]

  • Steps in Complying with Regulations for Hazardous Waste. Environmental Protection Agency (EPA). [Link]

  • Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid. Carl ROTH. [Link]

  • What Regulations Govern Hazardous Waste Management?. Chemistry For Everyone. [Link]

  • Safety Data Sheet: Piperazine citrate. Novachem. [Link]

  • Material Safety Data Sheet: Ethyl Propionate, 99+% (gc). Cole-Parmer. [Link]

Sources

A Comprehensive Guide to Personal Protective Equipment for Handling Ethyl 2-(4-methylpiperazin-1-yl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Implementation by Laboratory Personnel

As Senior Application Scientist, this guide provides essential, experience-driven directives for the safe handling of Ethyl 2-(4-methylpiperazin-1-yl)propanoate. This document moves beyond mere procedural lists to instill a deep understanding of why specific personal protective equipment (PPE) is critical, ensuring both personal safety and the integrity of your research. Our commitment is to empower you with the knowledge to work safely and effectively.

Hazard Analysis: Understanding the Compound

The piperazine functional group is known to present several hazards, including the potential for causing severe skin burns, eye damage, and allergic reactions.[1] Compounds with similar structures are often classified as skin and eye irritants. Therefore, it is imperative to treat this compound as a hazardous substance.

Table 1: Hazard Profile Based on Analogous Compounds

HazardAssociated RiskPrimary Exposure Route
Skin Irritation/Corrosion Potential for chemical burns, redness, and pain.[1][2]Dermal Contact
Serious Eye Damage Risk of severe irritation and burns to the eyes.[1][3]Ocular Contact
Respiratory Irritation Possible irritation to the respiratory tract if inhaled as an aerosol or vapor.[4]Inhalation
Harmful if Swallowed Potential for gastrointestinal irritation or burns.[1][2]Ingestion
Core Personal Protective Equipment (PPE) Directives

The following PPE is mandatory when handling this compound. The selection is based on a conservative approach to mitigate the risks identified in the hazard analysis.

Directive: Wear chemical-resistant gloves at all times. Nitrile gloves are a suitable initial choice.

Causality: The primary risk associated with this compound is skin contact. Chemical-resistant gloves provide a necessary barrier to prevent skin irritation and potential burns. Always inspect gloves for any signs of degradation or perforation before use. Proper glove removal technique (without touching the outer surface) is critical to avoid skin contact with the contaminant.[5]

Directive: Wear safety glasses with side shields or chemical safety goggles.[3][6] If there is a significant risk of splashing, a face shield should be worn in addition to goggles.

Causality: The potential for serious eye damage necessitates robust eye protection. Standard prescription glasses are not a substitute for safety glasses. The use of goggles provides a seal around the eyes, offering superior protection from splashes and vapors.

Directive: A buttoned lab coat must be worn to protect the skin and personal clothing from contamination.

Causality: A lab coat provides a removable barrier in the event of a spill, preventing direct contact with the skin and the contamination of personal clothing.

Directive: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of any potential vapors or aerosols.[1][7] If a fume hood is not available and there is a risk of generating aerosols, a certified respirator should be used.[1]

Causality: While the vapor pressure of this compound may be low, the potential for respiratory irritation warrants the use of engineering controls like a fume hood. A respirator becomes essential in situations where ventilation is inadequate or when handling the substance in a manner that could generate airborne particles.

Operational Plan: A Step-by-Step Guide to Safe Handling

This section outlines the procedural workflow for working with this compound, integrating the use of PPE at each stage.

Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_disposal Waste Disposal cluster_cleanup Decontamination & Doffing prep1 Review SDS/Safety Info prep2 Don PPE: - Lab Coat - Goggles - Nitrile Gloves prep1->prep2 Proceed handle1 Weigh/Transfer Compound prep2->handle1 handle2 Perform Experiment handle1->handle2 disp1 Segregate Waste: - Contaminated Solids - Liquid Waste handle2->disp1 disp2 Label Hazardous Waste disp1->disp2 clean1 Decontaminate Work Area disp2->clean1 clean2 Doff PPE: 1. Gloves 2. Goggles 3. Lab Coat clean1->clean2 clean3 Wash Hands Thoroughly clean2->clean3

Caption: Workflow for the safe handling and disposal of this compound.

  • Review Safety Information: Before beginning any work, review all available safety information for piperazine-containing compounds.[1]

  • Don PPE: Put on your lab coat, followed by safety goggles. Finally, don a pair of new, inspected nitrile gloves.

  • Work in a Fume Hood: Conduct all manipulations of the compound inside a certified chemical fume hood to minimize inhalation exposure.[1]

  • Avoid Contact: Be mindful to avoid contact with your skin and eyes throughout the handling process.[7]

  • Segregate Waste: Dispose of any contaminated consumables (e.g., pipette tips, weighing paper) into a designated hazardous waste container.[1]

  • Labeling: Ensure the hazardous waste container is clearly labeled with "Hazardous Waste" and the chemical name.[1]

  • Decontaminate Surfaces: After handling is complete, decontaminate the work area within the fume hood.

  • Doffing PPE: Remove your PPE in the correct order to prevent cross-contamination: first gloves, then goggles, and finally your lab coat.

  • Hand Hygiene: Wash your hands thoroughly with soap and water after removing your gloves.[7]

Disposal Plan: Ensuring Environmental and Personal Safety

Improper disposal of chemical waste can have serious consequences for both the environment and public health. Adherence to the following disposal plan is mandatory.

Table 2: Disposal Guidelines

Waste TypeDisposal ProcedureRationale
Contaminated Solid Waste Place in a designated, sealed, and labeled hazardous waste container.To prevent the release of the chemical into the environment and to ensure safe handling by waste management personnel.
Unused Chemical Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations.[1]To comply with environmental regulations and prevent improper disposal.
Contaminated PPE Dispose of used gloves and other disposable PPE in the hazardous solid waste container.To prevent secondary contamination from used protective equipment.

Spill Management: In the event of a spill, evacuate the immediate area and ensure proper ventilation.[1] Contain the spill using an inert absorbent material such as vermiculite or sand.[1] Carefully collect the absorbed material into the hazardous waste container.[1] Clean the spill area thoroughly.

References

  • Safe Disposal of 3-piperazin-1-yl-1H-pyridazin-6-one: A Comprehensive Guide for Labor
  • ethyl 2-(4-methylpiperazin-1-yl)
  • Piperazine. Santa Cruz Biotechnology.
  • SAFETY DATA SHEET - Ethyl propion
  • Piperazine. European Directorate for the Quality of Medicines & HealthCare.
  • MSDS of 4-(2-Methylamino-ethyl)-piperazine-1-carboxylic acid tert-butyl ester.
  • Material Safety Data Sheet - Piperazine, anhydrous, 99%. Cole-Parmer.
  • Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid. Carl ROTH.
  • SAFETY DATA SHEET - Ethyl 2-methyl-2-phenylpropion

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.